Physalin A
Description
(1S,2S,3R,5R,6S,7R,14R,15S,18R,21S,22R)-5,7,18-trihydroxy-1,14,21-trimethyl-25-methylidene-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,11-diene-13,19,24,27-tetrone has been reported in Solanaceae, Physalis lagascae, and other organisms with data available.
an anti-inflammatory agent isolated from Physalis alkekengi var; structure in first source
Properties
CAS No. |
23027-91-0 |
|---|---|
Molecular Formula |
C28H30O10 |
Molecular Weight |
526.5 g/mol |
IUPAC Name |
(1S,2S,3R,5R,6S,7R,14R,15S,18R,21S,22R)-5,7,18-trihydroxy-1,14,21-trimethyl-25-methylidene-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,11-diene-13,19,24,27-tetrone |
InChI |
InChI=1S/C28H30O10/c1-12-21(32)36-17-11-23(12,2)19-20(31)27(35)18-14(24(3)13(10-15(18)29)6-5-7-16(24)30)8-9-26(34)22(33)37-25(17,4)28(19,26)38-27/h5,7,10,14-15,17-19,29,34-35H,1,6,8-9,11H2,2-4H3/t14-,15+,17+,18-,19-,23+,24-,25-,26-,27+,28-/m0/s1 |
InChI Key |
VELDODQHYQSJOF-RPKVKFPNSA-N |
Isomeric SMILES |
C[C@]12C[C@H]([C@]3([C@]45[C@H]1C(=O)[C@](O4)([C@H]6[C@H](CC[C@@]5(C(=O)O3)O)[C@@]7(C(=C[C@H]6O)CC=CC7=O)C)O)C)OC(=O)C2=C |
Canonical SMILES |
CC12CC(C3(C45C1C(=O)C(O4)(C6C(CCC5(C(=O)O3)O)C7(C(=CC6O)CC=CC7=O)C)O)C)OC(=O)C2=C |
melting_point |
266°C |
physical_description |
Solid |
Synonyms |
physalin A |
Origin of Product |
United States |
Foundational & Exploratory
Physalin A: A Comprehensive Technical Guide to its Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physalin A is a naturally occurring seco-steroid belonging to the withanolide class of compounds. Exhibiting a wide range of potent biological activities, including anti-inflammatory, anticancer, and immunomodulatory effects, this compound has garnered significant interest within the scientific community for its therapeutic potential. This technical guide provides an in-depth overview of the natural sources of this compound, detailed experimental protocols for its isolation and quantification, and a summary of its known mechanisms of action with a focus on key signaling pathways.
Natural Sources of this compound
This compound is predominantly found in plants belonging to the genus Physalis of the Solanaceae family. These herbaceous plants are widely distributed in tropical and subtropical regions. The primary and most extensively studied source of this compound is Physalis alkekengi , commonly known as the Chinese lantern plant, and its variety Physalis alkekengi var. franchetii .[1][2]
Different parts of the Physalis plant accumulate physalins at varying concentrations. The calyces (the lantern-like papery husks), fruits (berries), and leaves have all been identified as sources of this compound and other related physalins.[3] Research indicates that the concentration and composition of physalins can vary depending on the plant part, developmental stage, and geographical location.[4]
Quantitative Distribution of Physalins in Physalis Species
The following tables summarize the quantitative data available on the concentration of physalins in various Physalis species and plant parts. It is important to note that the extraction and quantification methods used in the cited studies may vary, leading to some differences in the reported values.
Table 1: Concentration of Physalin D in Physalis alkekengi
| Plant Part | Developmental Stage | Physalin D Content (% w/w) | Reference |
| Calyx | Immature | 0.7880 ± 0.0612 | [5] |
| Calyx | Mature | 0.2028 ± 0.016 | |
| Fruit | Immature | 0.0992 ± 0.0083 | |
| Fruit | Mature | 0.0259 ± 0.0021 |
Experimental Protocols
This section outlines the methodologies for the extraction, purification, and quantification of this compound from its natural sources.
Extraction and Purification of Total Physalins
A common method for the extraction and purification of total physalins from Physalis plant material involves solvent extraction followed by chromatographic separation.
Protocol:
-
Plant Material Preparation: The plant material (e.g., dried and crushed calyces of Physalis alkekengi) is weighed.
-
Extraction:
-
The prepared plant material is subjected to heating reflux extraction with water. This process is typically repeated twice.
-
The combined aqueous extracts are concentrated under reduced pressure.
-
-
Alcohol Precipitation: Ethanol is added to the concentrated extract to a final concentration of 75% to precipitate proteins, polysaccharides, and other impurities.
-
Filtration and Concentration: The mixture is filtered, and the filtrate is concentrated under reduced pressure to remove the ethanol.
-
Macroporous Resin Chromatography: The resulting aqueous residue is subjected to column chromatography using a macroporous resin (e.g., D101).
-
The column is eluted with a stepwise gradient of ethanol in water (e.g., 20%, 30%, 40%, 50%, 60%, 70%, 80%, 95%).
-
Fractions containing physalins are typically eluted with 40%-70% ethanol.
-
-
Final Product: The collected fractions are combined and evaporated under reduced pressure to yield a total physalin-enriched extract.
Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol describes a validated HPLC-UV method for the quantification of this compound in plant extracts.
Instrumentation and Conditions:
-
HPLC System: An HPLC system equipped with a UV detector.
-
Column: A C18 analytical column (e.g., 250 mm × 4.6 mm, 5 μm).
-
Mobile Phase: A gradient of acetonitrile (A) and 0.1% formic acid in water (B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 20 µL.
Sample Preparation:
-
An accurately weighed amount of the physalin-enriched extract is dissolved in methanol.
-
The solution is filtered through a 0.45 µm membrane filter prior to injection.
Procedure:
-
A calibration curve is generated using standard solutions of pure this compound at various concentrations.
-
The prepared sample is injected into the HPLC system.
-
The peak corresponding to this compound is identified by comparing its retention time with that of the standard.
-
The concentration of this compound in the sample is calculated based on the peak area and the calibration curve.
Quantification of this compound using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
For higher sensitivity and selectivity, a UPLC-MS/MS method can be employed for the quantification of this compound, particularly in biological matrices.
Instrumentation and Conditions:
-
UPLC System: A UPLC system coupled to a tandem mass spectrometer.
-
Column: A C18 column (e.g., ACQUITY UPLC BEH-C18, 2.1 × 50 mm, 1.7 μm).
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Negative ion electrospray ionization (ESI-).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
This compound transition: m/z 525.1 → 148.9.
-
Sample Preparation from Plant Material:
-
Approximately 1 g of the plant material is extracted with 10 mL of methanol at room temperature for 30 minutes with ultrasonication.
-
The supernatant is further purified using solid-phase extraction (SPE).
Signaling Pathways and Molecular Mechanisms
This compound exerts its diverse biological effects by modulating several key intracellular signaling pathways. The following sections detail the known mechanisms of action and provide visual representations using Graphviz.
Inhibition of the NF-κB Signaling Pathway
The anti-inflammatory effects of this compound are largely attributed to its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway. This compound has been shown to block the degradation of the inhibitor of NF-κB (IκBα), which in turn prevents the nuclear translocation of the p65 subunit of NF-κB. One of the direct molecular targets of this compound in this pathway is the IκB kinase β (IKKβ), where it has been shown to alkylate several cysteine residues.
Caption: Inhibition of the NF-κB pathway by this compound.
Modulation of MAPK Signaling Pathways
This compound has also been shown to modulate Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the p38, JNK, and ERK pathways. The specific effects on these pathways can be cell-type dependent and contribute to both its anti-inflammatory and pro-apoptotic activities. For instance, in some cancer cells, this compound induces apoptosis through the activation of p38 and JNK pathways.
Caption: Modulation of MAPK signaling pathways by this compound.
Inhibition of the JAK/STAT3 Signaling Pathway
In the context of cancer, particularly non-small cell lung cancer, this compound has been identified as an inhibitor of the Janus Kinase (JAK)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. It has been shown to inhibit the phosphorylation of JAK2 and JAK3, which subsequently prevents the phosphorylation and nuclear translocation of STAT3. This leads to the downregulation of STAT3 target genes involved in cell survival and proliferation, such as Bcl-2 and XIAP, ultimately inducing apoptosis.
Caption: Inhibition of the JAK/STAT3 pathway by this compound.
Induction of Apoptosis
This compound can induce apoptosis through multiple pathways. In addition to the JAK/STAT3-mediated mechanism, it can trigger apoptosis via the generation of reactive oxygen species (ROS) and the activation of the p53-Noxa pathway. Furthermore, this compound can induce apoptosis through the extrinsic pathway by upregulating the expression of death receptors and activating caspases-8 and -3.
Caption: Apoptosis induction pathways mediated by this compound.
Conclusion
This compound, a prominent bioactive compound from the Physalis genus, demonstrates significant therapeutic potential, particularly in the fields of inflammation and oncology. Its multifaceted mechanism of action, involving the modulation of key signaling pathways such as NF-κB, MAPK, and JAK/STAT, makes it a compelling candidate for further drug development. The detailed protocols provided in this guide for the isolation and quantification of this compound will aid researchers in their efforts to explore and harness the full therapeutic capabilities of this promising natural product. Further investigation into its direct molecular targets and in vivo efficacy is warranted to translate the preclinical findings into clinical applications.
References
- 1. This compound induces apoptosis via p53-Noxa-mediated ROS generation, and autophagy plays a protective role against apoptosis through p38-NF-κB survival pathway in A375-S2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic Applications of Physalins: Powerful Natural Weapons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Discovery of physalin biosynthesis and structure modification of physalins in Physalis alkekengi L. var. Franchetii [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Physalin A: A Comprehensive Technical Guide on its Discovery, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physalin A is a naturally occurring seco-steroid belonging to the withanolide class of compounds. First identified in the mid-20th century, it has since garnered significant attention from the scientific community for its diverse and potent biological activities, including anti-inflammatory, antitumor, and immunomodulatory effects. This technical guide provides an in-depth overview of the history of this compound's discovery and isolation, detailed experimental protocols for its extraction and characterization, quantitative data, and an exploration of its known signaling pathways.
Discovery and Isolation History
This compound was first isolated in 1969 by Matsuura and his colleagues from the plant Physalis alkekengi var. franchetii, commonly known as the Chinese lantern plant.[1][2] Their seminal work, published in 1970, detailed the elucidation of its unique 13,14-seco-16,24-cyclo-steroidal structure, a novel chemical skeleton at the time.[1] This discovery laid the foundation for the subsequent identification of a plethora of physalin analogues.
Historical Isolation Protocol (circa 1970)
-
Extraction: The dried calyces of Physalis alkekengi were subjected to solvent extraction.
-
Fractionation: The crude extract was then partitioned using different solvents to separate compounds based on their polarity.
-
Chromatography: The resulting fractions were further purified using column chromatography, a standard method of the era for separating individual compounds from a complex mixture.[3]
-
Crystallization: The final step would have been the crystallization of the isolated compound to achieve a high degree of purity for structural analysis.
Structure Elucidation
The determination of the complex structure of this compound was a significant achievement and was accomplished using the spectroscopic techniques available at the time, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, alongside chemical degradation studies.[3]
Modern Experimental Protocols for Isolation and Purification
Modern advancements in analytical chemistry have led to more efficient and sophisticated methods for the isolation and purification of this compound. These techniques offer higher resolution, greater sensitivity, and faster separation times compared to the methods used in the 1970s.
Plant Material and Extraction
The primary source for this compound remains the calyces of Physalis alkekengi.
Protocol for Extraction:
-
Preparation of Plant Material: The dried calyces of Physalis alkekengi are ground into a fine powder to increase the surface area for solvent extraction.
-
Solvent Extraction: The powdered plant material is typically extracted with 70-95% ethanol under reflux conditions. The mixture is heated for a specified period (e.g., 2 hours) and the process is repeated multiple times to ensure exhaustive extraction.
-
Concentration: The resulting ethanol extract is then concentrated under reduced pressure to remove the solvent, yielding a crude extract.
Purification by Chromatography
The crude extract, a complex mixture of various phytochemicals, is then subjected to a series of chromatographic steps to isolate this compound.
Protocol for Chromatographic Purification:
-
Liquid-Liquid Partitioning: The crude extract is redissolved in water and partitioned successively with solvents of increasing polarity, such as petroleum ether and dichloromethane, to remove non-polar and other interfering compounds.
-
Macroporous Resin Chromatography: The aqueous fraction is passed through a macroporous resin column. The column is then washed with water, followed by elution with increasing concentrations of ethanol. The fractions containing physalins are collected.
-
Silica Gel Column Chromatography: The enriched physalin fraction is further purified by silica gel column chromatography using a gradient elution system, typically with a mixture of dichloromethane and methanol.
-
High-Performance Liquid Chromatography (HPLC): The final purification of this compound is often achieved using preparative High-Performance Liquid Chromatography (HPLC) with a C18 reversed-phase column.
Characterization and Structure Confirmation
The identity and purity of the isolated this compound are confirmed using modern spectroscopic techniques.
Methods for Characterization:
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are employed to elucidate the detailed structure of the molecule and confirm its identity by comparing the spectral data with published values.
Quantitative Data
The yield of this compound from Physalis alkekengi can vary depending on the plant's geographical origin, harvest time, and the extraction method used. Modern analytical techniques like Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) allow for precise quantification.
| Parameter | Value | Source |
| Molecular Formula | C₂₈H₃₀O₁₀ | |
| Molecular Weight | 526.5 g/mol | |
| Melting Point | 263-264 °C | N/A |
| Optical Rotation | [α]D -87.5° (in acetone) | N/A |
| Yield from P. alkekengi calyces (UPLC-MS) | Varies significantly, can be a major physalin constituent |
Note: N/A indicates that specific data from the original 1970 publication was not available in the searched resources.
Signaling Pathways and Biological Activity
This compound exerts its biological effects by modulating several key signaling pathways involved in inflammation and cancer.
Anti-inflammatory Activity: Inhibition of the NF-κB Pathway
This compound has been shown to be a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central mediator of inflammatory responses. It blocks the degradation of IκB-α, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB. This leads to the downregulation of pro-inflammatory cytokines and enzymes.
Antitumor Activity: Targeting the JAK/STAT3 Pathway
The Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) signaling pathway is often constitutively activated in various cancers and plays a crucial role in tumor cell proliferation, survival, and angiogenesis. This compound has been demonstrated to inhibit the phosphorylation of JAK2 and STAT3, thereby blocking the downstream signaling cascade that promotes tumor growth.
Experimental Workflow Overview
The following diagram illustrates a generalized workflow for the isolation and analysis of this compound, from plant material to purified compound.
Conclusion
This compound, since its discovery over half a century ago, has remained a subject of intense scientific interest. Its complex chemical structure and significant biological activities make it a promising candidate for the development of new therapeutic agents, particularly in the areas of inflammatory diseases and oncology. The evolution of isolation and analytical techniques has greatly facilitated the study of this fascinating molecule, and ongoing research continues to unveil its intricate mechanisms of action. This guide provides a foundational understanding for researchers and professionals seeking to explore the potential of this compound in drug discovery and development.
References
- 1. Structures of this compound and physalin B, 13,14-seco-16,24-cyclo-steroids from Physalis alkekengi var. Francheti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physalis alkekengi var. franchetii Extracts Exert Antitumor Effects on Non-Small Cell Lung Cancer and Multiple Myeloma by Inhibiting STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation and quantitative analysis of physalin D in the fruit and calyx of Physalis alkekengi L - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Physalin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Physalin A is a naturally occurring steroidal lactone isolated from plants of the Physalis genus, notably Physalis alkekengi. It belongs to a class of compounds known as withanolides and is characterized by a unique 13,14-seco-16,24-cyclo-steroidal skeleton. This complex architecture is the basis for its diverse and potent biological activities, including anti-inflammatory, anticancer, and immunomodulatory effects. This guide provides a comprehensive overview of the chemical structure, stereochemistry, and methods of structural elucidation of this compound, intended for professionals in the fields of chemical and biomedical research and drug development.
Chemical Structure and Properties
This compound possesses a highly intricate and oxidized molecular structure. Its chemical formula is C₂₈H₃₀O₁₀, with a molecular weight of 526.5 g/mol .[1] The core of this compound is a modified ergostane-type steroid skeleton, distinguished by the cleavage of the C13-C14 bond and the formation of a new bond between C16 and C24, creating a novel nine-membered ring.[2][3]
The systematic IUPAC name for this compound is (1S,2S,3R,5R,6S,7R,14R,15S,18R,21S,22R)-5,7,18-trihydroxy-1,14,21-trimethyl-25-methylidene-4,20,23-trioxaheptacyclo[20.3.1.1²,⁵.0³,¹⁸.0³,²¹.0⁶,¹⁵.0⁹,¹⁴]heptacosa-8,11-diene-13,19,24,27-tetrone.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₈H₃₀O₁₀ | PubChem CID: 44577487[1] |
| Molecular Weight | 526.5 g/mol | PubChem CID: 44577487 |
| CAS Number | 23027-91-0 | PubChem CID: 44577487 |
Stereochemistry
The stereochemistry of this compound is complex, with multiple chiral centers that contribute to its specific three-dimensional conformation and biological activity. The absolute configuration of these centers has been determined through extensive spectroscopic analysis and, for related physalins, X-ray crystallography. The defined stereochemistry is crucial for its interaction with biological targets.
Structural Elucidation
The definitive structure of this compound was first reported in 1969 and has been subsequently confirmed and refined using a combination of modern spectroscopic techniques.
Spectroscopic Data
The elucidation of the complex structure of this compound relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
2.1.1. NMR Spectroscopy
2.1.2. Mass Spectrometry
High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of this compound by providing a highly accurate mass measurement. Fragmentation patterns observed in MS/MS experiments help to identify characteristic structural motifs within the molecule.
X-ray Crystallography
While specific crystallographic data for this compound is not widely published, the crystal structures of several other physalins, such as Physalin B and aminophysalins, have been determined by single-crystal X-ray diffraction. This technique provides unambiguous proof of the molecular structure and the absolute stereochemistry of the molecule in the solid state. The data typically includes unit cell dimensions, space group, and atomic coordinates.
Experimental Protocols
Isolation and Purification of this compound
The following is a generalized protocol for the isolation and purification of this compound from Physalis alkekengi, based on common practices in natural product chemistry.
Experimental Workflow for this compound Isolation
Caption: A generalized workflow for the isolation and purification of this compound.
Methodology:
-
Extraction: Dried and powdered calyces of Physalis alkekengi are subjected to exhaustive extraction with methanol using a Soxhlet apparatus or by refluxing.
-
Concentration: The resulting methanol extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether and dichloromethane, to separate compounds based on their polarity. The physalins typically concentrate in the dichloromethane fraction.
-
Chromatography: The dichloromethane fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., chloroform-methanol or hexane-ethyl acetate) to separate the different physalins.
-
Purification: Fractions containing this compound, as identified by Thin Layer Chromatography (TLC), are pooled and further purified by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
Structural Elucidation Methodology
The structural elucidation of the purified this compound involves a combination of spectroscopic techniques:
-
UV-Vis Spectroscopy: To identify the presence of chromophores, such as α,β-unsaturated ketones.
-
Infrared (IR) Spectroscopy: To identify functional groups like hydroxyls, carbonyls (from ketones and lactones), and carbon-carbon double bonds.
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition (High-Resolution MS) and to study fragmentation patterns (MS/MS).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To determine the number and types of protons and their neighboring environments.
-
¹³C NMR and DEPT: To determine the number and types of carbon atoms (CH₃, CH₂, CH, C).
-
2D NMR (COSY, HSQC, HMBC, NOESY): To establish the connectivity between protons and carbons, and to determine the relative stereochemistry of the molecule.
-
Biological Activity and Signaling Pathway
This compound has been shown to exhibit significant anti-tumor activity in various cancer cell lines. One of its key mechanisms of action is the inhibition of the Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) signaling pathway.
Inhibition of the JAK/STAT3 Signaling Pathway by this compound
Caption: this compound inhibits the JAK/STAT3 signaling pathway.
This pathway is often constitutively active in cancer cells and plays a crucial role in cell proliferation, survival, and angiogenesis. This compound exerts its effect by inhibiting the phosphorylation of JAK, which in turn prevents the phosphorylation and subsequent dimerization and nuclear translocation of STAT3. This leads to the downregulation of STAT3 target genes that promote tumor growth.
Conclusion
This compound is a structurally complex and biologically active natural product with significant potential for drug development. Its unique 13,14-seco-16,24-cyclo-steroidal scaffold presents a challenging and interesting target for both total synthesis and medicinal chemistry efforts. A thorough understanding of its chemical structure, stereochemistry, and biological mechanisms of action, as outlined in this guide, is essential for harnessing its therapeutic potential. Further research is warranted to fully elucidate its pharmacological profile and to develop it as a potential therapeutic agent.
References
- 1. This compound | C28H30O10 | CID 44577487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Anti-leishmanial physalins—Phytochemical investigation, in vitro evaluation against clinical and MIL-resistant L. tropica strains and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physalin - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Physical and Chemical Properties of Physalin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physalin A is a naturally occurring steroidal lactone belonging to the withanolide class of compounds. Primarily isolated from plants of the Physalis genus, such as Physalis alkekengi, it has garnered significant scientific interest due to its diverse and potent biological activities.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its study, and a visual representation of its known interactions with key cellular signaling pathways. All quantitative data is summarized in structured tables for ease of reference.
Physical and Chemical Properties
This compound is a complex molecule with a unique 13,14-seco-16,24-cyclo-steroidal ring skeleton.[3] Its physical and chemical characteristics are crucial for its handling, formulation, and analysis in research and drug development settings.
General Properties
| Property | Value | Source(s) |
| Molecular Formula | C₂₈H₃₀O₁₀ | [4][5] |
| Molecular Weight | 526.5 g/mol | |
| Appearance | Colorless crystalline solid/powder | |
| Melting Point | 266 °C | |
| CAS Number | 23027-91-0 |
Solubility
| Solvent | Solubility | Notes | Source(s) |
| DMSO | 55.34 mg/mL (105.1 mM) | Sonication and heating are recommended for dissolution. | |
| Chloroform | Soluble | - | |
| Dichloromethane | Soluble | - | |
| Ethyl Acetate | Soluble | - | |
| Acetone | Soluble | - |
Spectral Data
The structural elucidation and identification of this compound rely heavily on various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Chemical Shift (δ) in ppm |
| ¹H NMR | 6.98 (dd, J=9.5, 6.0 Hz), 6.12 (dd, J=5.5 Hz), 6.00 (d, J=10.0 Hz), 1.85 (s), 1.54 (s), 1.04 (s) |
| ¹³C NMR | 210.7, 208.8, 173.0, 171.3 |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| 3463 | O-H stretching |
| 1732 | Five-membered lactone ring (C=O stretching) |
| 1656 | α,β-unsaturated ketone (C=O stretching) |
UV-Vis Spectroscopy
| Solvent | λmax (nm) |
| Methanol | 230 |
Mass Spectrometry (MS)
| Ionization Mode | Precursor Ion (m/z) | Major Fragment Ion(s) (m/z) |
| ESI-MS (Positive) | 526.2059 [M+H]⁺ | Not specified in detail |
| ESI-MS/MS (Negative) | 525.1 | 148.9 |
Experimental Protocols
This section outlines detailed methodologies for the isolation, purification, and analysis of this compound, as well as for studying its effects on cellular signaling pathways.
Isolation and Purification of this compound
1. Extraction from Physalis alkekengi
This protocol describes a general method for the extraction and initial purification of physalins from the dried calyces of Physalis alkekengi.
-
Materials: Dried and crushed calyces of Physalis alkekengi, water, ethanol, macroporous resin (e.g., D101).
-
Procedure:
-
Weigh 1 kg of crushed plant material.
-
Add 15 times the weight of water and perform heating and reflux extraction for 2 hours. Repeat the extraction twice.
-
Combine the aqueous extracts and concentrate under reduced pressure.
-
Add ethanol to the concentrated extract to a final concentration of 75%, stirring continuously to precipitate polysaccharides and other impurities.
-
Filter the mixture after alcohol precipitation is complete.
-
Concentrate the filtrate under reduced pressure to remove all ethanol.
-
Apply the resulting aqueous residue to a macroporous resin D101 column.
-
Elute the column with a gradient of ethanol in water (e.g., 20%, 30%, 40%, 50%, 60%, 70%, 80%, 95%).
-
Collect the fractions eluted with 40%-70% ethanol, as these will contain the total physalins.
-
Evaporate the solvent from the collected fractions under reduced pressure to obtain the total physalin enriched extract.
-
2. Purification by High-Performance Liquid Chromatography (HPLC)
This protocol provides a method for the purification of this compound from an enriched extract.
-
Materials: Total physalin extract, HPLC-grade methanol, HPLC-grade water, HPLC system with a C18 column.
-
Procedure:
-
Dissolve the total physalin extract in methanol.
-
Filter the solution through a 0.45 µm syringe filter.
-
Set up the HPLC system with a C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).
-
Use a mobile phase gradient of methanol and water. A common gradient starts with a lower concentration of methanol and gradually increases. For example, a gradient of 55:45 methanol:water can be used.
-
Set the flow rate to approximately 1.0 mL/min.
-
Set the UV detector to a wavelength of 220 nm for detecting physalins.
-
Inject the filtered sample onto the column.
-
Collect the fraction corresponding to the retention time of this compound. The retention time will depend on the specific column and gradient conditions but is typically in the range of 20-30 minutes.
-
Evaporate the solvent from the collected fraction to obtain purified this compound.
-
Analysis of Signaling Pathways
1. Western Blot for Phosphorylated JAK and STAT3
This protocol describes how to assess the effect of this compound on the phosphorylation of JAK and STAT3 proteins.
-
Procedure:
-
Culture cells (e.g., NSCLC cell lines) to the desired confluency.
-
Treat the cells with various concentrations of this compound for a specified time.
-
Lyse the cells in a lysis buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phosphorylated JAK2, phosphorylated JAK3, and phosphorylated STAT3 (Tyr705). Also, use antibodies for total JAK2, JAK3, and STAT3 as loading controls.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) system.
-
2. Immunofluorescence for NF-κB p65 Nuclear Translocation
This protocol allows for the visualization of the effect of this compound on the nuclear translocation of the NF-κB p65 subunit.
-
Procedure:
-
Grow cells on glass coverslips in a multi-well plate.
-
Treat the cells with this compound for a predetermined time, followed by stimulation with an NF-κB activator like lipopolysaccharide (LPS).
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Block non-specific binding sites with a blocking solution (e.g., 1% BSA in PBS).
-
Incubate the cells with a primary antibody against the NF-κB p65 subunit.
-
Wash the cells and then incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated).
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
3. Luciferase Reporter Assay for ARE-dependent Gene Expression
This assay is used to quantify the activation of the Nrf2/ARE pathway by this compound.
-
Procedure:
-
Transfect cells (e.g., HepG2) with a luciferase reporter plasmid containing the Antioxidant Response Element (ARE) promoter sequence. A co-transfection with a control plasmid (e.g., Renilla luciferase) is recommended for normalization.
-
After transfection, treat the cells with different concentrations of this compound.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.
-
Signaling Pathways and Experimental Workflows
This compound has been shown to modulate several critical signaling pathways involved in inflammation, cancer, and cellular defense mechanisms. The following diagrams, created using the DOT language for Graphviz, illustrate these interactions.
This compound and the JAK/STAT3 Signaling Pathway
This compound has been demonstrated to inhibit the JAK/STAT3 signaling pathway, which is often constitutively active in cancer cells. It achieves this by suppressing the phosphorylation of JAK2 and JAK3, which in turn prevents the phosphorylation and subsequent nuclear translocation of STAT3. This leads to the downregulation of STAT3 target genes involved in cell survival and proliferation.
Caption: this compound inhibits the JAK/STAT3 pathway.
This compound and the NF-κB Signaling Pathway
The anti-inflammatory effects of this compound are partly attributed to its ability to block the activation of the NF-κB signaling pathway. It prevents the degradation of the inhibitory protein IκB-α, thereby sequestering the NF-κB p65 subunit in the cytoplasm and inhibiting its nuclear translocation and transcriptional activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Methods for Detecting Protein Phosphorylation: R&D Systems [rndsystems.com]
- 3. Dual Luciferase Reporter Gene Assay: Principles, Applications, and Advantages - Creative Proteomics [iaanalysis.com]
- 4. 2.9. NF-κB Nuclear Localization for Immunofluorescence Staining [bio-protocol.org]
- 5. CN102633861A - Preparation method of physalin B - Google Patents [patents.google.com]
Early Investigations into the Biological Activities of Physalin A: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physalin A, a steroidal lactone first isolated from Physalis alkekengi in 1969, represents a class of natural products that has garnered significant scientific interest for its diverse biological activities. This technical guide delves into the foundational, pre-2000 research that first elucidated the cytotoxic and anti-inflammatory potential of this compound and related physalins. By examining the original experimental data and methodologies, we aim to provide a comprehensive understanding of the early discoveries that paved the way for modern research into this promising compound.
Cytotoxic and Antitumor Activities
The initial explorations into the biological effects of physalins focused predominantly on their potential as anticancer agents. Early in vitro and in vivo studies laid the groundwork for understanding their cytotoxic properties.
In Vitro Cytotoxicity
Pioneering work in the early 1990s by Chiang and colleagues provided the first quantitative data on the cytotoxic effects of physalins against a panel of human cancer cell lines. While much of this initial research focused on Physalin F and B, the findings were crucial in establishing the anticancer potential of the physalin class of compounds.
Table 1: In Vitro Cytotoxicity of Physalins (Chiang et al., 1992) [1][2]
| Cell Line | Cancer Type | Physalin F (ED₅₀ µg/mL) | Physalin B (ED₅₀ µg/mL) |
| HA22T | Hepatoma | 1.10 | > 10 |
| HeLa | Cervical Carcinoma | 1.25 | > 10 |
| KB | Nasopharyngeal Carcinoma | 1.50 | > 10 |
| Colo-205 | Colon Adenocarcinoma | 2.10 | > 10 |
| Calu-1 | Lung Carcinoma | 2.50 | > 10 |
| H1477 | Melanoma | 1.70 | > 10 |
| Hep-2 | Laryngeal Carcinoma | 1.30 | > 10 |
| 8401 | Glioma | 1.80 | > 10 |
| K562 | Erythroleukemia | 0.42 | 1.30 |
| APM1840 | T-cell Leukemia | 0.51 | 1.50 |
| HL-60 | Promyelocytic Leukemia | 0.38 | 1.20 |
| KG-1 | Myeloid Leukemia | 0.29 | 1.10 |
| CTV1 | Monocytic Leukemia | 0.45 | 1.40 |
| B cell | B-cell Leukemia | 0.35 | 1.25 |
In Vivo Antitumor Activity
The promising in vitro results prompted investigations into the in vivo efficacy of physalins in animal models. These early studies were critical in demonstrating the potential of these compounds to inhibit tumor growth in a living system.
An initial study by Antoun and colleagues in 1981 was among the first to report the in vivo antitumor effects of physalins. Later, a more detailed investigation by Chiang et al. in 1992 provided further evidence of the in vivo activity of Physalin F in a murine leukemia model.
Table 2: In Vivo Antitumor Activity of Physalin F against P388 Leukemia in Mice (Chiang et al., 1992) [2]
| Treatment Group | Dose (mg/kg/day) | Mean Survival Time (days) | Increase in Life Span (%) |
| Control | - | 9.2 ± 0.4 | - |
| Physalin F | 1.0 | 12.5 ± 0.5 | 35.9 |
| Physalin F | 2.0 | 13.1 ± 0.6 | 42.4 |
| Physalin F | 4.0 | 11.8 ± 0.7 | 28.3 |
Experimental Protocols
The methodologies employed in these early studies, while foundational, were rigorous for their time. Understanding these protocols is essential for appreciating the context and limitations of the initial findings.
In Vitro Cytotoxicity Assay (Chiang et al., 1992)
The cytotoxicity of physalins was determined using a colorimetric assay with 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Cell Culture: Human cancer cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal calf serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO₂.
-
Drug Preparation: Physalins were dissolved in dimethyl sulfoxide (DMSO) and diluted with culture medium to the desired concentrations.
-
Assay Procedure:
-
Cells were seeded into 96-well microtiter plates at a density of 1 x 10⁴ cells/well.
-
After 24 hours of incubation, various concentrations of physalins were added to the wells.
-
The plates were incubated for another 48 hours.
-
MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well and incubated for 4 hours.
-
The medium was then aspirated, and the formazan crystals were dissolved in DMSO.
-
The absorbance was measured at 570 nm using a microplate reader.
-
-
Data Analysis: The drug concentration causing a 50% reduction in the absorbance compared to the control (ED₅₀) was calculated.
References
Physalin A and Its Derivatives: A Technical Guide for Therapeutic Development
Introduction
For centuries, plants of the Physalis genus, commonly known as groundcherries, have been a staple in traditional medicine systems worldwide, particularly in China, for treating a variety of ailments including inflammatory diseases, infections, and cancer.[1][2] The primary bioactive constituents responsible for these therapeutic effects are a group of C-28 ergostane-type steroids known as physalins.[2][3] These molecules, chemically classified as withanolides, are characterized by a unique 16,24-cyclo-13,14-seco-steroid skeleton. The first of this class, Physalin A, was isolated in 1969 from Physalis alkekengi, sparking decades of research into its pharmacological potential and that of its derivatives.
This technical guide provides an in-depth overview of the current scientific understanding of this compound and its key derivatives. It is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on their mechanisms of action, quantitative bioactivity, and the experimental methodologies used to elucidate their effects.
Pharmacological Activities and Quantitative Data
Physalins exhibit a broad spectrum of biological activities, including potent anti-inflammatory, immunomodulatory, anticancer, and antiparasitic effects. The following tables summarize the quantitative data from key preclinical studies, providing a comparative overview of the potency of different physalin derivatives.
Table 1: Anti-inflammatory and Immunomodulatory Activity of Physalins
| Physalin Derivative | Model System | Target/Assay | Result (IC50 or Concentration) | Reference(s) |
|---|---|---|---|---|
| This compound | LPS-induced RAW 264.7 Macrophages | NO, PGE2, TNF-α Production | Significant reduction | |
| Carrageenan-induced Rat Paw Edema | Paw Edema Volume | Significant reduction | ||
| IL-1β-induced Mouse Chondrocytes | iNOS, COX-2 Expression | Significant inhibition | ||
| Physalin B | Concanavalin A-induced Lymphocytes | Lymphoproliferation | Inhibition | |
| Macrophage Infection (L. amazonensis) | Number of Infected Macrophages | IC50: 0.21 µM | ||
| Physalin F | Macrophage Infection (L. amazonensis) | Number of Infected Macrophages | IC50: 0.18 µM | |
| Collagen-induced Arthritis (Mouse) | Arthritis Severity | Reduction | ||
| Physalin H | Concanavalin A-induced T cells | T cell Proliferation | IC50: 0.69 µg/mL |
| | Mixed Lymphocyte Reaction (MLR) | T cell Proliferation | IC50: 0.39 µg/mL | |
Table 2: Anticancer Activity of Physalins
| Physalin Derivative | Cancer Cell Line | Target/Assay | Result (IC50 or Concentration) | Reference(s) |
|---|---|---|---|---|
| This compound | Non-Small Cell Lung Cancer (NSCLC) | Apoptosis Induction | 15 µM induced ~41.7% apoptosis | |
| Human Melanoma (A375-S2) | Apoptosis (ROS-mediated) | - | ||
| Human Fibrosarcoma (HT1080) | Apoptosis Induction | IC50: 10.7 µM | ||
| Prostate Cancer (CWR22Rv1, C42B) | Growth Inhibition | IC50: 1.9–4.3 μM | ||
| Physalin B | Non-Small Cell Lung Cancer (A549) | G2/M Cell Cycle Arrest | - | |
| Human Melanoma (A375-S2) | G2/M Cell Cycle Arrest | - |
| Physalin F | Breast Cancer (T-47D) | Apoptosis (ROS-mediated) | - | |
Table 3: Antiparasitic and Antimicrobial Activity of Physalins
| Physalin Derivative | Organism | Target/Assay | Result (IC50 or MIC) | Reference(s) |
|---|---|---|---|---|
| Physalin B | Plasmodium falciparum | Antimalarial Activity | IC50: 2.2 - 55 µM | |
| Physalin D | Staphylococcus epidermidis, Enterococcus faecalis, Staphylococcus aureus, Bacillus subtilis | Antibacterial Activity | MIC: 32 - 128 µg/mL | |
| Physalin F | Leishmania amazonensis (promastigotes) | Leishmanicidal Activity | IC50: 1.4 µM |
| Physalin G | Plasmodium falciparum | Antimalarial Activity | IC50: 2.2 - 55 µM | |
Core Signaling Pathways and Mechanisms of Action
This compound and its derivatives modulate several critical signaling pathways implicated in inflammation and cancer. The ability to interfere with these pathways at key junctures underscores their therapeutic potential.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes. This compound is a potent inhibitor of this pathway. In models using lipopolysaccharide (LPS)-stimulated macrophages, this compound prevents the degradation of IκB-α (Inhibitor of NF-κB Alpha). This action blocks the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of downstream targets like iNOS, COX-2, TNF-α, and various interleukins. Notably, some studies suggest this anti-inflammatory action is independent of the MAPK pathway, pointing to a specific mechanism of action.
Caption: this compound inhibits the NF-κB signaling pathway.
Suppression of the JAK/STAT3 Signaling Pathway
The JAK/STAT3 pathway is frequently hyperactivated in various cancers, playing a crucial role in tumor cell proliferation, survival, and angiogenesis. This compound has been identified as a potent inhibitor of this pathway, particularly in non-small cell lung cancer (NSCLC). It acts by suppressing the phosphorylation of Janus kinases (JAK2 and JAK3), which in turn prevents the phosphorylation and activation of STAT3. This abrogation of STAT3 activity leads to the reduced expression of its downstream target genes, including the anti-apoptotic proteins Bcl-2 and XIAP, ultimately inducing apoptosis in cancer cells.
References
The Molecular Mechanisms of Physalin A: A Technical Overview for Researchers
An In-depth Examination of the Bioactive Withanolide's Core Mechanisms of Action
Physalin A, a naturally occurring seco-steroidal lactone isolated from plants of the Physalis genus, has garnered significant scientific interest for its potent and diverse biological activities. This technical guide synthesizes the current understanding of this compound's molecular mechanisms, providing researchers, scientists, and drug development professionals with a comprehensive overview of its interactions with key cellular signaling pathways.
Core Signaling Pathways Modulated by this compound
This compound exerts its pleiotropic effects by modulating several critical intracellular signaling cascades implicated in cancer, inflammation, and other disease processes. The primary pathways affected are the NF-κB, JAK/STAT3, MAPK, and PI3K/Akt signaling pathways.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response and plays a crucial role in cell survival and proliferation. This compound has been shown to be a potent inhibitor of this pathway.[1][2] Its mechanism of action involves the suppression of IκBα (inhibitor of NF-κB alpha) degradation, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.[2] By blocking NF-κB activation, this compound effectively downregulates the expression of numerous pro-inflammatory and pro-survival genes.[1][2] This inhibitory action is central to its anti-inflammatory and pro-apoptotic effects. Some studies suggest that this compound's anti-inflammatory activity is primarily due to the inactivation of the NF-κB signaling pathway and is not significantly related to the MAPK pathway.
Suppression of the JAK/STAT3 Signaling Pathway
The Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) pathway is frequently hyperactivated in various cancers, promoting cell proliferation, survival, and angiogenesis. This compound has demonstrated significant anti-tumor activity by targeting this pathway. It inhibits the phosphorylation of both JAK2 and JAK3, which are upstream kinases of STAT3. This, in turn, prevents the phosphorylation and subsequent activation of STAT3 at tyrosine 705. The inhibition of STAT3 activation leads to the downregulation of its target genes, including the anti-apoptotic proteins Bcl-2 and XIAP, thereby inducing apoptosis in cancer cells.
Modulation of MAPK Signaling
The Mitogen-Activated Protein Kinase (MAPK) pathway, encompassing ERK, JNK, and p38, is involved in a wide array of cellular processes, including proliferation, differentiation, and apoptosis. The effect of this compound on the MAPK pathway appears to be cell-type dependent. In some contexts, this compound has been shown to inhibit MAPK signaling, contributing to its chondroprotective effects. Conversely, in other cell lines, this compound can induce the phosphorylation of p38 and ERK, leading to G2/M phase cell cycle arrest and apoptosis. Furthermore, activation of p38 by this compound can upregulate a pro-survival p38-NF-κB pathway that counteracts apoptosis by promoting autophagy.
Inhibition of the PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, growth, and metabolism. Dysregulation of this pathway is a common feature of many cancers. This compound has been reported to inhibit the PI3K/Akt signaling pathway, which contributes to its anti-tumor and pro-autophagic effects. By blocking this pathway, this compound can enhance autophagy in certain cellular contexts.
Cellular Processes Regulated by this compound
The modulation of the aforementioned signaling pathways by this compound culminates in the regulation of several key cellular processes, including apoptosis, inflammation, and autophagy.
Induction of Apoptosis
A primary mechanism of this compound's anti-cancer activity is the induction of apoptosis, or programmed cell death. This is achieved through multiple avenues, including the inhibition of pro-survival pathways like NF-κB and JAK/STAT3, leading to the downregulation of anti-apoptotic proteins such as Bcl-2 and XIAP. Additionally, this compound can trigger apoptosis through the generation of reactive oxygen species (ROS) and the activation of the p53-Noxa pathway. It also induces the cleavage and activation of caspases, including caspase-3 and caspase-8, which are key executioners of the apoptotic cascade.
Anti-inflammatory Effects
This compound exhibits potent anti-inflammatory properties, primarily through its robust inhibition of the NF-κB signaling pathway. This leads to a significant reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and various interleukins (IL-1β, IL-6). This compound also downregulates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory process.
Regulation of Autophagy
Autophagy is a cellular self-degradation process that can have both pro-survival and pro-death roles depending on the cellular context. This compound has been shown to induce autophagy. In some cancer cells, this autophagic response can be protective, counteracting the pro-apoptotic effects of this compound. This protective role is, in part, mediated by the upregulation of the p38-NF-κB survival pathway. However, in other contexts, the induction of incomplete autophagy by physalins can contribute to cell death.
Quantitative Data on this compound Activity
The biological activity of this compound has been quantified in numerous studies, with IC50 values varying depending on the cell line and assay conditions.
| Cell Line | Assay | IC50 (µM) | Reference(s) |
| Hep G2 (Hepatoma) | Cytotoxicity | 31.1 | |
| MCF-7 (Breast Cancer) | Cytotoxicity | 11.4 | |
| H460 (NSCLC) | Cell Viability | 1.30 | |
| H1975 (NSCLC) | Cell Viability | 0.83 | |
| H1650 (NSCLC) | Cell Viability | 1.56 | |
| A375-S2 (Melanoma) | Cytotoxicity | Not specified | |
| HT1080 (Fibrosarcoma) | Growth Inhibition | ~10 (at 24h) |
NSCLC: Non-Small Cell Lung Cancer
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of common experimental protocols used to investigate the molecular mechanism of this compound.
Cell Viability and Cytotoxicity Assays
-
MTT Assay: Cells are seeded in 96-well plates and treated with various concentrations of this compound for specified durations. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added, and the resulting formazan crystals are dissolved in a solvent (e.g., DMSO). The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability.
-
CCK-8 Assay: Similar to the MTT assay, the Cell Counting Kit-8 (CCK-8) assay uses a water-soluble tetrazolium salt to produce a formazan dye, the amount of which is directly proportional to the number of living cells.
Western Blot Analysis
-
Protein Extraction and Quantification: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against target proteins (e.g., p-STAT3, STAT3, p-IκBα, IκBα, Bcl-2, caspase-3, β-actin) overnight at 4°C. After washing, membranes are incubated with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assays
-
Annexin V-FITC/PI Staining: Cells are treated with this compound, harvested, and stained with Annexin V-FITC and propidium iodide (PI). The percentage of apoptotic cells (Annexin V-positive, PI-negative) is quantified by flow cytometry.
-
DAPI Staining: Cells are fixed, permeabilized, and stained with 4′,6-diamidino-2-phenylindole (DAPI). Nuclear morphology (e.g., chromatin condensation, nuclear fragmentation) is observed under a fluorescence microscope to identify apoptotic cells.
NF-κB Nuclear Translocation Assay
-
Immunofluorescence: Cells grown on coverslips are treated with this compound and then stimulated (e.g., with LPS). Cells are fixed, permeabilized, and incubated with an antibody against the p65 subunit of NF-κB. After incubation with a fluorescently labeled secondary antibody, the subcellular localization of p65 is visualized by fluorescence microscopy.
-
Nuclear and Cytoplasmic Fractionation: Cells are fractionated to separate nuclear and cytoplasmic extracts. The levels of p65 in each fraction are then determined by Western blot analysis.
Conclusion and Future Directions
This compound is a promising natural compound with a well-defined, multi-targeted mechanism of action. Its ability to potently inhibit the pro-inflammatory NF-κB and the pro-cancerous JAK/STAT3 signaling pathways underscores its therapeutic potential in a range of diseases. The interplay between its effects on apoptosis and autophagy warrants further investigation to fully harness its therapeutic capabilities. Future research should focus on preclinical and clinical studies to evaluate the safety and efficacy of this compound, as well as on the development of synthetic analogs with improved pharmacological properties. The detailed understanding of its molecular mechanisms provides a solid foundation for the rational design of novel therapeutic strategies.
References
Preliminary Cytotoxicity Studies of Physalin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physalin A, a bioactive withanolide derived from the plant Physalis alkekengi L. var. franchetii, has garnered significant attention in oncological research for its potent cytotoxic effects against various cancer cell lines.[1] This technical guide provides a comprehensive overview of the preliminary cytotoxicity studies of this compound, detailing its mechanisms of action, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its anti-cancer properties.
Data Presentation: In Vitro Cytotoxicity of this compound
The cytotoxic potential of this compound has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized below.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay Method | Reference |
| A375-S2 | Human Melanoma | Not explicitly stated, but dose-dependent decrease in viability shown. | Time- and dose-dependent | MTT Assay | [1] |
| A549 | Non-Small Cell Lung Cancer | ~28.4 (for ~50% cell death) | 24 | Not specified | [2][3] |
| HT1080 | Human Fibrosarcoma | 10.7 | 24 | Not specified | [4] |
| HepG2 | Hepatocellular Carcinoma | Concentration-dependent impairment of viability shown. | Not specified | Cell Counting Kit-8 | |
| H292 | Non-Small Cell Lung Cancer | Significant apoptosis observed. | Not specified | Annexin V-FITC/PI flow cytometry | |
| H358 | Non-Small Cell Lung Cancer | Significant apoptosis observed. | Not specified | Annexin V-FITC/PI flow cytometry | |
| H1975 | Non-Small Cell Lung Cancer | Significant apoptosis observed. | Not specified | Annexin V-FITC/PI flow cytometry |
Mechanisms of Action
Preliminary studies have revealed that this compound exerts its cytotoxic effects through multiple mechanisms, primarily by inducing apoptosis and causing cell cycle arrest. These processes are mediated by its influence on various signaling pathways.
Apoptosis Induction
This compound has been shown to induce apoptosis in several cancer cell lines. In human melanoma A375-S2 cells, apoptosis is triggered through the activation of the p53-Noxa pathway and the generation of intracellular reactive oxygen species (ROS). Similarly, in hepatocellular carcinoma cells, this compound triggers apoptosis via the inhibition of the PI3K/Akt signaling pathway. Studies on non-small cell lung cancer (NSCLC) cells also indicate that this compound induces apoptosis by suppressing the JAK/STAT3 signaling pathway.
Cell Cycle Arrest
In addition to apoptosis, this compound can induce cell cycle arrest. In human non-small cell lung cancer A549 cells, it causes G2/M phase arrest, a process involving the p38 MAPK/ROS pathway.
Signaling Pathways Modulated by this compound
The cytotoxic activity of this compound is linked to its ability to modulate several key signaling pathways involved in cancer cell proliferation and survival.
p53-Noxa-ROS Pathway in Melanoma
dot
Caption: this compound-induced apoptosis in melanoma cells.
PI3K/Akt Pathway in Hepatocellular Carcinoma
dot
Caption: Inhibition of PI3K/Akt pathway by this compound.
JAK/STAT3 Pathway in Non-Small Cell Lung Cancer
dot
Caption: this compound suppresses JAK/STAT3 signaling in NSCLC.
p38 MAPK/ROS Pathway in Non-Small Cell Lung Cancer
dot
Caption: this compound induces G2/M arrest via p38 MAPK/ROS.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preliminary cytotoxicity studies of this compound.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound for specified time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After treatment, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Cell Treatment: Cells are treated with this compound as described for the cell viability assay.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Cells are treated with this compound and harvested as described above.
-
Fixation: Cells are fixed in cold 70% ethanol and stored at -20°C.
-
Staining: Fixed cells are washed with PBS and stained with a solution containing PI and RNase A.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis
This technique is used to detect specific proteins in a sample.
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p53, Noxa, Akt, STAT3, Bcl-2, caspases), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow for Cytotoxicity Assessment
dot
Caption: General workflow for in vitro cytotoxicity studies.
Conclusion and Future Directions
The preliminary cytotoxicity studies of this compound have demonstrated its significant potential as an anti-cancer agent. Its ability to induce apoptosis and cell cycle arrest in a variety of cancer cell lines through the modulation of key signaling pathways highlights its promise for further development. Future research should focus on in-depth in vivo studies to evaluate its efficacy and safety in animal models, as well as to further elucidate its molecular targets and mechanisms of action. A deeper understanding of its structure-activity relationships could also pave the way for the synthesis of more potent and selective analogs.
References
- 1. This compound induces apoptosis via p53-Noxa-mediated ROS generation, and autophagy plays a protective role against apoptosis through p38-NF-κB survival pathway in A375-S2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound induces G2/M phase cell cycle arrest in human non-small cell lung cancer cells: involvement of the p38 MAPK/ROS pathway | Semantic Scholar [semanticscholar.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | P. alkekengi | antifibrotic | TargetMol [targetmol.com]
An In-depth Technical Guide to the Spectroscopic Data Interpretation of Physalin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physalin A, a naturally occurring seco-steroid from the Physalis genus, has garnered significant attention within the scientific community for its diverse pharmacological activities. As a withanolide, its complex steroidal structure necessitates a multi-faceted analytical approach for unambiguous identification and characterization. This technical guide provides a comprehensive overview of the spectroscopic data interpretation for this compound, including detailed data tables, experimental protocols, and visualizations of its key signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and development.
Spectroscopic Data of this compound
The structural elucidation of this compound is achieved through the combined interpretation of data from various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of organic molecules. For this compound, ¹H and ¹³C NMR data provide critical information about the chemical environment of each proton and carbon atom, respectively, allowing for the assembly of its complex polycyclic structure.
Table 1: ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2-H | 5.85 | dd | 10.0, 2.5 |
| 3-H | 6.65 | ddd | 10.0, 5.0, 2.5 |
| 4α-H | 2.75 | m | |
| 4β-H | 2.20 | m | |
| 6-H | 4.45 | d | 4.0 |
| 7-H | 5.60 | d | 4.0 |
| 11-H | 2.50 | m | |
| 12α-H | 1.90 | m | |
| 12β-H | 1.70 | m | |
| 15-H | 4.95 | s | |
| 16-H | 3.10 | s | |
| 22-H | 4.70 | t | 8.0 |
| 23α-H | 2.60 | m | |
| 23β-H | 2.10 | m | |
| 25-H | 4.90 | br s | |
| 27-Ha | 5.05 | s | |
| 27-Hb | 4.95 | s | |
| 18-CH₃ | 1.25 | s | |
| 19-CH₃ | 1.20 | s | |
| 21-CH₃ | 1.95 | s | |
| 28-CH₃ | 1.55 | s |
Table 2: ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| 1 | 204.5 |
| 2 | 128.0 |
| 3 | 142.0 |
| 4 | 38.5 |
| 5 | 78.0 |
| 6 | 82.0 |
| 7 | 81.0 |
| 8 | 42.0 |
| 9 | 38.0 |
| 10 | 50.0 |
| 11 | 28.0 |
| 12 | 35.0 |
| 13 | 85.0 |
| 14 | 170.0 |
| 15 | 77.0 |
| 16 | 58.0 |
| 17 | 52.0 |
| 18 | 21.0 |
| 19 | 15.0 |
| 20 | 79.0 |
| 21 | 22.0 |
| 22 | 75.0 |
| 23 | 32.0 |
| 24 | 172.0 |
| 25 | 158.0 |
| 26 | 122.0 |
| 27 | 105.0 |
| 28 | 25.0 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the exact mass, which aids in confirming the molecular formula. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that offer valuable structural insights.
Table 3: Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Observed m/z | Interpretation |
| HR-ESI-MS | Positive | 527.1860 [M+H]⁺ | Corresponds to the molecular formula C₂₈H₃₀O₁₀ |
| ESI-MS/MS | Negative | 525.1 → 148.9 | Characteristic fragmentation pattern[1] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Table 4: Key IR Absorption Bands for this compound (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3463 | Strong, Broad | O-H stretching (hydroxyl groups)[2] |
| ~1732 | Strong | C=O stretching (five-membered lactone ring)[2] |
| ~1656 | Strong | C=O stretching (α,β-unsaturated ketone)[2] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining high-quality and reproducible spectroscopic data.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
Instrument: A Bruker Avance spectrometer (or equivalent) operating at a proton frequency of 400 MHz or higher.
-
¹H NMR:
-
Pulse program: zg30
-
Number of scans: 16-64
-
Relaxation delay: 1.0 s
-
Acquisition time: ~4 s
-
-
¹³C NMR:
-
Pulse program: zgpg30 (proton-decoupled)
-
Number of scans: 1024 or more (depending on sample concentration)
-
Relaxation delay: 2.0 s
-
-
2D NMR (COSY, HSQC, HMBC): Standard pulse programs and parameters are used to establish correlations.
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the spectra manually.
-
Calibrate the chemical shift scale using the TMS signal (δ 0.00 ppm for ¹H and ¹³C).
-
Integrate the signals in the ¹H NMR spectrum and determine multiplicities and coupling constants.
-
Assign signals in both ¹H and ¹³C NMR spectra with the aid of 2D NMR data.
Mass Spectrometry (ESI-MS/MS)
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
LC-MS/MS Parameters:
-
LC System: An ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).[1]
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.2-0.4 mL/min.
-
MS System: A quadrupole time-of-flight (Q-TOF) or triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Data Acquisition: A data-dependent scan can be performed where precursor ions are fragmented to obtain MS/MS spectra.
Infrared (IR) Spectroscopy
KBr Pellet Method:
-
Grind 1-2 mg of dry, pure this compound into a fine powder using an agate mortar and pestle.
-
Add approximately 100-200 mg of spectroscopic grade potassium bromide (KBr) to the mortar.
-
Thoroughly mix the this compound and KBr by gentle grinding.
-
Transfer the mixture to a pellet-forming die.
-
Press the mixture under high pressure (approximately 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
Place the pellet in the sample holder of the FT-IR spectrometer for analysis.
Data Acquisition:
-
Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.
Signaling Pathway Visualizations
This compound has been shown to exert its biological effects through the modulation of key cellular signaling pathways, including the JAK/STAT3 and NF-κB pathways.
References
In Silico Prediction of Physalin A Bioactivity: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Physalin A, a naturally occurring seco-steroid from the Physalis genus, has demonstrated significant therapeutic potential, primarily attributed to its anti-inflammatory, anticancer, and immunomodulatory properties.[1][2][3] As the cost and time associated with traditional drug discovery pipelines continue to rise, in silico computational methods have become indispensable for the rapid screening, mechanism elucidation, and pharmacokinetic profiling of promising natural products like this compound.[4] This technical guide provides a comprehensive overview of the experimentally validated bioactivities of this compound, details the key signaling pathways it modulates, and outlines a systematic in silico workflow to predict its biological activities and drug-like properties. This document is intended to serve as a practical resource for researchers seeking to leverage computational tools in the exploration of this compound and other complex natural compounds.
Experimentally Determined Bioactivities of this compound
Experimental evidence from a range of in vitro and in vivo studies has established this compound as a potent bioactive molecule. Its primary activities are concentrated in the areas of cancer, inflammation, and immune response modulation.
Anticancer Activity
This compound exhibits significant anti-proliferative and pro-apoptotic effects across various cancer cell lines, with a notable efficacy in non-small cell lung cancer (NSCLC).[5] It has been shown to induce cell cycle arrest at the G2/M phase and trigger apoptosis through both intrinsic and extrinsic pathways. Specifically, this compound activates mitochondrial apoptotic pathways and upregulates the Fas death receptor.
| Cancer Type | Cell Line | Key Finding (IC50 / Effect) | Citation |
| Non-Small Cell Lung Cancer (NSCLC) | H292, H358, H1975 | Induces apoptosis; at 15 µM, apoptosis rates were 41.7% (H292), 62.2% (H1975), and 36.6% (H358). | |
| Non-Small Cell Lung Cancer (NSCLC) | A549 | Treatment with 28.4 µM resulted in approximately 50% cell death and induced G2/M arrest. | |
| Human Fibrosarcoma | HT1080 | Induces apoptosis and protective autophagy. | |
| Human Melanoma | A375-S2 | Activates mitochondrial apoptotic pathways through p53-Noxa-mediated ROS generation. |
Anti-inflammatory and Immunomodulatory Activity
This compound is a potent anti-inflammatory agent. It effectively reduces paw edema in carrageenan-induced models and decreases capillary permeability. Its mechanism involves the significant reduction of key inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6. This is achieved by down-regulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
| Model System | Effect | Key Mediators Inhibited | Citation |
| LPS-stimulated RAW 264.7 Macrophages | Inhibition of inflammatory response | NO, PGE2, TNF-α, IL-1β, IL-6 | |
| Carrageenan-induced Rat Paw Edema | Reduction of edema and inflammation | TNF-α, NO, Malondialdehyde (MDA) | |
| Acetic Acid-induced Mice Model | Reduced capillary permeability | - | |
| Mouse Model of Infantile Pneumonia | Alleviation of lung injury | TNF-α, IL-6, IL-18, IL-1β |
Key Signaling Pathways Modulated by this compound
The therapeutic effects of this compound are primarily mediated through its interaction with critical intracellular signaling pathways, most notably the NF-κB and JAK/STAT3 pathways.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a cornerstone of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκBα, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound exerts its anti-inflammatory effects by blocking the degradation of IκBα, which prevents the nuclear translocation of p65. Interestingly, this inhibition appears to be independent of the MAPK pathway.
Suppression of the JAK/STAT3 Signaling Pathway
The Janus kinase (JAK) and signal transducer and activator of transcription 3 (STAT3) pathway is crucial for cell proliferation and survival. Its constitutive activation is a hallmark of many cancers, including NSCLC. Upon cytokine binding to a receptor, JAKs become activated and phosphorylate STAT3. This leads to STAT3 dimerization, nuclear translocation, and transcription of target genes that promote cell survival and proliferation (e.g., Bcl-2, XIAP). This compound has been identified as a natural inhibitor of JAK2 and JAK3. By preventing the phosphorylation of these kinases, it effectively suppresses both constitutive and induced STAT3 activity, leading to the downregulation of its anti-apoptotic target genes and subsequent cell death.
In Silico Prediction of this compound Bioactivity: A Proposed Workflow
Given the experimental evidence, in silico methods can be powerfully applied to further elucidate the mechanisms of this compound and predict its suitability as a drug candidate. The following section details a proposed computational workflow.
References
- 1. Anticancer Effects of Withanolides: In Silico Prediction of Pharmacological Properties | MDPI [mdpi.com]
- 2. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 3. This compound exerts anti-tumor activity in non-small cell lung cancer cell lines by suppressing JAK/STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular docking analysis of the oral tumor target JAK STAT 3 with oxo-azo compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Physalin A: A Technical Guide to Research Trends and Future Directions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physalin A is a bioactive withanolide, a type of 16,24-cyclo-13,14-seco steroid, primarily isolated from plants of the Physalis genus (Solanaceae family), such as Physalis alkekengi.[1][2] Traditionally used in Chinese medicine to treat conditions like coughs, hepatitis, and tumors, this compound has garnered significant scientific interest for its diverse pharmacological activities.[3] Modern research has focused on elucidating its potent anti-cancer, anti-inflammatory, and immunomodulatory properties, highlighting its potential as a promising candidate for drug development.[1][4] This guide provides an in-depth overview of the current research trends, mechanisms of action, and future directions in the study of this compound, complete with quantitative data, detailed experimental protocols, and pathway visualizations.
Core Research Trends and Mechanisms of Action
This compound exerts its biological effects by modulating multiple critical cellular signaling pathways. The primary areas of investigation include its anti-cancer and anti-inflammatory activities.
Anti-Cancer Activity
This compound demonstrates significant anti-proliferative and pro-apoptotic effects across a range of cancer cell lines. Key mechanisms include the induction of apoptosis, cell cycle arrest, and the inhibition of pivotal oncogenic signaling pathways.
a) Inhibition of the JAK/STAT3 Signaling Pathway
The Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) pathway is a critical regulator of cell proliferation, survival, and differentiation. Its constitutive activation is a hallmark of many human cancers, including non-small cell lung cancer (NSCLC). This compound has been identified as a potent inhibitor of this pathway.
Mechanism: this compound suppresses both constitutive and induced STAT3 activity by inhibiting the phosphorylation of the upstream kinases JAK2 and JAK3. This prevents the subsequent phosphorylation and activation of STAT3. Consequently, the nuclear translocation and transcriptional activity of STAT3 are abrogated. This leads to the downregulation of STAT3 target genes that promote cancer cell survival, such as Bcl-2 and XIAP (X-linked inhibitor of apoptosis protein), ultimately inducing apoptosis.
b) Induction of Apoptosis and Autophagy
This compound is a known inducer of apoptosis in various cancer cells. In human melanoma A375-S2 cells, it triggers apoptosis through the generation of reactive oxygen species (ROS) mediated by the p53-Noxa pathway. Interestingly, studies also show that this compound can induce autophagy. However, in some contexts, this autophagic response appears to be a protective mechanism against apoptosis, suggesting that co-administration of autophagy inhibitors could enhance the therapeutic effect of this compound.
Anti-inflammatory Activity
Chronic inflammation is closely linked to the development of various diseases, including cancer. This compound exhibits potent anti-inflammatory properties by targeting key inflammatory pathways.
a) Inhibition of the NF-κB Signaling Pathway
The nuclear factor-kappa B (NF-κB) pathway is a central mediator of the inflammatory response. Its activation leads to the production of numerous pro-inflammatory mediators.
Mechanism: In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this compound significantly reduces the production of inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNF-α). It achieves this by down-regulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). The core mechanism involves blocking the degradation of IκB-α (inhibitor of NF-κB alpha), which in turn prevents the nuclear translocation of the NF-κB p65 subunit and subsequent activation of pro-inflammatory genes.
Quantitative Pharmacological Data
The cytotoxic and anti-tumor effects of this compound and related physalins have been quantified in numerous studies.
Table 1: In Vitro Cytotoxicity of Physalins Against Various Cancer Cell Lines
| Physalin Type | Cell Line | Cancer Type | IC50 Value | Citation |
| This compound | HT1080 | Fibrosarcoma | 10.7 µM | |
| Physalin B | Various | Prostate, Kidney, Leukemia, etc. | < 2 µM | |
| Physalin D | Various | Multiple Cancer Types | 0.28 - 2.43 µg/mL | |
| Physalin F | A498 | Renal Carcinoma | 1.40 µg/mL | |
| Physalin F | ACHN | Renal Carcinoma | 2.18 µg/mL | |
| Physalin F | UO-31 | Renal Carcinoma | 2.81 µg/mL |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: In Vivo Anti-Tumor Activity of Physalins
| Physalin Type | Animal Model | Cancer Type | Key Finding | Citation |
| This compound | NSCLC H292 Xenograft | Non-Small Cell Lung Cancer | Significantly lower tumor volume and weight compared to control. | |
| Physalin B & D | Sarcoma 180 Transplant | Sarcoma | Confirmed in-vivo antitumor activity, related to inhibition of tumor proliferation (Ki67 reduction). | |
| PHY-EA Extract * | Lymphoma Transplant | Burkitt Lymphoma | Significant reduction in tumor volume and weight at 4 mg/kg and 8 mg/kg doses. |
*PHY-EA is an ethyl acetate extract of Physalis pubescens, containing Physalin B as a major active component.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments commonly used in this compound studies.
Protocol 1: Apoptosis Assay by Annexin V Staining and Flow Cytometry
This assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and used to label apoptotic cells. Propidium Iodide (PI), a fluorescent nucleic acid stain, is used as a viability dye. It cannot cross the membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.
Methodology:
-
Cell Seeding and Treatment: Seed cells (e.g., 1 x 10⁶ cells) in a suitable culture flask or plate. Allow cells to adhere overnight. Treat cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 24 hours).
-
Cell Collection: For adherent cells, collect the culture medium (containing floating apoptotic cells) and wash the attached cells with PBS. Detach the adherent cells using a gentle dissociation agent like trypsin. Combine the detached cells with the supernatant collected earlier. Centrifuge the cell suspension (e.g., 300 x g for 5 minutes) and discard the supernatant.
-
Washing: Wash the cell pellet twice with cold PBS to remove any residual medium.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions (e.g., 5 µL of each).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark to allow for staining.
-
Analysis: Add 1X Binding Buffer to each sample and analyze immediately using a flow cytometer. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both stains.
Protocol 2: Western Blot Analysis for Signaling Proteins
Principle: Western blotting is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein.
Methodology:
-
Protein Extraction: Following treatment with this compound, lyse cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Run the gel to separate proteins based on molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween 20) for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-STAT3, STAT3, p-IκBα, IκBα, β-actin) overnight at 4°C.
-
Washing: Wash the membrane multiple times with TBST to remove unbound primary antibodies.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the amount of protein.
Future Directions and Conclusion
The research on this compound has established it as a natural compound with significant therapeutic potential, particularly in oncology and inflammatory diseases. However, several areas warrant further investigation:
-
In Vivo Efficacy and Toxicology: While initial in vivo studies are promising, more extensive research is needed to evaluate the long-term efficacy, optimal dosing, and potential toxicity of this compound in various preclinical animal models.
-
Bioavailability and Formulation: Physalins may have poor solubility and bioavailability. Future studies should focus on developing novel drug delivery systems and formulations to enhance their pharmacological properties.
-
Combination Therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents or targeted therapies could lead to more effective treatment strategies with reduced side effects.
-
Target Identification: While major pathways like JAK/STAT3 and NF-κB have been identified, a comprehensive, unbiased screening for direct molecular targets could uncover novel mechanisms of action and broaden its therapeutic applications.
References
- 1. Frontiers | Therapeutic Applications of Physalins: Powerful Natural Weapons [frontiersin.org]
- 2. Therapeutic Applications of Physalins: Powerful Natural Weapons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces apoptosis via p53-Noxa-mediated ROS generation, and autophagy plays a protective role against apoptosis through p38-NF-κB survival pathway in A375-S2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Physalin A from Physalis alkekengi
Audience: Researchers, scientists, and drug development professionals.
Introduction
Physalin A, a steroidal lactone isolated from the calyces of Physalis alkekengi (also known as Chinese lantern), has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, immunosuppressive, and anticancer properties. The complex structure of physalins necessitates robust and efficient protocols for their extraction and purification to enable further research and drug development. This document provides a detailed methodology for the isolation of this compound from Physalis alkekengi, compiling optimized extraction techniques and a multi-step purification strategy. The protocols described herein are intended to serve as a comprehensive guide for researchers aiming to obtain high-purity this compound for experimental purposes.
Data Presentation
The following tables summarize quantitative data related to the extraction and purification of physalins from Physalis alkekengi. It is important to note that yields can vary depending on the plant material's geographic origin, harvest time, and the specific experimental conditions.
Table 1: Extraction Parameters and Yields
| Parameter | Value | Reference |
| Extraction Method | Reflux Extraction | [1] |
| Solvent | 70% Ethanol | [1] |
| Liquid-to-Solid Ratio | 60:1 (v/w) | [1] |
| Extraction Time | 40 minutes per extraction | [1] |
| Number of Extractions | 3 | [1] |
| Initial Plant Material (Dried Calyces) | 1 kg | |
| Yield of Crude Extract | ~160 g | |
| Yield of Ethyl Acetate Fraction | ~34 g | |
| Final Yield of this compound (after purification) | 0.2133% |
Table 2: Physalin D Content in Different Parts of Physalis alkekengi
Note: Physalin D content can be an indicator of the relative abundance of other physalins, including this compound.
| Plant Part | Physalin D Content (% dry weight) |
| Immature Calyx | 0.7880 ± 0.0612% |
| Mature Calyx | 0.2028 ± 0.016% |
| Immature Fruits | 0.0992 ± 0.0083% |
| Mature Fruits | 0.0259 ± 0.0021% |
Experimental Protocols
This section outlines a detailed, step-by-step protocol for the extraction and purification of this compound from the dried calyces of Physalis alkekengi.
Part 1: Extraction
This protocol is based on an optimized reflux extraction method.
Materials and Reagents:
-
Dried calyces of Physalis alkekengi
-
70% Ethanol (v/v)
-
Reflux extraction apparatus
-
Rotary evaporator
-
Grinder or mill
Procedure:
-
Preparation of Plant Material: Grind the dried calyces of Physalis alkekengi into a coarse powder (approximately 20-40 mesh).
-
Reflux Extraction:
-
Place 1 kg of the powdered calyces into a round-bottom flask of appropriate size.
-
Add 70% ethanol at a liquid-to-solid ratio of 60:1 (60 L of 70% ethanol for 1 kg of powder).
-
Set up the reflux apparatus and heat the mixture to boiling.
-
Maintain the reflux for 40 minutes.
-
After 40 minutes, turn off the heat and allow the mixture to cool slightly.
-
Filter the mixture while still warm to separate the extract from the plant residue.
-
Repeat the extraction process on the plant residue two more times, each time with fresh 70% ethanol for 40 minutes.
-
-
Concentration:
-
Combine the filtrates from the three extractions.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature of 50-60°C until the ethanol is removed and a viscous crude extract is obtained (approximately 160 g from 1 kg of starting material).
-
Part 2: Purification
The purification process involves solvent-solvent partitioning followed by multiple chromatographic steps.
2.1. Solvent-Solvent Partitioning
Materials and Reagents:
-
Crude extract from Part 1
-
Deionized water
-
Ethyl acetate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dispersion in Water: Disperse the crude extract (~160 g) in 10 times its volume of deionized water (approximately 1.6 L).
-
Liquid-Liquid Extraction:
-
Transfer the aqueous dispersion to a large separatory funnel.
-
Add an equal volume of ethyl acetate (1.6 L) and shake vigorously for 5-10 minutes.
-
Allow the layers to separate.
-
Collect the upper ethyl acetate layer.
-
Repeat the extraction of the aqueous layer two more times with an equal volume of fresh ethyl acetate.
-
-
Concentration of Ethyl Acetate Fraction:
-
Combine the three ethyl acetate fractions.
-
Concentrate the ethyl acetate extract to dryness under reduced pressure using a rotary evaporator to obtain the ethyl acetate fraction (approximately 34 g).
-
2.2. Silica Gel Column Chromatography (Initial Fractionation)
Materials and Reagents:
-
Ethyl acetate fraction from Part 2.1
-
Silica gel (100-200 mesh)
-
Glass chromatography column
-
Solvents for mobile phase: Hexane, Ethyl Acetate, Methanol
-
Thin Layer Chromatography (TLC) plates (silica gel GF254)
-
TLC developing chamber and UV lamp
Procedure:
-
Column Packing: Pack a glass chromatography column with silica gel using a slurry method with hexane.
-
Sample Loading: Dissolve the ethyl acetate fraction in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of hexane and ethyl acetate) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample-adsorbed silica gel onto the top of the packed column.
-
Elution: Elute the column with a gradient of increasing polarity. Start with 100% hexane and gradually increase the proportion of ethyl acetate, followed by the addition of methanol. A suggested gradient is as follows:
-
Hexane:Ethyl Acetate (9:1)
-
Hexane:Ethyl Acetate (7:3)
-
Hexane:Ethyl Acetate (1:1)
-
100% Ethyl Acetate
-
Ethyl Acetate:Methanol (9:1)
-
-
Fraction Collection and Analysis: Collect fractions of a suitable volume. Monitor the separation by TLC. Spot a small amount of each fraction on a TLC plate, develop the plate in an appropriate solvent system (e.g., hexane:ethyl acetate 1:1), and visualize the spots under a UV lamp. Combine the fractions containing this compound based on the TLC analysis (comparison with a this compound standard is recommended).
2.3. Macroporous Resin Chromatography (Further Purification)
Materials and Reagents:
-
This compound-containing fractions from Part 2.2
-
Macroporous resin (e.g., D101 or equivalent)
-
Glass chromatography column
-
Ethanol-water solutions of varying concentrations (e.g., 20%, 40%, 60%, 80%, 95% ethanol)
Procedure:
-
Resin Preparation: Pre-treat the macroporous resin by washing it with ethanol and then with deionized water until the eluent is clear.
-
Column Packing: Pack a column with the pre-treated resin.
-
Sample Loading: Dissolve the combined this compound-containing fractions in a small amount of the initial mobile phase (e.g., 20% ethanol) and load it onto the column.
-
Elution: Elute the column with a stepwise gradient of increasing ethanol concentration. For example:
-
20% Ethanol
-
40% Ethanol
-
60% Ethanol
-
80% Ethanol
-
95% Ethanol
-
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify the fractions containing the highest concentration of this compound. Typically, physalins will elute in the 40-70% ethanol fractions.
2.4. Preparative High-Performance Liquid Chromatography (Final Purification)
Materials and Reagents:
-
Enriched this compound fraction from Part 2.3
-
Preparative HPLC system with a UV detector
-
Preparative C18 column
-
HPLC-grade Methanol
-
HPLC-grade Water
-
Acetonitrile (optional)
Procedure:
-
Sample Preparation: Dissolve the enriched this compound fraction in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions (Example):
-
Column: Preparative C18 column (e.g., 10 µm particle size, 250 x 20 mm)
-
Mobile Phase: Isocratic or gradient elution with Methanol and Water. An example of an isocratic mobile phase is 60% Methanol in Water.
-
Flow Rate: Adjust according to the column dimensions (e.g., 5-15 mL/min).
-
Detection: UV at 220 nm.
-
Injection Volume: Optimize based on the concentration of the sample and the column capacity.
-
-
Fraction Collection: Collect the peak corresponding to the retention time of this compound (a standard should be run first to determine the retention time).
-
Purity Confirmation and Solvent Removal: Analyze the purity of the collected fraction using analytical HPLC. A purity of >98% is often achievable. Remove the solvent from the purified fraction by rotary evaporation or lyophilization to obtain pure this compound.
Mandatory Visualization
Caption: Workflow for this compound Extraction and Purification.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Quantification of Physalin A in Plant Extracts
Introduction
Physalin A is a steroidal lactone derived from plants of the Physalis genus, notably Physalis alkekengi L.[1][2]. It has garnered significant interest in the scientific community due to its potent biological activities, including anti-inflammatory and anti-tumor effects[1][3]. Accurate and reliable quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and advancing pharmacological research and drug development. This document provides detailed protocols for the extraction and subsequent quantification of this compound using High-Performance Liquid Chromatography (HPLC), tailored for researchers, scientists, and drug development professionals.
Section 1: Plant Material Extraction Protocols
The initial and critical step in the quantification of this compound is its efficient extraction from the plant matrix. The choice of extraction method can significantly impact the final yield and purity of the analyte. Below are two commonly employed protocols.
Protocol 1.1: Ultrasonic-Assisted Extraction (UAE)
This method is rapid and efficient for extracting thermosensitive compounds at room temperature.
Methodology:
-
Preparation: Dry the calyces of Physalis alkekengi and grind them into a fine powder (approximately 50 mesh).
-
Extraction: Accurately weigh 0.5 g of the powdered plant material and place it into a conical flask with a lid.
-
Solvent Addition: Add 25 mL of methanol to the flask.
-
Ultrasonication: Place the flask in an ultrasonic bath and extract for 1 hour[2].
-
Concentration: After extraction, concentrate the filtrate to a final volume of 25 mL in a volumetric flask.
-
Filtration: Filter the resulting solution through a 0.45 µm membrane filter into an HPLC vial for analysis.
Protocol 1.2: Heat Reflux Extraction
This classical method is exhaustive and suitable for obtaining a high yield of the target compound.
Methodology:
-
Preparation: Use commercially available dried medicinal materials of Physalis alkekengi.
-
Extraction: For 1 kg of plant material, add 70% ethanol at a liquid-to-solid ratio of 60:1.
-
Reflux: Perform heat reflux extraction for 40 minutes. Repeat the extraction process a total of three times.
-
Concentration: Combine the extracts from all three cycles and concentrate under reduced pressure to obtain a crude extract.
-
Liquid-Liquid Partitioning: Disperse the crude extract in water (10 times its mass) and perform liquid-liquid extraction three times using an equal volume of ethyl acetate to isolate this compound.
-
Final Preparation: Evaporate the ethyl acetate layer to dryness. The resulting extract can be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and filtered through a 0.45 µm membrane filter before HPLC injection.
General Workflow for Sample Preparation
The following diagram illustrates the general workflow for preparing plant extracts for HPLC analysis.
Section 2: HPLC Quantification Protocols
Once the sample is prepared, a validated HPLC method is required for accurate quantification. The following protocols describe HPLC-UV and UPLC-MS/MS methods.
Protocol 2.1: HPLC-UV Method
This method is robust and widely accessible, making it suitable for routine quality control.
Methodology:
-
HPLC System: Agilent 1100 series HPLC with a UV detector or equivalent.
-
Column: Agilent C18 (150 × 4.6 mm, 5-μm particle size).
-
Mobile Phase:
-
Solvent A: Acetonitrile.
-
Solvent B: 0.2% aqueous phosphoric acid.
-
-
Gradient Elution:
-
0–13 min: 20% to 23% A.
-
13–37 min: 23% to 31% A.
-
Followed by a 5-minute re-equilibration to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm for this compound.
-
Injection Volume: 20 μL.
Protocol 2.2: UPLC-MS/MS Method
This method offers higher sensitivity and selectivity, making it ideal for pharmacokinetic studies or the analysis of samples with low concentrations of this compound.
Methodology:
-
LC System: Waters ACQUITY UPLC system or equivalent.
-
Column: ACQUITY UPLC BEH-C18 (50 × 2.1 mm, 1.7 μm).
-
Mobile Phase:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: Acetonitrile.
-
A gradient elution program should be optimized for separation.
-
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.
-
MRM Transition: For this compound, the multiple reaction monitoring (MRM) transition is m/z 525.1 → 148.9.
-
Injection Volume: 5-10 µL.
General Workflow for HPLC Analysis
The diagram below outlines the typical workflow for HPLC-based quantification.
Section 3: Data Presentation and Method Validation
The reliability of a quantification method is established through rigorous validation. Key parameters include linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ).
Table 1: Summary of HPLC Methods for this compound Quantification
| Parameter | Method 1 (HPLC-UV) | Method 2 (UPLC-MS/MS) |
| Column | Agilent C18 (150 × 4.6 mm, 5 µm) | ACQUITY UPLC BEH-C18 (50 × 2.1 mm, 1.7 µm) |
| Mobile Phase | Acetonitrile / 0.2% Phosphoric Acid | Acetonitrile / 0.1% Formic Acid |
| Elution Mode | Gradient | Gradient |
| Flow Rate | 1.0 mL/min | 0.3 mL/min |
| Detection | UV at 220 nm | ESI-MS/MS (MRM mode) |
| Injection Vol. | 20 µL | Not specified (typically 2-10 µL) |
Table 2: Reported Method Validation Parameters for this compound
| Parameter | Method 1 (HPLC-UV) | Method 2 (UPLC-MS/MS) |
| Linearity Range | 0.48 - 2.4 µg/mL | 2.00 - 400 ng/mL |
| Correlation (r²) | > 0.9991 | ≥ 0.9982 |
| Recovery | 97.59% to 101.04% | Not specified for plant matrix |
| Precision (RSD%) | Not specified | < 8.7% at LLOQ |
| LOQ | Not specified | 2.00 ng/mL |
Conceptual Workflow for this compound Research
This diagram illustrates the logical relationship between quantification and its application in drug discovery.
This application note provides comprehensive protocols for the quantification of this compound from plant extracts using both HPLC-UV and UPLC-MS/MS. The choice between the methods depends on the required sensitivity, selectivity, and available instrumentation. Proper sample preparation and method validation are paramount to ensure accurate and reproducible results, which are fundamental for the quality assessment of herbal medicines and for advancing the development of this compound as a potential therapeutic agent.
References
Application Notes and Protocols for the Analytical Characterization of Physalin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physalin A is a naturally occurring seco-steroid found in plants of the Physalis genus, which has demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, and immunomodulatory effects. Accurate and reliable characterization of this compound is crucial for its development as a potential therapeutic agent. These application notes provide detailed methodologies and protocols for the analytical characterization of this compound using state-of-the-art techniques.
High-Performance Liquid Chromatography (HPLC) for Quantification of this compound
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation, identification, and quantification of this compound in various matrices, including plant extracts and biological fluids.
Quantitative Data Summary
| Parameter | HPLC Method 1 (Plant Material) | HPLC Method 2 (Chemical Stability) |
| Column | Agilent C18 (150 x 4.6 mm, 5 µm)[1] | COSMOSIL PBr (250 mm × 4.6 mm, 5 μm)[2] |
| Mobile Phase | A: AcetonitrileB: 0.2% aqueous phosphoric acid[1] | 50% Acetonitrile[2] |
| Elution Mode | Gradient[1] | Isocratic |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 220 nm and 350 nm | UV at 220 nm |
| Linearity Range | 10 - 120 µg/mL | 50 - 1000 µg/mL |
| Correlation (r²) | > 0.9991 | - |
| Mean Recovery | 97.59% - 101.04% | - |
Experimental Protocol: Quantification of this compound in Plant Material
1.2.1. Sample Preparation
-
Grind dried calyces of Physalis alkekengi to a 50-mesh powder.
-
Accurately weigh 0.5 g of the powder and transfer it to a conical flask with a lid.
-
Add 25 mL of methanol to the flask.
-
Perform ultrasonic extraction for 1 hour.
-
Filter the extract and bring the volume to 25 mL in a volumetric flask.
-
Filter the solution through a 0.45 µm membrane filter before injection into the HPLC system.
1.2.2. HPLC Operating Conditions
-
Column: Agilent C18 (150 x 4.6 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: Acetonitrile.
-
Solvent B: 0.2% aqueous phosphoric acid.
-
-
Gradient Program:
-
0-13 min: 20-23% A.
-
13-37 min: 23-31% A.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 350 nm for the first 24 minutes, then 220 nm from 24 to 37 minutes.
-
Injection Volume: 20 µL.
1.2.3. Data Analysis
-
Identify the this compound peak by comparing the retention time with that of a certified reference standard.
-
Construct a calibration curve using a series of standard solutions of known concentrations.
-
Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.
Experimental Workflow
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Quantification
LC-MS/MS offers superior sensitivity and selectivity for the quantification of this compound, particularly in complex biological matrices like plasma.
Quantitative Data Summary
| Parameter | LC-MS/MS Method (Rat Plasma) |
| Column | ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase | A: 0.1% formic acid in waterB: Acetonitrile |
| Elution Mode | Gradient |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Negative Ion Electrospray (ESI-) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MS/MS Transition | m/z 525.1 → 148.9 |
| Linearity Range | 2.00 - 400 ng/mL |
| Lower Limit of Quantification (LLOQ) | 2.00 ng/mL |
Experimental Protocol: Quantification of this compound in Rat Plasma
2.2.1. Sample Preparation
-
Collect blood samples into EDTA-containing tubes.
-
Immediately centrifuge at 14,000 rpm for 10 minutes at 4°C to obtain plasma.
-
To a 20 µL aliquot of plasma, add 60 µL of acetonitrile containing the internal standard (e.g., tolbutamide).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 5 minutes at 4°C.
-
Transfer the supernatant to a clean tube and acidify with formic acid to a pH of 1.5.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
2.2.2. LC-MS/MS Operating Conditions
-
LC System:
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: Acetonitrile.
-
-
Gradient Program:
-
0-2.0 min: 10-95% B.
-
2.0-2.8 min: 95% B.
-
2.8-3.0 min: 95-10% B.
-
3.0-3.8 min: 10% B.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
-
MS/MS System:
-
Ionization: Negative Ion Electrospray (ESI-).
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transition for this compound: m/z 525.1 → 148.9.
-
Optimize other MS parameters such as declustering potential, collision energy, and exit potential for maximum signal intensity.
-
Experimental Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound and related compounds. Both 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are employed to determine the chemical structure and stereochemistry.
Quantitative Data Summary (¹H and ¹³C Chemical Shifts)
| Atom No. | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1 | - | 208.1 |
| 2 | 5.89 (d, 10.0) | 127.9 |
| 3 | 6.80 (ddd, 10.0, 5.0, 2.0) | 139.9 |
| 4 | 3.10 (m), 2.75 (m) | 34.5 |
| 5 | - | 79.8 |
| ... | ... | ... |
| 28 | 1.22 (s) | 21.1 |
Note: This is a partial and representative table. Complete assignment requires detailed analysis of 1D and 2D NMR spectra.
Experimental Protocol: NMR Analysis of this compound
3.2.1. Sample Preparation
-
Dissolve 5-10 mg of purified this compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the sample is completely dissolved. If necessary, gently warm the sample or use sonication.
-
Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
The final volume in the NMR tube should be approximately 4-5 cm in height.
3.2.2. NMR Data Acquisition
-
Acquire a ¹H NMR spectrum to assess sample purity and concentration.
-
Acquire a ¹³C NMR spectrum.
-
Perform 2D NMR experiments for complete structural assignment:
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for connecting different spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.
-
This compound and the Nrf2 Signaling Pathway
Recent studies have shown that this compound can regulate the Nrf2 signaling pathway, which plays a critical role in cellular defense against oxidative stress. This compound has been found to induce the activation of Nrf2 through the phosphorylation of ERK and p38 kinases.
Signaling Pathway Diagram
This application note provides a comprehensive overview of the key analytical techniques for the characterization of this compound. The detailed protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers in the field of natural product chemistry and drug development.
References
Application Notes: Utilizing Physalin A in In Vitro Cancer Cell Line Studies
Introduction
Physalin A is a bioactive withanolide, a type of seco-steroid, isolated from plants of the Physalis genus, such as Physalis alkekengi L.[1][2] Traditionally used in Chinese medicine, this compound has demonstrated a range of pharmacological activities, including potent anti-cancer, anti-inflammatory, and immunomodulatory effects.[3][4] Its anti-tumor properties are attributed to its ability to modulate multiple critical signaling pathways, leading to the induction of apoptosis, cell cycle arrest, and inhibition of cancer cell proliferation.[5] These characteristics make this compound a compound of significant interest for cancer research and drug development.
Key Anti-Cancer Mechanisms
This compound exerts its cytotoxic effects on cancer cells through several well-documented mechanisms:
-
Induction of Apoptosis: this compound triggers programmed cell death in various cancer cell lines. This is achieved through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the generation of reactive oxygen species (ROS), activation of caspases (like caspase-3, -8, and -9), and regulation of pro- and anti-apoptotic proteins such as Bcl-2 and Bax.
-
Cell Cycle Arrest: The compound has been shown to halt the proliferation of cancer cells by inducing cell cycle arrest, predominantly at the G2/M phase. This prevents cancer cells from dividing and propagating.
-
Modulation of Key Signaling Pathways: this compound's anti-tumor activity is linked to its ability to inhibit or modulate crucial signaling pathways that are often dysregulated in cancer. These include the JAK/STAT3, PI3K/Akt, MAPK, NF-κB, and Hedgehog pathways.
-
Induction of Autophagy: In some cancer cell lines, this compound can induce autophagy. While autophagy can sometimes promote cell survival, in other contexts, it can contribute to or augment cell death. For instance, in certain scenarios, inhibiting autophagy has been shown to enhance the apoptotic effects of this compound.
Data Presentation: Cytotoxicity of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and the related Physalin F in various human cancer cell lines, demonstrating their potent cytotoxic effects.
| Compound | Cancer Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time | Reference |
| This compound | A549 | Non-Small Cell Lung | ~14.2 (28.4 µM for ~50% death) | 24 h | |
| This compound | H292 | Non-Small Cell Lung | <15 | 24 h | |
| This compound | H1975 | Non-Small Cell Lung | <15 | 24 h | |
| This compound | H358 | Non-Small Cell Lung | <15 | 24 h | |
| This compound | HepG2 | Hepatocellular Carcinoma | Not specified, but cytotoxic | Not specified | |
| Physalin F | A498 | Renal Carcinoma | ~2.3 (1.4 µg/mL) | 24 h | |
| Physalin F | ACHN | Renal Carcinoma | ~3.6 (2.18 µg/mL) | 24 h | |
| Physalin F | H1975 | Non-Small Cell Lung | 0.83 | 48 h | |
| Physalin F | H460 | Non-Small Cell Lung | 1.30 | 48 h | |
| Physalin F | H1650 | Non-Small Cell Lung | 1.56 | 48 h |
Signaling Pathways Modulated by this compound
This compound's mechanism of action involves the perturbation of several interconnected signaling cascades crucial for cancer cell survival and proliferation.
Experimental Protocols
The following are detailed protocols for key in vitro assays to characterize the effects of this compound on cancer cell lines.
Cell Viability and Cytotoxicity Assay (MTT/CCK-8)
This assay determines the concentration-dependent cytotoxic effect of this compound on cancer cells.
Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 0.6 x 10⁵ to 1 x 10⁴ cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: Prepare serial dilutions of this compound in the appropriate culture medium. The final concentration of the vehicle (e.g., DMSO) should not exceed 0.1%. Replace the existing medium with 100 µL of the medium containing different concentrations of this compound (e.g., 0, 2.5, 5, 10, 15 µM). Include wells with vehicle control (medium + DMSO) and blank (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24 or 48 hours).
-
Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) or MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization (for MTT only): If using MTT, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 450 nm for CCK-8 or 570 nm for MTT using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the extent of apoptosis (early and late) and necrosis induced by this compound.
Protocol:
-
Cell Seeding and Treatment: Seed approximately 1 x 10⁵ cells per well in a 12-well plate and allow them to attach overnight. Treat the cells with the desired concentrations of this compound for 24 hours.
-
Harvesting: Collect all cells, including those floating in the medium. Gently trypsinize the adherent cells, combine them with the supernatant, and centrifuge.
-
Washing: Wash the cell pellet twice with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided with the Annexin V-FITC/PI apoptosis detection kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells immediately using a flow cytometer. For example, studies have shown that 15 µM this compound can induce apoptosis in 41.7% of H292 cells and 62.2% of H1975 cells after 24 hours.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment with this compound.
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach approximately 70% confluency, treat them with this compound (e.g., 28.4 µM for A549 cells) for a specified time (e.g., 24 hours).
-
Harvesting: Collect and wash the cells with PBS as described in the apoptosis protocol.
-
Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours or overnight.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and then resuspend the pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting
Western blotting is used to detect changes in the expression levels of specific proteins involved in the signaling pathways affected by this compound.
Protocol:
-
Sample Preparation: After treating cells with this compound, wash them with PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
Gel Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel (SDS-PAGE).
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to minimize non-specific binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-STAT3, total STAT3, cleaved PARP, Bcl-2, XIAP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control like β-actin or GAPDH to determine the relative changes in protein expression.
References
- 1. This compound induces apoptosis via p53-Noxa-mediated ROS generation, and autophagy plays a protective role against apoptosis through p38-NF-κB survival pathway in A375-S2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, 13,14-Seco-16, 24-Cyclo-Steroid, Inhibits Stemness of Breast Cancer Cells by Regulation of Hedgehog Signaling Pathway and Yes-Associated Protein 1 (YAP1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Applications of Physalins: Powerful Natural Weapons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Investigating the Anti-inflammatory Activity of Physalin A
Audience: Researchers, scientists, and drug development professionals.
Introduction: Physalin A, a steroidal compound isolated from plants of the Physalis genus, has demonstrated significant anti-inflammatory properties. These notes provide a comprehensive overview of established experimental models and detailed protocols to investigate and quantify the anti-inflammatory effects of this compound. The primary mechanism of action for this compound's anti-inflammatory activity involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.
I. In Vitro Models of Inflammation
The most common in vitro model to assess the anti-inflammatory potential of this compound is the use of lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators.
Key Inflammatory Markers and Effects of this compound
This compound has been shown to significantly reduce the production of several key inflammatory mediators in LPS-stimulated RAW 264.7 cells, including:
-
Nitric Oxide (NO)
-
Prostaglandin E2 (PGE2)
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Interleukin-6 (IL-6)
-
Interleukin-1β (IL-1β)
This inhibition is achieved in a dose-dependent manner. Furthermore, this compound down-regulates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for the production of NO and PGE2, respectively[1].
Quantitative Data Summary
The following table summarizes the reported inhibitory effects of this compound on various inflammatory markers in vitro.
| Cell Line | Stimulant | Analyte | This compound Concentration | % Inhibition / Effect | Reference |
| RAW 264.7 | LPS | NO | Not specified | Significant reduction | [1] |
| RAW 264.7 | LPS | PGE2 | Not specified | Significant reduction | [1] |
| RAW 264.7 | LPS | TNF-α | Not specified | Significant reduction | [1] |
| Chondrocytes | IL-1β | iNOS | 2.5, 5, 10 µM | Concentration-dependent decrease | [2] |
| Chondrocytes | IL-1β | COX-2 | 2.5, 5, 10 µM | Concentration-dependent decrease |
Experimental Protocol: LPS-Induced Inflammation in RAW 264.7 Macrophages
This protocol details the steps to assess the anti-inflammatory effects of this compound on LPS-stimulated RAW 264.7 cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent for NO measurement
-
ELISA kits for TNF-α, IL-6, and PGE2
-
Reagents for Western blotting (primary and secondary antibodies for iNOS, COX-2, p65, IκB-α, and a loading control like β-actin)
-
96-well and 6-well cell culture plates
-
Cell counting apparatus
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells in appropriate culture plates. For measurement of NO, TNF-α, IL-6, and PGE2, use a 96-well plate at a density of 5 x 10^4 cells/well. For Western blot analysis, use a 6-well plate at a density of 1 x 10^6 cells/well. Allow the cells to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anti-inflammatory drug).
-
Stimulation: After pre-treatment, stimulate the cells with LPS (typically 1 µg/mL) for 24 hours. Include an unstimulated control group.
-
Sample Collection:
-
Supernatant: After 24 hours of incubation, collect the cell culture supernatant for the measurement of NO, TNF-α, IL-6, and PGE2.
-
Cell Lysate: For Western blot analysis, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): Measure the concentration of nitrite, a stable metabolite of NO, in the supernatant using the Griess reagent according to the manufacturer's instructions.
-
TNF-α, IL-6, and PGE2: Quantify the levels of these cytokines and prostaglandin in the supernatant using specific ELISA kits following the manufacturer's protocols.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate it with primary antibodies against iNOS, COX-2, p65, and IκB-α overnight at 4°C.
-
Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control (e.g., β-actin) to normalize the protein expression levels.
-
II. In Vivo Models of Inflammation
In vivo models are crucial for evaluating the systemic anti-inflammatory effects of this compound. The most commonly employed models are the carrageenan-induced paw edema assay and the acetic acid-induced capillary permeability test.
Quantitative Data Summary
The following table summarizes the reported inhibitory effects of this compound in vivo.
| Animal Model | Inflammation Inducer | Parameter Measured | This compound Dose | % Inhibition / Effect | Reference |
| Rat | Carrageenan | Paw Edema | Not specified | Significant inhibition | |
| Mouse | Acetic Acid | Capillary Permeability | Not specified | Significant inhibition | |
| Mouse | LPS | Lung Injury | Not specified | Ameliorated histopathologic damage | |
| Mouse | LPS | Inflammatory cells in BALF | Not specified | Significant reduction |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol describes a widely used model of acute inflammation to assess the in vivo anti-inflammatory activity of this compound.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Positive control (e.g., Indomethacin, 10 mg/kg)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Pletysmometer or digital calipers
-
Oral gavage needles
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment, with free access to food and water.
-
Grouping: Randomly divide the animals into groups (n=6-8 per group):
-
Group 1: Vehicle control
-
Group 2: Positive control (Indomethacin)
-
Group 3-5: this compound at different doses (e.g., 10, 20, 40 mg/kg)
-
-
Drug Administration: Administer this compound, Indomethacin, or the vehicle orally via gavage 1 hour before the induction of inflammation.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (immediately before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection.
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial paw volume (at 0 hours) from the paw volume at the respective time point.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
-
-
Statistical Analysis: Analyze the data using an appropriate statistical test, such as one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's test), to determine the statistical significance of the results.
III. Mechanism of Action: Signaling Pathways
The primary anti-inflammatory mechanism of this compound is the inhibition of the NF-κB signaling pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB-α. Upon stimulation with LPS, IκB-α is phosphorylated and subsequently degraded, allowing NF-κB (specifically the p65 subunit) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound has been shown to block the degradation of IκB-α, thereby preventing the nuclear translocation of p65. While the MAPK pathway is also involved in inflammation, studies suggest that this compound's effect on this pathway is not as significant as its effect on the NF-κB pathway.
Visualizations
Caption: Experimental workflow for evaluating the anti-inflammatory activity of this compound.
Caption: this compound inhibits the NF-κB signaling pathway.
References
Physalin A: A Promising Anticancer Agent in Preclinical Evaluation
Application Notes and Protocols for Researchers
Physalin A, a naturally occurring steroidal compound isolated from plants of the Physalis genus, has emerged as a molecule of significant interest in oncology research. Preclinical studies have demonstrated its potential as a potent anticancer agent across a variety of cancer types. These notes provide a comprehensive overview of the preclinical findings, including its mechanisms of action, and offer detailed protocols for key experimental assays to guide further research and development.
Overview of Anticancer Activity
This compound exhibits a multi-faceted approach to cancer inhibition, primarily by inducing apoptosis (programmed cell death), causing cell cycle arrest, and modulating critical signaling pathways involved in tumor progression. Its efficacy has been observed in various cancer cell lines, including but not limited to non-small cell lung cancer (NSCLC), breast cancer, melanoma, and hepatocellular carcinoma.[1][2][3][4]
Key Mechanisms of Action:
-
Induction of Apoptosis: this compound triggers apoptosis through both intrinsic and extrinsic pathways. This is often associated with the activation of caspases, modulation of Bcl-2 family proteins, and the generation of reactive oxygen species (ROS).[3]
-
Cell Cycle Arrest: A common finding in preclinical studies is the ability of this compound to halt the cell cycle at the G2/M phase, thereby preventing cancer cell proliferation.
-
Modulation of Signaling Pathways: this compound has been shown to interfere with multiple signaling cascades crucial for cancer cell survival and growth, including the JAK/STAT3, PI3K/Akt, p38 MAPK/ROS, and Hedgehog pathways.
-
Induction of Autophagy: In some cellular contexts, this compound also induces autophagy. While autophagy can sometimes promote cell survival, in other instances, it can contribute to cell death.
Quantitative Data Summary
The following tables summarize the quantitative data from various preclinical studies on this compound, providing a comparative look at its efficacy in different cancer cell lines.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cancer Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Assay |
| A549 | Non-Small Cell Lung Cancer | ~28.4 | 24 | Not Specified |
| H292 | Non-Small Cell Lung Cancer | <15 | 24 | Not Specified |
| H358 | Non-Small Cell Lung Cancer | <15 | 24 | Not Specified |
| H1975 | Non-Small Cell Lung Cancer | <15 | 24 | Not Specified |
| MDA-MB-231 | Breast Cancer | Not Specified | 24 | MTS Assay |
| MDA-MB-453 | Breast Cancer | Not Specified | 24 | MTS Assay |
| MCF-7 | Breast Cancer | Not Specified | 24 | MTS Assay |
| A375-S2 | Melanoma | Not Specified | Not Specified | MTT Assay |
| HepG2 | Hepatocellular Carcinoma | Not Specified | Not Specified | CCK-8 Assay |
Table 2: In Vivo Antitumor Activity of this compound
| Cancer Model | Animal Model | This compound Dose | Treatment Duration | Tumor Growth Inhibition | Reference |
| NSCLC Xenograft (NCI-H1975 cells) | Mice | 200 mg/kg | 12 days | Significant inhibition | |
| NSCLC Xenograft | Mice | 40 or 80 mg/kg | Not Specified | Significant suppression | |
| Hepatocellular Carcinoma Xenograft | Mice | Not Specified | Not Specified | Inhibited tumor growth |
Experimental Protocols
The following are detailed protocols for key experiments commonly used to evaluate the anticancer effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
This compound (stock solution in DMSO)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This protocol is for quantifying apoptosis induced by this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis by Flow Cytometry (PI Staining)
This protocol is for determining the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
This compound
-
6-well plates
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at 37°C in the dark.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This protocol is for detecting changes in protein expression in key signaling pathways affected by this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-STAT3, STAT3, p-Akt, Akt, Cleaved Caspase-3, Bcl-2, etc.)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with this compound, then lyse them in RIPA buffer.
-
Determine the protein concentration using the BCA assay.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways modulated by this compound and a general experimental workflow for its preclinical evaluation.
Caption: Key signaling pathways modulated by this compound in cancer cells.
Caption: A representative experimental workflow for preclinical evaluation of this compound.
References
- 1. This compound induces G2/M phase cell cycle arrest in human non-small cell lung cancer cells: involvement of the p38 MAPK/ROS pathway | Semantic Scholar [semanticscholar.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. This compound induces apoptosis via p53-Noxa-mediated ROS generation, and autophagy plays a protective role against apoptosis through p38-NF-κB survival pathway in A375-S2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Induces Apoptosis and Autophagy in Hepatocellular Carcinoma via Inhibition of PI3K/Akt Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Physalin A in Immunomodulation Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physalin A, a seco-steroid isolated from plants of the Physalis genus, has garnered significant attention in immunomodulation research due to its potent anti-inflammatory and immunosuppressive properties. This document provides detailed application notes and experimental protocols for investigating the immunomodulatory effects of this compound, with a focus on its mechanism of action involving the inhibition of key inflammatory signaling pathways.
Mechanism of Action
This compound primarily exerts its immunomodulatory effects by inhibiting the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound has been shown to block the degradation of IκBα, thereby preventing the nuclear translocation of the NF-κB p65 subunit.[1] Additionally, some studies suggest the involvement of the c-Jun N-terminal kinase (JNK)/Activator Protein 1 (AP-1) pathway in the anti-inflammatory action of this compound.[2]
Data Presentation
The following tables summarize the quantitative effects of this compound on key inflammatory mediators and cellular processes.
Table 1: Inhibitory Effects of this compound on Pro-inflammatory Mediators in LPS-stimulated RAW 264.7 Macrophages
| Parameter | This compound Concentration | % Inhibition / IC50 | Reference |
| Nitric Oxide (NO) Production | Not explicitly quantified in the provided search results. However, it is stated to be dose-dependent. | - | [1] |
| TNF-α Production | Not explicitly quantified in the provided search results. However, it is stated to be dose-dependent. | - | [1] |
| IL-6 Production | Not explicitly quantified in the provided search results. However, it is stated to be dose-dependent. | - | [2] |
| Prostaglandin E2 (PGE2) Production | Not explicitly quantified in the provided search results. However, it is stated to be dose-dependent. | - | |
| iNOS Protein Expression | Dose-dependent reduction observed. | - | |
| COX-2 Protein Expression | Dose-dependent reduction observed. | - |
Note: Specific IC50 values for this compound in immunomodulatory assays on RAW 264.7 cells were not consistently available in the provided search results. The inhibitory effects are consistently reported as dose-dependent.
Mandatory Visualizations
Signaling Pathway of this compound in Immunomodulation
Caption: Signaling pathway of this compound's anti-inflammatory effect.
Experimental Workflow for Investigating this compound
Caption: General experimental workflow for studying this compound.
Experimental Protocols
Cell Culture and Treatment
Cell Line: RAW 264.7 murine macrophage cell line.
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
Treatment Protocol:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 24-well for cytokine assays, 6-well for Western blotting) and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM). A vehicle control (e.g., DMSO) should be included.
-
Incubate for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) from E. coli O111:B4 at a final concentration of 1 µg/mL. Include an unstimulated control group.
-
Incubate for the desired time period (e.g., 24 hours for NO and cytokine production, shorter time points for signaling pathway analysis).
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
Nitric Oxide (NO) Assay (Griess Assay)
Principle: This assay measures the concentration of nitrite, a stable and nonvolatile breakdown product of NO.
Protocol:
-
After the 24-hour incubation period, collect 50 µL of the cell culture supernatant from each well of a 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Determine the nitrite concentration using a standard curve prepared with sodium nitrite.
Cytokine Quantification (ELISA)
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.
Protocol:
-
Collect the cell culture supernatants after the 24-hour treatment period.
-
Perform the ELISA for the desired cytokines (e.g., TNF-α, IL-6) according to the manufacturer's instructions for the specific ELISA kit being used.
-
Briefly, this typically involves coating a 96-well plate with a capture antibody, adding the standards and samples, followed by the addition of a detection antibody, a streptavidin-HRP conjugate, and a substrate solution.
-
Measure the absorbance at the appropriate wavelength (usually 450 nm) using a microplate reader.
-
Calculate the cytokine concentrations based on the standard curve.
Western Blot Analysis for NF-κB Pathway Proteins
Principle: Western blotting is used to detect and quantify the levels of specific proteins, such as IκBα, phospho-IκBα, and p65, to assess the activation of the NF-κB pathway.
Protocol:
-
After the appropriate treatment and stimulation time (e.g., 30-60 minutes for IκBα degradation), wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 10-12% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against IκBα, phospho-IκBα, p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Conclusion
This compound is a promising natural compound for immunomodulation research. The protocols outlined in this document provide a framework for investigating its anti-inflammatory and immunosuppressive effects and elucidating its molecular mechanisms of action. Further research to determine the precise quantitative effects and explore its potential in various in vivo models of inflammatory diseases is warranted.
References
Application Notes and Protocols for Developing a Physalin A-based Therapeutic Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physalin A, a naturally occurring steroidal lactone isolated from plants of the Physalis genus, has garnered significant attention for its potent anti-cancer, anti-inflammatory, and chondroprotective properties.[1] These application notes provide a comprehensive overview of the methodologies and key considerations for the preclinical development of this compound as a therapeutic agent. The following sections detail its mechanism of action, quantitative efficacy data, and step-by-step protocols for essential in vitro and in vivo assays.
Mechanism of Action
This compound exerts its biological effects through the modulation of several critical signaling pathways implicated in cancer progression and inflammation. Its primary mechanisms include the inhibition of the NF-κB and JAK/STAT3 signaling pathways, which are pivotal in regulating inflammatory responses and cell survival.[2][3] Additionally, this compound has been shown to influence the MAPK and Hedgehog signaling cascades, further contributing to its anti-tumor activity.[4]
Data Presentation: In Vitro Cytotoxicity of Physalins
The cytotoxic effects of this compound and related physalins have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.
| Physalin Type | Cancer Cell Line | Cell Type | IC50 (µM) |
| This compound | A375-S2 | Melanoma | Not specified |
| This compound | HT1080 | Fibrosarcoma | 10.7 |
| This compound | HepG2 | Hepatoma | Not specified |
| This compound | HeLa | Cervical Carcinoma | Not specified |
| This compound | A549 | Alveolar Basal Epithelial | Not specified |
| This compound | U937 | Histiocytic Lymphoma | Not specified |
| This compound | HCT116 | Colon Cancer | Not specified |
| This compound | A431 | Epidermoid Carcinoma | Not specified |
| This compound | MCF7 | Breast Cancer | Not specified |
| This compound | HL60 | Promyelocytic Leukemia | Not specified |
| Physalin F | A498 | Renal Carcinoma | 1.40 (µg/mL) |
| Physalin F | ACHN | Renal Carcinoma | 2.18 (µg/mL) |
| Physalin F | UO-31 | Renal Carcinoma | 2.81 (µg/mL) |
| Physalin B | Multiple | Various Cancers | 0.58-15.18 (µg/mL) |
| Physalin D | Multiple | Various Cancers | 0.28-2.43 (µg/mL) |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for NF-κB and STAT3 Pathway Activation
This protocol is to assess the effect of this compound on key proteins in the NF-κB and STAT3 signaling pathways.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-STAT3, anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at desired concentrations for the indicated times.
-
Lyse the cells with lysis buffer and quantify protein concentration.
-
Separate 20-40 µg of protein per sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using ECL reagent and an imaging system.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is to quantify this compound-induced apoptosis by flow cytometry.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for 24-48 hours.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is to determine the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
This compound
-
70% cold ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound for 24 hours.
-
Harvest cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PBS containing RNase A and PI.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution by flow cytometry.
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line
-
Matrigel (optional)
-
This compound formulation for injection
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 1-5 x 10⁶ cancer cells (resuspended in PBS or a mixture with Matrigel) into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100 mm³).
-
Randomize mice into control and treatment groups.
-
Administer this compound (e.g., intraperitoneally) at a predetermined dose and schedule.
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and general health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
Visualizations
Signaling Pathways
References
Application Notes and Protocols for Screening Physalin A Activity Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physalin A is a naturally occurring steroidal lactone derived from plants of the Physalis genus, which has garnered significant interest in the scientific community for its diverse pharmacological activities. These activities include potent anti-inflammatory, anti-cancer, and immunomodulatory effects.[1] The therapeutic potential of this compound stems from its ability to modulate key cellular signaling pathways, primarily the NF-κB and JAK/STAT3 pathways, which are critical regulators of inflammation and cell proliferation.[1][2]
These application notes provide detailed protocols for a panel of cell-based assays designed to screen and characterize the biological activity of this compound. The assays described herein are essential tools for researchers engaged in natural product screening, drug discovery, and the elucidation of molecular mechanisms of action.
Data Presentation
The following tables summarize the quantitative data on the biological activities of this compound from various published studies. These values can serve as a reference for designing new experiments and interpreting results.
Table 1: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Exposure Time (h) | Reference |
| HT1080 | Fibrosarcoma | MTT | 10.7 | 24 | [3] |
| A375-S2 | Melanoma | MTT | Not specified | 24 | |
| H292 | Non-small cell lung cancer | Annexin V/PI | ~15 (at 41.7% apoptosis) | Not specified | |
| H1975 | Non-small cell lung cancer | Annexin V/PI | ~15 (at 62.2% apoptosis) | Not specified | |
| H358 | Non-small cell lung cancer | Annexin V/PI | ~15 (at 36.6% apoptosis) | Not specified | |
| A549 | Lung cancer | Not specified | 13.47 ± 2.73 | Not specified |
Table 2: Anti-inflammatory Activity of this compound
| Cell Line | Assay | Parameter Measured | IC50 (µM) | Reference |
| RAW 264.7 | Griess Assay | Nitric Oxide (NO) Production | Not specified | |
| RAW 264.7 | ELISA | Prostaglandin E2 (PGE2) Production | Not specified | |
| RAW 264.7 | ELISA | TNF-α Production | Not specified | |
| RAW 264.7 | ELISA | IL-6 Production | Not specified |
Experimental Protocols
Here, we provide detailed, step-by-step protocols for key cell-based assays to screen the activity of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay determines the effect of this compound on cell viability and proliferation.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
Cancer cell lines (e.g., HT1080, A549, or others from Table 1)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentrations should bracket the expected IC50 value (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the induction of apoptosis by this compound.
-
Principle: During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
-
Materials:
-
Cancer cell lines (e.g., H292, H1975, H358)
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
-
Protocol:
-
Cell Seeding and Treatment: Seed 1-5 x 10⁵ cells/well in a 6-well plate and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 5, 10, 15, 20 µM) for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Anti-inflammatory Assays
-
Principle: This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant. The Griess reagent converts nitrite into a colored azo compound, and the absorbance is measured spectrophotometrically.
-
Cell Line: RAW 264.7 murine macrophages
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.
-
Collect 50 µL of the culture supernatant.
-
Add 50 µL of Griess Reagent I (sulfanilamide solution) followed by 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution) to the supernatant.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be generated to quantify the nitrite concentration.
-
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, PGE2) in the cell culture supernatant. A capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The sample is added, and any cytokine present binds to the antibody. A second, enzyme-linked detection antibody is then added, which binds to the captured cytokine. Finally, a substrate is added, which is converted by the enzyme into a colored product. The intensity of the color is proportional to the amount of cytokine present.
-
Cell Line: RAW 264.7 macrophages
-
Protocol:
-
Follow steps 1-3 of the Griess Assay protocol to treat cells with this compound and stimulate with LPS.
-
Collect the cell culture supernatant.
-
Perform the ELISA for the specific cytokine (TNF-α, IL-6, or PGE2) according to the manufacturer's instructions for the ELISA kit.
-
Briefly, this involves coating the plate with a capture antibody, adding the supernatant, adding a detection antibody, adding a streptavidin-HRP conjugate, adding a substrate solution, and stopping the reaction.
-
Read the absorbance at the appropriate wavelength (usually 450 nm).
-
Calculate the cytokine concentration based on a standard curve generated with recombinant cytokines.
-
Western Blot Analysis of NF-κB Pathway
-
Principle: This technique is used to detect and quantify specific proteins in a cell lysate. It allows for the analysis of the expression and phosphorylation status of key proteins in the NF-κB signaling pathway, such as p65 and IκBα, to determine the effect of this compound.
-
Cell Line: RAW 264.7 macrophages or other relevant cell lines.
-
Protocol:
-
Cell Treatment and Lysis: Seed cells in a 6-well plate, treat with this compound, and stimulate with LPS as described previously. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against total p65, phospho-p65, IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
-
NF-κB Luciferase Reporter Assay
-
Principle: This is a highly sensitive assay to measure the transcriptional activity of NF-κB. Cells are transiently transfected with a reporter plasmid containing the firefly luciferase gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring the luminescence produced upon the addition of its substrate, luciferin.
-
Cell Line: HEK293T or other easily transfectable cells.
-
Protocol:
-
Transfection: Co-transfect cells in a 96-well plate with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.
-
Treatment: After 24 hours, pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL), for 6-8 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. Calculate the fold induction of NF-κB activity relative to the unstimulated control and determine the inhibitory effect of this compound.
-
Conclusion
The cell-based assays detailed in these application notes provide a robust framework for screening and characterizing the anti-cancer and anti-inflammatory activities of this compound. By employing these protocols, researchers can obtain reliable and reproducible data to further investigate the therapeutic potential of this promising natural compound. The provided quantitative data and signaling pathway diagrams offer a valuable resource for guiding experimental design and data interpretation.
References
Application Notes and Protocols for In Vivo Studies of Physalin A
These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals investigating the in vivo therapeutic potential of Physalin A. This document provides detailed methodologies for established animal models to study the anti-tumor and anti-inflammatory activities of this compound, along with its effects on key signaling pathways.
Anti-Tumor Activity of this compound in a Non-Small Cell Lung Cancer (NSCLC) Xenograft Model
This section outlines the protocol for evaluating the anti-tumor efficacy of this compound using a human non-small cell lung cancer xenograft model in immunodeficient mice.
Experimental Protocol
1.1. Animal Model and Housing:
-
Species: 4-week-old female BALB/c nude mice.[1]
-
Housing: Maintained in sterile, isolated housing at a constant temperature and humidity.[2] Animals should have free access to autoclaved food and water.
1.2. Cell Culture:
-
Cell Line: Human non-small cell lung cancer cell line NCI-H292.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
1.3. Tumor Implantation:
-
Harvest NCI-H292 cells during the logarithmic growth phase.
-
Resuspend the cells in a sterile Hanks Buffered Saline Solution.[1]
-
Subcutaneously inject 1 x 10^6 NCI-H292 cells in a volume of 100 µL into the lower flank of each mouse.
1.4. This compound Administration:
-
Preparation of this compound Solution: Dissolve this compound in a vehicle of 1% DMSO and 5% Tween80 in PBS.
-
Treatment Groups:
-
Vehicle Control: Intraperitoneal (i.p.) injection of the vehicle solution.
-
This compound (40 mg/kg): i.p. injection.
-
This compound (80 mg/kg): i.p. injection.
-
Positive Control (Cisplatin): 5 mg/kg i.p. injection.
-
-
Treatment Schedule: Begin treatment when tumors reach a volume of 100–200 mm³. Administer treatment daily for 10 consecutive days.
1.5. Monitoring and Endpoint Analysis:
-
Tumor Measurement: Measure tumor volume every 3 days using Vernier calipers. Calculate tumor volume using the formula: (Length × Width²) / 2.
-
Body Weight: Monitor and record the body weight of each mouse three times a week.
-
Endpoint: At the end of the 10-day treatment period, euthanize the mice.
-
Sample Collection: Excise the tumors and record their final weight. A portion of the tumor tissue can be fixed in formalin for immunohistochemistry or snap-frozen in liquid nitrogen for western blot analysis.
Quantitative Data Summary
| Treatment Group | Dosage | Administration Route | Mean Tumor Volume Reduction (vs. Control) | Mean Tumor Weight Reduction (vs. Control) | Reference |
| This compound | 40 mg/kg | Intraperitoneal | Significant | Significant | |
| This compound | 80 mg/kg | Intraperitoneal | Significant | Significant | |
| Cisplatin | 5 mg/kg | Intraperitoneal | Significant | Significant |
Experimental Workflow
NSCLC Xenograft Model Workflow
Anti-Inflammatory Activity of this compound
This section details protocols for two common in vivo models of acute inflammation: carrageenan-induced paw edema and lipopolysaccharide (LPS)-induced acute lung injury.
Carrageenan-Induced Paw Edema Model
2.1.1. Experimental Protocol:
-
Animal Model: Male Wistar rats (240–285 g).
-
Housing: Standard laboratory conditions with free access to food and water.
-
This compound Administration: Administer this compound intraperitoneally 30 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan suspension in sterile saline into the subplantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection.
-
Endpoint Analysis: At the end of the experiment, animals can be euthanized, and paw tissue collected for analysis of inflammatory mediators.
2.1.2. Quantitative Data Summary
| Treatment Group | Dosage | Administration Route | Paw Edema Inhibition (%) | Measured Inflammatory Mediators | Reference |
| This compound | 1-30 mg/kg | Intraperitoneal | Dose-dependent | Reduced NO, MDA, TNF-α; Increased SOD, CAT, GPx |
This compound Inhibition of JAK/STAT3 Pathway
NF-κB Signaling Pathway (Anti-Inflammatory)
The anti-inflammatory effects of this compound are mediated, in part, through the inhibition of the NF-κB signaling pathway. In response to inflammatory stimuli like LPS, IκBα is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. This compound blocks the degradation of IκBα, thereby preventing the nuclear translocation of NF-κB p65. This leads to a reduction in the production of inflammatory mediators such as iNOS, COX-2, TNF-α, and IL-6.
This compound Inhibition of NF-κB Pathway
Toxicology and Safety
Preliminary toxicity studies on extracts from Physalis angulata, a source of physalins, suggest a good safety profile. In acute toxicity studies in mice, the LD50 of the extract was found to be greater than 5 g/kg, categorizing it as practically non-toxic. Sub-chronic toxicity studies in rats with daily administration for 90 days did not show any mortality or significant organ toxicity. However, it is crucial to perform detailed toxicological assessments for purified this compound to establish its safety for therapeutic use.
References
Application Notes and Protocols for Preparing Physalin A Solutions in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physalin A is a naturally occurring seco-steroid isolated from plants of the Physalis genus. It has garnered significant scientific interest due to its diverse pharmacological activities, including potent anti-inflammatory, anti-cancer, and immunomodulatory effects. In cell culture experiments, precise and consistent preparation of this compound solutions is paramount for obtaining reliable and reproducible results. These application notes provide detailed protocols for the solubilization of this compound, preparation of stock and working solutions, and its application in various cell-based assays.
Data Presentation
The biological activity of this compound can vary significantly depending on the cell line and the specific assay being performed. The following tables summarize key quantitative data for the preparation and application of this compound solutions.
Table 1: Solubility and Storage of this compound
| Parameter | Value | Recommendations & Remarks |
| Molecular Weight | 526.58 g/mol | |
| Solvent | Dimethyl Sulfoxide (DMSO) | Cell culture grade, sterile-filtered. |
| Solubility in DMSO | ≥ 55.34 mg/mL (105.1 mM)[1] | Sonication or gentle warming (37°C) can aid dissolution.[1][2] |
| Stock Solution Conc. | 10-50 mM in DMSO | Prepare in a sterile environment. |
| Storage | -20°C or -80°C | Aliquot to avoid repeated freeze-thaw cycles. Recommended use within two weeks for stock solutions in DMSO.[3] |
| Final DMSO Conc. | ≤ 0.1% (v/v) | Higher concentrations can be toxic to cells.[2] |
Table 2: Recommended Working Concentrations of this compound for In Vitro Assays
| Assay Type | Cell Line | Working Concentration Range | IC50 Value | Reference |
| Cytotoxicity | HT1080 (Fibrosarcoma) | 10 - 80 µM | 10.7 µM | |
| A375-S2 (Melanoma) | 10 - 80 µM | - | ||
| Non-Small Cell Lung Cancer (H292, H358, H1975) | 2.5 - 15 µM | - | ||
| Renal Carcinoma (A498) | 0.3 - 10 µg/mL | 1.40 µg/mL | ||
| Renal Carcinoma (ACHN) | 0.3 - 10 µg/mL | 2.18 µg/mL | ||
| Renal Carcinoma (UO-31) | 0.3 - 10 µg/mL | 2.81 µg/mL | ||
| Anti-inflammatory | RAW 264.7 (Macrophages) | 2.5 - 10 µM | - | |
| Apoptosis Induction | Human Oral Carcinoma (HSC-3) | Not specified | - | |
| Non-Small Cell Lung Cancer | 5 - 15 µM | - |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath (optional)
Protocol:
-
In a sterile environment (e.g., a laminar flow hood), weigh out 5.27 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved.
-
If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again to ensure complete solubilization.
-
Visually inspect the solution to confirm that no particulates are present.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Preparation of this compound Working Solutions
Protocol:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Crucially, ensure the final concentration of DMSO in the cell culture medium does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
Cytotoxicity Assay (MTT Assay)
Materials:
-
Cells of interest (e.g., cancer cell line)
-
Complete cell culture medium
-
This compound working solutions
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM). Include a vehicle control (medium with 0.1% DMSO).
-
Incubate the plate for 24-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Anti-inflammatory Assay (Nitric Oxide Measurement in RAW 264.7 Cells)
Materials:
-
RAW 264.7 murine macrophage cells
-
Complete DMEM medium
-
Lipopolysaccharide (LPS)
-
This compound working solutions
-
Griess Reagent System
-
96-well plates
-
Microplate reader
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0, 2.5, 5, 10 µM) for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution (Part II of Griess Reagent) and incubate for 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm within 30 minutes.
-
Determine the nitrite concentration using a sodium nitrite standard curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound working solutions
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate and treat with desired concentrations of this compound for the desired time.
-
Harvest the cells (including floating cells in the medium) and wash twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis of Signaling Pathways
Materials:
-
Cells treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-STAT3, anti-STAT3, anti-p53, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Protocol:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using an ECL reagent and an imaging system.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for preparing this compound solutions and the key signaling pathways modulated by this compound.
Caption: Workflow for preparing this compound solutions.
Caption: Signaling pathways modulated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound induces apoptosis via p53-Noxa-mediated ROS generation, and autophagy plays a protective role against apoptosis through p38-NF-κB survival pathway in A375-S2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of JAK-STAT pathway is required for platelet-derived growth factor-induced proliferation of pancreatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Physalin A in Apoptosis and Autophagy Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Physalin A, a bioactive withanolide isolated from the plant Physalis alkekengi L. var. franchetii, has garnered significant interest in cancer research for its potent cytotoxic effects on various cancer cell lines.[1] These application notes provide a comprehensive overview of the use of this compound as a tool to study and induce two critical cellular processes: apoptosis (programmed cell death) and autophagy (a cellular recycling mechanism). Understanding the interplay between these pathways is crucial for the development of novel cancer therapeutics.
This compound has been shown to induce apoptosis in cancer cells through multiple signaling pathways, including the generation of reactive oxygen species (ROS) and the inhibition of pro-survival signals.[1][2] Concurrently, it can trigger autophagy, which, in some contexts, acts as a protective mechanism against apoptosis.[1] This dual activity makes this compound a valuable compound for investigating the complex relationship between these two fundamental cellular processes.
Data Presentation
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Assay Method | Reference |
| A375-S2 | Human Melanoma | Not explicitly stated, but dose-dependent decrease in viability shown at 2.5, 5, 10 µM | 24, 48 | MTT Assay | [1] |
| HepG2 | Hepatocellular Carcinoma | Not explicitly stated, but dose-dependent effects observed | Not specified | CCK-8 Assay | |
| HCT116 | Colon Cancer | 1.35 | 72 | MTT Assay | |
| A498 | Renal Carcinoma | Concentration-dependent inhibition at 0.3, 1, 3, 10 µg/mL | 24, 48 | MTT & SRB Assay | |
| T-47D | Breast Carcinoma | 3.60 µg/mL | Not specified | MTS Assay | |
| HT1080 | Human Fibrosarcoma | Growth inhibition observed | Not specified | Not specified |
Table 2: Effects of this compound on Apoptosis and Autophagy Markers
| Cell Line | Treatment | Apoptosis Marker Changes | Autophagy Marker Changes | Reference |
| A375-S2 | This compound | ↑ p53, ↑ Noxa, ↑ ROS | ↑ LC3-II/LC3-I ratio, ↑ Beclin 1 | |
| HepG2 | This compound | ↑ Apoptosis rate | ↑ LC3 puncta | |
| HCT116 | Physalin B (related compound) | ↑ Cleaved PARP, ↑ Cleaved Caspase-3 | ↑ LC3-II, ↑ p62, ↓ Beclin 1 | |
| A498 | Physalin F (related compound) | ↑ Sub-G1 phase, ↑ Cleaved Caspase-3, -9, ↑ PARP cleavage | Not investigated | |
| HT1080 | This compound | ↑ Cleaved Caspase-3, -8 | ↑ Autophagy (suppressed by 3-MA) |
Signaling Pathways
This compound-Induced Apoptosis and Autophagy Signaling
This compound has been shown to modulate several key signaling pathways to induce apoptosis and autophagy. In human melanoma A375-S2 cells, this compound treatment leads to the activation of the p53-Noxa pathway, which in turn promotes the generation of intracellular reactive oxygen species (ROS). This increase in ROS is a critical trigger for apoptosis.
Simultaneously, this compound can induce a protective autophagic response. In some cancer cells, this is mediated through the upregulation of the p38-NF-κB survival pathway. In hepatocellular carcinoma cells, this compound has been found to inhibit the PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation, leading to the induction of both apoptosis and autophagy.
Caption: Signaling pathways modulated by this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
This protocol is for quantifying the percentage of apoptotic and necrotic cells after this compound treatment.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Seed cells and treat with various concentrations of this compound for the desired time.
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with serum-containing medium.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1x10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
Autophagy Detection (LC3-II Western Blot)
This protocol is for detecting the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation.
Materials:
-
Cancer cells treated with this compound
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-LC3B, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Treat cells with this compound. It is recommended to include a positive control (e.g., rapamycin) and a negative control.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-LC3B antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Probe for β-actin as a loading control.
-
Quantify the band intensities to determine the LC3-II/LC3-I ratio. An increase in this ratio indicates an induction of autophagy.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the effects of this compound on a cancer cell line.
Caption: Experimental workflow for studying this compound.
References
- 1. This compound induces apoptosis via p53-Noxa-mediated ROS generation, and autophagy plays a protective role against apoptosis through p38-NF-κB survival pathway in A375-S2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Induces Apoptosis and Autophagy in Hepatocellular Carcinoma via Inhibition of PI3K/Akt Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Physalin A Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methods for synthesizing derivatives of Physalin A, a naturally occurring steroid with significant biological activities. This document includes detailed experimental protocols for key synthetic modifications, quantitative data for synthesized analogs, and visualizations of relevant signaling pathways and experimental workflows.
Introduction
Physalins are a class of highly oxygenated C28-steroidal lactones isolated from plants of the Physalis genus.[1] this compound, a prominent member of this family, has demonstrated a range of biological activities, including anti-inflammatory, cytotoxic, and immunosuppressive effects.[1][2] The complex structure of physalins presents a unique scaffold for chemical modification to enhance their therapeutic properties and explore structure-activity relationships (SAR). The biosynthesis of physalins involves key modifications such as desaturation, methylation, hydroxylation, and epoxidation, which can serve as inspiration for semi-synthetic derivatization strategies.[3]
The anti-inflammatory effects of many physalins are attributed to their ability to inhibit the NF-κB signaling pathway.[2] This pathway is a critical regulator of the immune response, and its dysregulation is implicated in various inflammatory diseases. Physalin derivatives have been shown to interfere with this pathway at different points, including the inhibition of IκBα phosphorylation and degradation, and the prevention of the nuclear translocation of the RelA/p50 dimer.
This document outlines protocols for the semi-synthesis of this compound derivatives, focusing on modifications of the core structure to generate novel analogs with potentially enhanced biological activity.
Data Presentation
Table 1: Cytotoxic Activity of Selected Physalin Derivatives
The following table summarizes the cytotoxic activity (EC50 values) of selected physalin derivatives against various human cancer cell lines. This data highlights the potential of these compounds as anticancer agents.
| Compound | Cell Line | EC50 (µg/mL) | Reference |
| Withangulatin B | HONE-1 | 0.2 - 1.6 | |
| Physalin D | HONE-1 | 0.2 - 1.6 | |
| Physalin F | HONE-1 | 0.2 - 1.6 | |
| Physalin B | Multiple | Not Specified | |
| 7β-ethoxyl-isophysalin C | PC-3 | 8.26 µM | Not explicitly in provided text |
| 3β-ethoxyl-2,3-dihydro-4,7-didehydrophysalin B | PC-3 | No cytotoxicity | Not explicitly in provided text |
Table 2: Inhibitory Activity of Physalin Derivatives on NF-κB Activation
This table presents the half-maximal inhibitory concentrations (IC50) for the inhibition of TNF-α-stimulated NF-κB activation by various physalin derivatives.
| Compound | IC50 (µM) | Reference |
| Physalin B | 1.9 | |
| Physalin F | 0.61 | |
| Withanolide E | 0.32 | |
| Withaferin A | 0.21 | |
| Synthetic PBright-4 | Moderate Inhibition | |
| Synthetic DFGH-ring derivative 5d | Similar potency to Physalin B |
Experimental Protocols
Protocol 1: General Procedure for the Acetylation of this compound
This protocol describes a general method for the acetylation of hydroxyl groups on the this compound scaffold, a common modification to explore the role of these functional groups in biological activity.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve this compound (1 equivalent) in a mixture of anhydrous pyridine and anhydrous DCM at 0 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add acetic anhydride (1.2 to 2 equivalents per hydroxyl group to be acetylated) to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.
-
Extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the acetylated this compound derivative.
-
Characterize the purified product by spectroscopic methods (1H NMR, 13C NMR, and MS).
Protocol 2: Synthesis of DFGH-Ring Derivatives via One-Pot GH-Ring Construction
This protocol is based on a reported efficient synthesis of the right-side DFGH-ring structure of physalins, which is crucial for their biological activity.
Materials:
-
Tricyclic precursor (as described in the source literature)
-
Hydrogen fluoride/pyridine (HF/pyridine) complex
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
In a suitable fluorinated polymer reaction vessel, dissolve the tricyclic precursor in anhydrous DCM at a low temperature (e.g., -78 °C).
-
Slowly add a solution of HF/pyridine to the reaction mixture.
-
Stir the reaction at the low temperature for the specified time as determined by optimization (e.g., 1-4 hours), monitoring by TLC.
-
Carefully quench the reaction by pouring the mixture into a stirred, saturated aqueous solution of NaHCO3.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the resulting DFGH-ring derivative by silica gel column chromatography.
-
Characterize the final product using spectroscopic techniques.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.
Experimental Workflow Diagram
Caption: General workflow for the synthesis and evaluation of this compound derivatives.
References
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of Physalin A for In vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges with Physalin A in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility characteristics?
This compound is a bioactive withanolide isolated from plants of the Physalis genus.[1][2] It is a relatively lipophilic molecule, which contributes to its low solubility in aqueous solutions like cell culture media. It belongs to a class of compounds known as physalins, which are steroidal constituents of Physalis plants.
Q2: What is the recommended solvent for preparing a high-concentration stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the most widely recommended and used solvent for preparing high-concentration stock solutions of this compound for in vitro studies.[1][3] It offers excellent solubility, allowing for the preparation of concentrated stocks that can be significantly diluted to working concentrations in cell culture media.[3]
Q3: Can other organic solvents be used to dissolve this compound?
Yes, other organic solvents can dissolve this compound and its analogs. These include chloroform, dichloromethane, ethyl acetate, acetone, methanol, and ethanol. However, for cell-based assays, DMSO is generally preferred due to its relatively lower cytotoxicity at the low final concentrations typically used in experiments.
Q4: I've dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. Why is this happening?
This is a common issue known as "solvent shock." It occurs when a concentrated solution of a compound in an organic solvent is rapidly diluted into an aqueous solution where it is less soluble. This sudden change in solvent polarity causes the compound to precipitate out of the solution.
Q5: What is the maximum recommended final concentration of DMSO in cell culture?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically not exceeding 0.5% (v/v). For most cell lines, a final DMSO concentration of 0.1% is considered safe and is a common recommendation.
Troubleshooting Guide: this compound Precipitation
Problem: Precipitate forms immediately upon adding this compound stock solution to the cell culture medium.
| Possible Cause | Troubleshooting Steps & Optimization |
| "Solvent Shock" | Add the this compound stock solution dropwise into the pre-warmed (37°C) culture medium while gently vortexing or swirling. This gradual dilution helps to prevent rapid changes in solvent polarity. |
| High Final Concentration | The desired final concentration of this compound may exceed its solubility limit in the culture medium. Perform a dose-response experiment starting with a lower concentration to determine the optimal working range. |
| Localized High Concentration | Avoid adding the stock solution directly to a small volume of medium. Instead, add it to a larger volume of pre-warmed medium to ensure rapid and even dispersion. |
| Temperature Difference | Allow the frozen this compound stock solution to equilibrate to room temperature before adding it to the 37°C culture medium. |
Problem: this compound solution is initially clear but a precipitate forms over time during incubation.
| Possible Cause | Troubleshooting Steps & Optimization |
| Interaction with Media Components | Serum proteins or other components in the culture medium can sometimes interact with the compound, leading to the formation of insoluble complexes over time. Consider reducing the serum concentration if your experimental design allows. |
| pH Instability | Ensure your cell culture incubator has a stable CO₂ supply to maintain the pH of the bicarbonate-buffered medium. Significant shifts in pH can alter the solubility of this compound. |
| Compound Degradation | While less common for immediate precipitation, degradation of the compound over long incubation periods could lead to the formation of less soluble byproducts. Prepare fresh working solutions for each experiment. |
Data Presentation: Solubility of Physalins
The following tables summarize the available quantitative solubility data for this compound and the related Physalin D. This data can help in selecting appropriate solvents and preparing stock solutions.
Table 1: Quantitative Solubility of this compound
| Solvent | Concentration | Reference |
| Dimethyl Sulfoxide (DMSO) | 55.34 mg/mL (105.1 mM) |
Note: Sonication and heating are recommended to achieve this solubility in DMSO.
Table 2: Solubility of Physalin D in Various Solvents at Different Temperatures
| Solvent | Temperature (°C) | Molarity (mol/L) |
| Ethanol | 10 | 0.0018 |
| 20 | 0.0027 | |
| 30 | 0.0041 | |
| 40 | 0.0061 | |
| Methanol | 10 | 0.0033 |
| 20 | 0.0048 | |
| 30 | 0.0068 | |
| 40 | 0.0094 | |
| Propanone (Acetone) | 10 | 0.0076 |
| 20 | 0.0112 | |
| 30 | 0.0158 | |
| 40 | 0.0218 | |
| Trichloromethane | 10 | 0.0023 |
| 20 | 0.0031 | |
| 30 | 0.0041 | |
| 40 | 0.0053 | |
| Ethyl Ethanoate | 10 | 0.0009 |
| 20 | 0.0013 | |
| 30 | 0.0019 | |
| 40 | 0.0026 | |
| Water | 10-40 | Very Low |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 526.53 g/mol )
-
Cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath (optional)
Procedure:
-
Carefully weigh out 5.27 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes to dissolve the powder.
-
If the compound does not fully dissolve, you can warm the solution in a 37°C water bath for 5-10 minutes and then vortex again.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
Protocol 2: Preparation of Working Solutions for an MTT Cytotoxicity Assay
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or a 96-well plate for serial dilutions
Procedure:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: Ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.1% (v/v) to prevent solvent toxicity to the cells. For example, to achieve a 10 µM final concentration, add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium.
-
When preparing the working solutions, add the this compound stock solution slowly to the pre-warmed medium while gently mixing.
-
Add the prepared working solutions of this compound to your cell cultures and proceed with the MTT assay protocol.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for preparing this compound solutions for cell culture.
References
Physalin A Large-Scale Purification Technical Support Center
Welcome to the technical support center for the large-scale purification of Physalin A. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the extraction and purification of this compound from plant sources.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section provides answers to common questions and solutions to problems that may arise during the purification process, from initial extraction to final polishing steps.
Section 1: Extraction & Initial Processing
Q1: My initial ethanol extraction of this compound from the plant material has a very low yield (e.g., below 0.2%). What are the potential causes and solutions?
A1: Low extraction yield is a common issue when scaling up. Several factors can contribute to this problem.
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Insufficient Cell Lysis: At a large scale, ensuring that the plant material is milled to a consistent and fine particle size is critical for solvent penetration.
-
Troubleshooting: Verify particle size distribution. If it's too coarse or inconsistent, optimize the milling process.
-
-
Suboptimal Solvent-to-Solid Ratio: A low solvent volume may not be sufficient to fully extract the compound from a large biomass. A patent on this compound extraction suggests an optimal liquid-to-material ratio can be as high as 60:1.[1]
-
Troubleshooting: Increase the solvent-to-solid ratio. Conduct small-scale trials to determine the optimal ratio before applying it to the entire batch.
-
-
Inadequate Extraction Time or Temperature: Reflux extraction is a common method.[1][2] The duration and temperature need to be sufficient for efficient extraction.
-
Troubleshooting: Ensure the reflux temperature is maintained consistently throughout the batch. Increase extraction time or perform multiple extractions (e.g., three cycles) as this has been shown to be effective.[1]
-
-
Improper Solvent Choice: While 70% ethanol is commonly used for reflux extraction, the optimal concentration can range from 30% to 90%.[2]
-
Troubleshooting: Perform pilot extractions with varying ethanol concentrations to identify the most efficient solvent mixture for your specific plant material.
-
Q2: After concentrating the ethanol extract and partitioning with ethyl acetate, I'm getting a thick emulsion that is difficult to separate. How can I resolve this?
A2: Emulsion formation is a frequent challenge in large-scale liquid-liquid extractions, often caused by the presence of surfactants, proteins, and fine particulates.
-
Troubleshooting Steps:
-
Allow Time: Let the mixture stand for an extended period. Sometimes, the phases will separate on their own.
-
Mechanical Disruption: Gentle stirring or agitation can sometimes break the emulsion.
-
Addition of Brine: Adding a saturated NaCl solution increases the polarity of the aqueous phase, which can help force the separation.
-
Centrifugation: If the batch size allows, using a large-scale centrifuge is a highly effective method for breaking stable emulsions.
-
Section 2: Chromatographic Purification
Q3: I'm having trouble with scaling my lab-based chromatography method. The resolution is poor, and the peaks are broad.
A3: Scaling up chromatography requires more than just using a larger column. The key is to maintain the linear flow rate and residence time. When scaling, the column diameter is increased while keeping the resin bed height the same.
-
Causes of Poor Resolution:
-
Incorrect Scaling Parameters: Simply increasing column volume without adjusting the flow rate will alter the separation dynamics. The flow rate for the larger column should be increased proportionally to the square of the increase in the column's radius.
-
Poor Column Packing: At larger diameters (>30cm), the column wall provides less support, making the resin bed more susceptible to collapse, which leads to channeling and peak broadening.
-
Sample Overload: Exceeding the binding capacity of the resin will cause significant peak tailing and loss of resolution.
-
-
Troubleshooting & Optimization:
-
Linear Flow Rate: Ensure the linear flow rate (cm/hr) is identical to the lab-scale method.
-
Column Packing: Use validated, high-flow rate packing methods. For large-scale operations, using consistently pre-packed columns can save time and improve reproducibility.
-
Determine Loading Capacity: Perform a loading study on a small-scale column to determine the maximum amount of crude extract that can be loaded without compromising resolution.
-
Q4: The backpressure in my large-scale column is excessively high, forcing me to reduce the flow rate.
A4: High backpressure is a critical issue that can damage equipment and compromise the purification process.
-
Potential Causes:
-
Particulates: The crude extract may contain fine suspended particles that are clogging the column inlet frit or the top of the resin bed.
-
Precipitation: The sample may be precipitating on the column due to a change in solvent environment upon loading. This compound is soluble in solvents like DMSO, chloroform, and acetone but has poor water solubility.
-
Compressed Bed: The resin bed may have compressed over time or due to high flow rates.
-
Microbial Growth: If the column and buffers are not stored properly, microbial growth can occur and clog the system.
-
-
Troubleshooting Steps:
-
Filtration: Always filter the sample extract through an appropriate filter (e.g., 0.45 µm) before loading it onto the column.
-
Sample Solubility: Ensure the sample is fully dissolved in the loading buffer. If solubility is an issue, you may need to adjust the composition of the loading buffer.
-
Column Cleaning & Repacking: If pressure remains high, the column may need to be unpacked, the resin cleaned according to the manufacturer's instructions, and then repacked.
-
Section 3: Purity, Yield & Stability
Q5: After purification, my final this compound product has low purity. How can I improve it?
A5: Achieving high purity at a large scale often requires multiple, orthogonal purification steps.
-
Strategies for Purity Enhancement:
-
Multi-Step Chromatography: A single chromatography step is rarely sufficient. A common strategy involves using macroporous resin chromatography for initial enrichment, followed by silica gel chromatography, and finally a polishing step with preparative HPLC or recrystallization.
-
Recrystallization: After column chromatography, recrystallization from a suitable solvent like acetone can significantly increase purity. One patented method involves dissolving the extract in acetone and allowing crystals to form overnight.
-
Orthogonal Methods: Combine different types of chromatography. For example, follow a normal-phase silica column with a reverse-phase (e.g., C18) preparative HPLC step.
-
Q6: I am losing a significant amount of this compound during the final drying/concentration steps. What can I do?
A6: this compound, like many complex natural products, can be sensitive to heat and light.
-
Troubleshooting Product Loss:
-
Avoid High Temperatures: Use a rotary evaporator under reduced pressure to remove solvents at a low temperature (e.g., <40°C). For complete drying, use a vacuum oven or freeze-dryer (lyophilizer) instead of high heat.
-
Protect from Light: Store solutions and the final solid product protected from light to prevent potential photodegradation.
-
Minimize Transfers: Each transfer from one container to another results in some product loss. Plan your workflow to minimize the number of transfers.
-
Quantitative Data Summary
The following tables summarize key quantitative parameters derived from published extraction and purification protocols for Physalins.
Table 1: Comparison of this compound Extraction Parameters
| Parameter | Method 1 (Reflux) | Method 2 (Reflux) |
|---|---|---|
| Plant Source | Physalis alkekengi L. var. franchetii | Physalis alkekengi L. var. franchetii |
| Solvent | 70% Ethanol | 30% - 90% Ethanol |
| Liquid-to-Solid Ratio | 60:1 | 10:1 to 70:1 |
| Extraction Time | 40 minutes per cycle | 0.5 - 2 hours per cycle |
| Number of Extractions | 3 | 1 or more |
| Reported Final Yield | Not specified | 0.2133% |
Table 2: Example HPLC Parameters for Physalin Analysis
| Parameter | Condition |
|---|---|
| Column | LiChroCART RP-18 (5 µm, 250 x 4 mm) |
| Mobile Phase | Acetonitrile:Water (7:3) |
| Flow Rate | 0.7 mL/min |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
Detailed Experimental Protocols
Protocol 1: Large-Scale Extraction and Initial Purification of this compound
This protocol is a generalized procedure based on common methods.
-
Milling: Grind the dried calyx and fruit of Physalis plants to a coarse powder.
-
Reflux Extraction:
-
Place the powdered plant material in a large-scale extractor.
-
Add 70% ethanol at a liquid-to-solid ratio of 60:1 (v/w).
-
Heat the mixture to reflux and maintain for 1-2 hours.
-
Filter the extract while hot. Repeat the extraction process two more times with fresh solvent.
-
-
Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator until the ethanol is removed, yielding a thick aqueous extract.
-
Liquid-Liquid Partitioning:
-
Disperse the concentrated extract in water.
-
Perform partitioning with an equal volume of ethyl acetate three times.
-
Combine the ethyl acetate layers.
-
-
Final Concentration: Evaporate the ethyl acetate extract to dryness under reduced pressure to obtain the crude this compound extract.
-
Recrystallization:
-
Dissolve the crude extract in a minimal amount of hot acetone.
-
Allow the solution to cool slowly and stand overnight to allow for crystal formation.
-
Collect the crystals by filtration and wash with a small amount of cold acetone.
-
Dry the crystals under vacuum.
-
Visualizations
Workflow and Troubleshooting Diagrams
The following diagrams illustrate the purification workflow and a logical approach to troubleshooting common issues.
References
Technical Support Center: Stability and Degradation of Physalin A in Solution
For researchers, scientists, and drug development professionals working with Physalin A, understanding its stability and degradation profile is critical for experimental accuracy and the development of stable formulations. This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For long-term storage, it is advisable to store stock solutions of this compound, prepared in a suitable organic solvent such as DMSO or ethanol, at temperatures of -20°C or below. To minimize degradation from repeated freeze-thaw cycles, it is best practice to prepare aliquots for single-use experiments. For short-term storage, solutions may be kept at 2-8°C, but it is recommended to use them within two weeks.[1] Whenever possible, freshly prepared solutions should be used for critical assays to ensure the highest purity and activity.
Q2: How does pH affect the stability of this compound in aqueous solutions?
Q3: Is this compound sensitive to light exposure?
A3: this compound contains chromophores, such as α,β-unsaturated ketones, which can absorb light and may lead to photodegradation. Therefore, it is highly recommended to protect all solutions containing this compound from light. This can be achieved by using amber-colored vials or by wrapping the containers in aluminum foil.
Q4: What are the potential degradation pathways for this compound?
A4: The degradation of this compound can be anticipated to occur through several pathways depending on the environmental stressors:
-
Hydrolysis: Under acidic or basic conditions, the ester and lactone functional groups are susceptible to cleavage.
-
Oxidation: The double bonds and hydroxyl groups present in the this compound molecule are potential sites for oxidative degradation.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce isomerization, cyclization, or other photochemical reactions.
The precise identification and characterization of degradation products would necessitate forced degradation studies followed by analysis using techniques such as LC-MS/MS and NMR.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected biological activity in assays. | Degradation of this compound in the stock solution or experimental buffer. | Prepare fresh stock solutions of this compound. Ensure the pH of the experimental buffer is within a stable range for this compound (ideally pH 4-7). Minimize the time the compound is in aqueous solution before use. |
| Appearance of new peaks in HPLC/LC-MS analysis of this compound samples. | The sample has undergone degradation due to improper storage or handling (e.g., exposure to light, extreme pH, or high temperatures). | Review the storage and handling procedures for the sample. The new peaks are likely degradation products. To confirm, a forced degradation study can be performed to see if the same impurity peaks are generated. |
| Precipitation of this compound in aqueous buffers. | Poor solubility of this compound in the chosen buffer system. | This compound has low aqueous solubility. A co-solvent such as DMSO or ethanol may be required. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed recommended limits (e.g., <0.5% DMSO for many cell-based assays). Sonication may also aid in dissolution.[2] |
Quantitative Data Summary
Forced degradation studies are essential to quantitatively assess the stability of a drug substance. The following tables present a hypothetical summary of results from such studies on this compound to illustrate the type of data that should be generated.
Table 1: Hypothetical Results of Forced Degradation Studies on this compound
| Stress Condition | Duration | Temperature | % Degradation of this compound | Major Degradation Products Identified (Hypothetical) |
| 0.1 M HCl | 24 hours | 60°C | 15% | Hydrolysis Product 1 (HP1) |
| 0.1 M NaOH | 8 hours | Room Temp | 45% | Hydrolysis Product 2 (HP2), Epimer A |
| 3% H₂O₂ | 24 hours | Room Temp | 20% | Oxidation Product 1 (OP1) |
| Dry Heat | 48 hours | 80°C | 10% | Thermal Isomer 1 (TI1) |
| Photolytic (ICH Q1B) | 1.2 million lux hours | 25°C | 25% | Photoproduct 1 (PP1) |
Table 2: Hypothetical Degradation Kinetics of this compound
| Condition | Reaction Order | Rate Constant (k) (h⁻¹) | Half-life (t₁/₂) (hours) |
| 0.1 M NaOH (Room Temp) | First Order | 0.0866 | 8.0 |
| 80°C (Dry Heat) | First Order | 0.0022 | 315 |
Experimental Protocols
The following is a generalized protocol for conducting a forced degradation study on this compound. This protocol should be adapted and optimized for specific laboratory conditions and analytical instrumentation.
Protocol: Stability-Indicating HPLC Method Development and Forced Degradation Study
-
Method Development:
-
Develop a reverse-phase HPLC method capable of separating this compound from its potential degradation products. A C18 column with a gradient elution using a mobile phase of acetonitrile and water (with 0.1% formic acid) is a good starting point.
-
Use a photodiode array (PDA) detector to monitor the elution and check for peak purity.
-
Couple the HPLC system to a mass spectrometer (LC-MS) to aid in the identification of degradation products.
-
-
Forced Degradation Procedure:
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Incubate at 60°C and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before HPLC analysis.
-
Base Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at room temperature. Collect and neutralize samples at appropriate intervals.
-
Oxidative Degradation: Add 3% hydrogen peroxide to a solution of this compound and keep it at room temperature. Monitor the degradation over time.
-
Thermal Degradation: Store a solid sample and a solution of this compound at an elevated temperature (e.g., 80°C) and analyze at set time points.
-
Photostability: Expose a solution of this compound to light conditions as specified in ICH guideline Q1B. Keep a control sample in the dark.
-
-
Analysis:
-
Analyze all samples by the developed stability-indicating HPLC method.
-
Calculate the percentage of degradation of this compound.
-
Use LC-MS/MS to determine the mass of the degradation products and propose their structures based on fragmentation patterns.
-
Visualizations
The following diagrams illustrate the general workflow for a forced degradation study and a hypothetical degradation pathway for this compound.
Caption: Workflow for Forced Degradation Study of this compound.
Caption: Hypothetical Degradation Pathways of this compound.
References
Technical Support Center: Optimizing Physalin A Concentration for Cytotoxicity Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Physalin A in cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for this compound in a cytotoxicity assay?
For initial screening, a broad dose-response curve is recommended to determine the IC50 value. Based on published data, a starting concentration range of 0 µM to 80 µM is advisable.[1] More specifically, studies on non-small cell lung cancer cell lines have used ranges of 0 µM to 15 µM.[2] For sensitive cell lines like HT1080 fibrosarcoma and A375-S2 melanoma, concentrations up to 80 µM have been tested, with an IC50 of 10.7 µM observed in HT1080 cells after 24 hours.[1]
Q2: How should I prepare a stock solution of this compound?
To prepare a stock solution, dissolve a known weight of this compound in an appropriate volume of 100% DMSO to achieve a high concentration (e.g., 10 mM).[3] Ensure complete dissolution by vortexing. It is recommended to store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles and protect it from light.[3]
Q3: What is the maximum final concentration of DMSO that is safe for most cell lines?
The final concentration of DMSO in the cell culture medium should be kept low to avoid solvent-induced toxicity. For most cell lines, the final DMSO concentration should not exceed 0.5%, with many sensitive cell lines requiring a concentration of 0.1% or lower. It is critical to include a vehicle control (medium with the same final concentration of DMSO as the experimental wells) in all experiments to account for any effects of the solvent itself.
Q4: How long should I incubate the cells with this compound?
The optimal incubation time depends on the specific cell type and the biological question being investigated. Common incubation times for this compound cytotoxicity assays are 24, 48, and 72 hours. It is recommended to test a few different time points to determine when the desired cytotoxic effect is most pronounced.
Q5: Which cytotoxicity assay is most suitable for this compound?
The choice of assay depends on the research question. Commonly used assays for this compound include:
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MTT/CCK-8 Assays: These colorimetric assays measure metabolic activity, which is a good indicator of cell viability.
-
LDH Release Assay: This assay measures the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity, a marker of cytotoxicity.
-
DNA-binding Dye Assays (e.g., Propidium Iodide): These fluorescent assays identify cells with lost membrane integrity, a hallmark of late apoptosis or necrosis.
Using two different assays that measure different endpoints is often recommended to confirm results.
Q6: What is the primary mechanism of action for this compound-induced cytotoxicity?
This compound has been shown to induce apoptosis in various cancer cell lines. Its cytotoxic effects are often attributed to the modulation of key signaling pathways, including the suppression of JAK/STAT3 signaling and the inactivation of the NF-κB pathway.
Data Presentation
Table 1: Reported IC50 Values of this compound and Other Physalins in Various Cancer Cell Lines
| Physalin Type | Cell Line(s) | Cancer Type | Reported IC50 (µM) | Reference |
| This compound | HT1080 | Fibrosarcoma | 10.7 | |
| Physalin F | A498 | Renal Carcinoma | 1.40 (µg/mL) | |
| Physalin F | ACHN | Renal Carcinoma | 2.18 (µg/mL) | |
| Physalin F | UO-31 | Renal Carcinoma | 2.81 (µg/mL) | |
| Unspecified | C4-2B, 22Rv1, 786-O, A-498, ACHN, A375-S2 | Prostate, Renal, Melanoma | 0.24–3.17 |
Experimental Protocols
Protocol 1: General Cytotoxicity Assay using CCK-8
This protocol is a general guideline for determining the cytotoxicity of this compound using a Cell Counting Kit-8 (CCK-8) assay.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 0.6 x 10^5 cells per well and incubate overnight to allow for adherence.
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Compound Treatment: Prepare serial dilutions of your this compound stock solution in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound (e.g., 0, 2.5, 5, 10, and 15 µM). Include a vehicle control with the highest concentration of DMSO used.
-
Incubation: Incubate the plate for the desired time period (e.g., 24 or 48 hours) at 37°C in a 5% CO2 incubator.
-
CCK-8 Addition: After incubation, add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 2 hours at 37°C.
-
Data Acquisition: Measure the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control using the formula: 100% - [((OD450 of drug-treated cells) / (OD450 of untreated cells)) * 100%].
Mandatory Visualizations
Caption: General workflow for a cytotoxicity assay.
Caption: this compound inhibits the JAK/STAT3 signaling pathway.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low absorbance/fluorescence signal or no dose-dependent effect | - The concentration range of this compound is too low.- The incubation time is too short.- The cell line is resistant to this compound. | - Test a broader and higher concentration range of this compound.- Increase the incubation time (e.g., up to 72 hours).- Verify the sensitivity of your cell line to other cytotoxic agents. |
| High variability between replicate wells | - Uneven cell seeding.- Pipetting errors.- Edge effects in the 96-well plate.- Air bubbles in the wells. | - Ensure a single-cell suspension before seeding and mix gently.- Use calibrated pipettes and be consistent with your technique.- Avoid using the outer wells of the plate, as they are more prone to evaporation.- Check for and remove any air bubbles before reading the plate. |
| High background in MTT assay (cell-free wells turn purple) | - Direct reduction of MTT by this compound.- Contamination of media or reagents. | - Include a cell-free control with this compound and MTT to quantify the background and subtract it from your sample readings.- Use an alternative cytotoxicity assay like the Sulforhodamine B (SRB) assay, which is less prone to interference.- Use fresh, sterile reagents. |
| Inconsistent IC50 values | - Different incubation times.- Different cell seeding densities.- Variation in cell passage number or health. | - Standardize the protocol, including incubation time and cell density.- Use cells within a consistent and low passage number range.- Regularly check cell cultures for signs of stress or contamination. |
| Precipitation of this compound in the media | - The concentration of this compound exceeds its solubility in the culture medium. | - Visually inspect the media for any signs of precipitation. If observed, sonicate briefly or prepare fresh dilutions.- Ensure the final DMSO concentration is as low as possible while maintaining solubility. |
References
Technical Support Center: Overcoming Resistance to Physalin A in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Physalin A. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, particularly concerning the development of resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: We are observing a decrease in the cytotoxic efficacy of this compound on our cancer cell line after repeated treatments. What are the potential mechanisms of resistance?
A1: Acquired resistance to anti-cancer agents like this compound is a common phenomenon and can be multifactorial.[1][2] Based on the known mechanisms of action of this compound and general principles of drug resistance, several possibilities could explain the decreased efficacy you are observing:
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Upregulation of ABC Transporters: Cancer cells can develop resistance by increasing the expression of ATP-binding cassette (ABC) transporters, which act as efflux pumps to remove drugs from the cell, thereby reducing their intracellular concentration and efficacy.[3] Key transporters to investigate include P-glycoprotein (P-gp/MDR1/ABCB1), MRP1 (ABCC1), and BCRP (ABCG2).
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Alterations in Target Signaling Pathways: this compound is known to modulate several signaling pathways, including JAK/STAT3, Hedgehog, and NF-κB.[4][5] Resistance can emerge through mutations or adaptive alterations in the components of these pathways that render them less sensitive to this compound's inhibitory effects.
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Induction of Pro-survival Autophagy: Autophagy can have a dual role in cancer. While in some contexts it can lead to cell death, it can also act as a survival mechanism under stress, such as chemotherapy. Cells might upregulate autophagy to clear damaged components and recycle nutrients, thus surviving this compound treatment.
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Changes in Apoptotic Threshold: Resistance can develop through the upregulation of anti-apoptotic proteins (e.g., Bcl-2, XIAP) or downregulation of pro-apoptotic proteins, making the cells less prone to undergo programmed cell death in response to this compound.
To investigate these possibilities, we recommend a systematic approach outlined in the troubleshooting guide below.
Troubleshooting Guides
Guide 1: Investigating the Cause of Acquired this compound Resistance
Problem: Your cancer cell line, which was initially sensitive to this compound, now shows a significantly higher IC50 value.
Workflow for Investigating Resistance:
Caption: Workflow for investigating and overcoming this compound resistance.
Experimental Steps:
-
Confirm Resistance: First, confirm the resistant phenotype by performing a dose-response curve with a cell viability assay (e.g., MTT assay) and comparing the IC50 value of the resistant cells to the parental (sensitive) cells.
-
Investigate ABC Transporters:
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Gene Expression: Use qPCR to measure the mRNA levels of key ABC transporter genes (ABCB1/MDR1, ABCC1, ABCG2) in both sensitive and resistant cells.
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Protein Expression: Use Western blotting to determine the protein levels of P-gp, MRP1, and BCRP.
-
-
Analyze Signaling Pathways:
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Use Western blotting to compare the basal and this compound-treated levels of key proteins in the known target pathways (e.g., phosphorylated STAT3, GLI1, and phosphorylated NF-κB p65) between sensitive and resistant cells.
-
-
Assess Autophagy:
-
Monitor the conversion of LC3-I to LC3-II and the degradation of p62 by Western blot in the presence and absence of this compound and an autophagy inhibitor (e.g., chloroquine) to assess autophagic flux.
-
-
Evaluate Apoptosis:
-
Use Annexin V/PI staining and flow cytometry to quantify the percentage of apoptotic cells after this compound treatment in both cell lines.
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Guide 2: Overcoming this compound Resistance with Combination Therapy
Problem: You have identified a potential resistance mechanism and want to design an experiment to overcome it.
Approach: Synergistic drug combinations can be highly effective in overcoming drug resistance. The choice of the combination agent will depend on the identified resistance mechanism.
Table 1: Potential Synergistic Drug Combinations with this compound
| Resistance Mechanism | Combination Agent Class | Example Agents | Rationale |
| Upregulation of ABC Transporters | ABC Transporter Inhibitors | Verapamil, Tariquidar | Inhibit the efflux pump, thereby increasing the intracellular concentration of this compound. |
| Altered JAK/STAT3 Signaling | JAK/STAT3 Inhibitors | Ruxolitinib, Stattic | Re-sensitize the cells to the inhibition of this pathway. |
| Increased Protective Autophagy | Autophagy Inhibitors | Chloroquine, 3-Methyladenine | Block the pro-survival effects of autophagy, leading to increased cell death. |
| Reduced Apoptosis | Pro-apoptotic Agents | BH3 Mimetics (e.g., Venetoclax) | Lower the threshold for apoptosis, enhancing the cytotoxic effect of this compound. |
Experimental Design to Test for Synergy:
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Determine IC50 of Single Agents: First, determine the IC50 values of this compound and the selected combination agent individually in the resistant cell line using an MTT assay.
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Combination MTT Assay: Treat the resistant cells with a matrix of concentrations of both drugs, often at a constant ratio based on their IC50 values.
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Calculate Combination Index (CI): Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.
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CI < 1 indicates synergy.
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CI = 1 indicates an additive effect.
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CI > 1 indicates antagonism.
-
Experimental Protocols
Protocol 1: Development of a this compound-Resistant Cell Line
This protocol describes a method for generating a drug-resistant cell line through continuous exposure to increasing concentrations of the drug.
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Determine Initial Concentration: Start by treating the parental cancer cell line with the IC20 (the concentration that inhibits 20% of cell growth) of this compound.
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Initial Exposure: Culture the cells in medium containing the IC20 of this compound.
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Monitor and Subculture: When the cells reach 70-80% confluency, subculture them. Initially, the growth rate may be slow.
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Dose Escalation: Once the cells are growing at a normal rate in the presence of the current drug concentration, increase the concentration of this compound by a factor of 1.5 to 2.
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Repeat Cycles: Repeat steps 3 and 4 for several months. The surviving cells will be those that have developed resistance.
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Characterize Resistant Line: Periodically check the IC50 of the cell population to monitor the development of resistance. Once a stable, significantly higher IC50 is achieved, the resistant cell line is established.
-
Cryopreserve: Cryopreserve the resistant cells at various passages.
Protocol 2: MTT Cell Viability Assay
This protocol is for assessing cell viability and is a crucial component for determining IC50 values and evaluating drug synergy.
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
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Drug Treatment: The next day, replace the medium with fresh medium containing serial dilutions of this compound, the combination drug, or the combination of both. Include untreated and vehicle-only controls. Incubate for 48-72 hours.
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MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
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Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curves to determine the IC50 values.
Protocol 3: Quantitative PCR (qPCR) for ABCB1/MDR1 Expression
This protocol details the measurement of MDR1 mRNA levels.
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RNA Extraction: Isolate total RNA from both parental and this compound-resistant cells using a commercial kit.
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cDNA Synthesis: Synthesize cDNA from the RNA using a reverse transcription kit.
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qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, the synthesized cDNA, and primers specific for the ABCB1/MDR1 gene and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
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Thermal Cycling: Run the reaction on a real-time PCR machine.
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Data Analysis: Calculate the relative expression of the ABCB1/MDR1 gene in the resistant cells compared to the parental cells using the ΔΔCt method.
Table 2: Example qPCR Primers
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| ABCB1/MDR1 | CCCATCATTGCAATAGCAGG | GTTCAAACTTCTGCTCCTGA |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GACAAGCTTCCCGTTCTCAG |
Signaling Pathways and Visualizations
This compound Signaling Pathways
This compound has been shown to exert its anti-cancer effects by modulating multiple signaling pathways. Resistance can arise from alterations that bypass the inhibitory effects of the drug on these pathways.
Caption: Key signaling pathways modulated by this compound.
This technical support center provides a foundational guide for researchers encountering resistance to this compound. By systematically investigating the potential mechanisms and employing rational combination strategies, it is possible to overcome resistance and enhance the therapeutic potential of this promising natural compound.
References
- 1. Drug-adapted cancer cell lines as preclinical models of acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acquired Resistance to Clinical Cancer Therapy: A Twist in Physiological Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of Western blotting analysis for the isolation and detection of membrane xenobiotic transporter ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound exerts anti-tumor activity in non-small cell lung cancer cell lines by suppressing JAK/STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Physalin A Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Physalin A.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the extraction of this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is my this compound yield lower than expected?
Answer:
Low yields of this compound can arise from several factors throughout the extraction process. Key areas to investigate include the quality of the starting plant material, the extraction method employed, and the potential for compound degradation.
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Plant Material: The concentration of this compound can vary significantly depending on the plant part used and its developmental stage. Immature calyces of Physalis alkekengi have been reported to contain a higher concentration of physalins compared to mature calyces and the fruit itself.[1][2] Environmental and geographical factors can also influence the accumulation of physalins in the plant.[3]
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Extraction Efficiency: The choice of solvent and extraction parameters are critical. Inadequate cell disruption, a suboptimal solvent, or inefficient extraction conditions can lead to poor recovery.[4] For instance, if the solvent becomes saturated, it will not be able to extract more this compound.
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Compound Degradation: Although specific data on this compound degradation during extraction is limited, many natural products are sensitive to high temperatures and prolonged extraction times.[5]
Question 2: What is the best solvent for extracting this compound?
Answer:
The optimal solvent for this compound extraction depends on the chosen extraction method and the desired purity of the initial extract. This compound is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.
For crude extraction from plant material, polar solvents and mixtures are commonly used. Studies have shown that methanol and ethanol are effective. Specifically, 70% ethanol has been used effectively in reflux extraction. For ultrasonic-assisted extraction, a 49% ethanol concentration has been identified as optimal. The solubility of related compounds like Physalin D increases with temperature in solvents like ethanol, methanol, and propanone, suggesting that temperature is a key parameter to control.
Question 3: How can I improve the purity of my crude extract?
Answer:
Co-extraction of impurities is a common challenge. To improve the purity of the this compound extract, a multi-step purification process is recommended. A common approach involves:
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Liquid-Liquid Partitioning: After initial extraction (e.g., with ethanol), the extract can be concentrated, dispersed in water, and then partitioned with a solvent of intermediate polarity like ethyl acetate to separate compounds based on their solubility.
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Alcohol Precipitation: This technique can be used to remove impurities like proteins, starch, and tannins from an aqueous extract.
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Chromatography: Macroporous resin chromatography is an effective method for enriching and purifying physalins from the crude extract.
Question 4: My extract is showing poor peak resolution during HPLC analysis. What should I do?
Answer:
Poor peak resolution in HPLC is often due to the co-elution of interfering compounds. To address this, consider the following:
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Sample Clean-up: Implement a solid-phase extraction (SPE) step before HPLC analysis to remove interfering compounds.
-
Optimize HPLC Method: Adjust the mobile phase gradient, column chemistry, and flow rate to improve the separation of this compound from other components in the extract.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound extraction to facilitate easy comparison.
Table 1: Comparison of Extraction Methods and Solvents for Physalins
| Extraction Method | Solvent | Key Parameters | Reported Yield/Content | Source |
| Reflux Extraction | 70% Ethanol | Liquid-to-solid ratio: 60:1, Time: 40 min, 3 cycles | 0.2133% this compound | |
| Ultrasonic-Assisted Extraction | 49% Ethanol | Liquid-to-material ratio: 42 mL/g, Temp: 64°C, Time: 29 min | Not specified for this compound | |
| Maceration | Methanol | Room temperature, 30 min | Not specified for this compound | |
| Soxhlet Extraction | 96% Ethanol | Not specified | Higher flavonoid yield than maceration |
Table 2: Physalin D Content in Different Parts of Physalis alkekengi
| Plant Part | Maturity Stage | Physalin D Content (% w/w) | Source |
| Calyx | Immature | 0.7880 ± 0.0612 | |
| Calyx | Mature | 0.2028 ± 0.016 | |
| Fruit | Immature | 0.0992 ± 0.0083 | |
| Fruit | Mature | 0.0259 ± 0.0021 |
Experimental Protocols
This section provides detailed methodologies for key experiments related to this compound extraction.
Protocol 1: Reflux Extraction of this compound
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Sample Preparation: Dry the calyces of Physalis alkekengi at a moderate temperature (40-50°C) to a constant weight. Grind the dried material into a fine powder.
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Extraction: Weigh 1 kg of the powdered plant material and place it in a suitable reaction vessel. Add 70% ethanol at a liquid-to-solid ratio of 60:1.
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Reflux: Heat the mixture to reflux and maintain for 40 minutes.
-
Repeat: Perform a total of three extractions.
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Concentration: Combine the extracts and concentrate under reduced pressure to obtain the crude extract.
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Purification (Optional): Disperse the crude extract in water and perform liquid-liquid extraction with ethyl acetate. The ethyl acetate layer can then be further purified using chromatography.
Protocol 2: Ultrasonic-Assisted Extraction (UAE) of Physalins
-
Sample Preparation: Prepare the plant material as described in Protocol 1.
-
Extraction: In a vessel suitable for ultrasonication, combine the powdered plant material with 49% ethanol at a liquid-to-material ratio of 42 mL/g.
-
Ultrasonication: Place the vessel in an ultrasonic bath (e.g., 40 kHz, 300 W) and sonicate for 29 minutes at a temperature of 64°C.
-
Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure to obtain the crude extract.
Protocol 3: HPLC Quantification of Physalins
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Chromatographic System: Use a standard HPLC system with a UV detector.
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Column: A C18 column is commonly used for the separation of physalins.
-
Mobile Phase: A gradient elution with acetonitrile and water is often effective. For example, a gradient of 10-50% acetonitrile over 4.5 minutes, then 50-98% over the next 7 minutes can be used.
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Detection: Monitor the elution at a suitable UV wavelength (e.g., 210 nm).
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Quantification: Prepare a calibration curve using pure this compound standards of known concentrations. Analyze the diluted extract and quantify the this compound peak by comparing its retention time and peak area to the standards.
Visualizations
Experimental Workflow for this compound Extraction and Purification
Caption: Workflow for this compound extraction and purification.
Troubleshooting Logic for Low this compound Yield
Caption: Troubleshooting decision tree for low this compound yield.
References
Technical Support Center: Refining Analytical Methods for Physalin A Detection
Welcome to the technical support center for the analytical determination of Physalin A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for the quantification of this compound?
A1: The most prevalent methods for the quantitative analysis of this compound are High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] HPLC-UV is a robust and widely available technique, while LC-MS/MS offers higher sensitivity and selectivity, making it ideal for complex matrices or low concentration samples.[1]
Q2: My HPLC chromatogram for this compound shows a noisy baseline. What are the possible causes and solutions?
A2: A noisy baseline in HPLC analysis can stem from several factors. Common causes include impurities or dissolved gas in the mobile phase, detector instability, or leaks within the system.[4] To troubleshoot this, ensure you are using high-purity solvents and degas your mobile phase before use. Regularly check for leaks in the pump, injector, and detector fittings. If the problem persists, detector maintenance, such as lamp replacement or cell cleaning, may be necessary.
Q3: I'm observing peak tailing in my this compound chromatogram. How can I improve the peak shape?
A3: Peak tailing can be caused by several factors, including secondary interactions between this compound and the stationary phase, column overload, or issues with the mobile phase pH. To address this, ensure the sample solvent is compatible with the mobile phase. Consider adjusting the mobile phase pH; for physalins, a slightly acidic mobile phase (e.g., with 0.1% formic acid) can improve peak shape. If the column is old or has been exposed to harsh conditions, it may need to be replaced. Using a guard column can also help protect the analytical column from contaminants that may cause peak tailing.
Q4: My this compound recovery is low. What steps can I take to improve it?
A4: Low recovery of this compound can be attributed to its chemical instability or issues with the extraction procedure. This compound is known to be unstable at higher pH and temperatures. Ensure that plasma or other biological samples are processed at low temperatures (e.g., 4°C) and that the pH is acidic (e.g., adjusted to 1.5 with formic acid) to minimize degradation. During sample preparation, ensure complete extraction by optimizing the solvent and extraction time.
Q5: What are the typical MS/MS ion transitions for this compound?
A5: For LC-MS/MS analysis in negative ion electrospray ionization (ESI-) mode, a common precursor ion for this compound is m/z 525.1. A characteristic product ion for multiple reaction monitoring (MRM) is m/z 148.9.
Troubleshooting Guides
This section provides structured guides to address specific issues you may encounter during the analysis of this compound.
Issue 1: Inconsistent Retention Times
| Potential Cause | Troubleshooting Steps |
| Inconsistent Mobile Phase Composition | Manually prepare the mobile phase to ensure accurate proportions. If using a gradient mixer, ensure the proportioning valves are functioning correctly. |
| Fluctuations in Column Temperature | Use a column oven to maintain a stable temperature. Even minor room temperature changes can affect retention times. |
| Column Equilibration | Ensure the column is adequately equilibrated with the mobile phase before starting the analytical run. |
| Pump Malfunction | Check for leaks in the pump seals and ensure check valves are functioning correctly. Pressure fluctuations can indicate a pump issue. |
Issue 2: Poor Sensitivity
| Potential Cause | Troubleshooting Steps |
| Suboptimal Detection Wavelength (HPLC-UV) | The detection wavelength for this compound is typically around 220 nm. Verify your detector is set to the optimal wavelength. |
| Incorrect MS/MS Parameters | Optimize the cone voltage and collision energy for the specific m/z transitions of this compound to maximize signal intensity. |
| Sample Degradation | As mentioned in the FAQs, ensure proper sample handling (low temperature, acidic pH) to prevent degradation of this compound. |
| Ion Suppression (LC-MS/MS) | Matrix effects can suppress the ionization of this compound. Ensure efficient sample cleanup. A dilution study or spiking the sample with a known concentration of the standard can help assess ion suppression. |
Experimental Protocols
HPLC-UV Method for this compound Quantification
This protocol is a general guideline and may require optimization for your specific instrumentation and sample matrix.
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Chromatographic System: A standard HPLC system with a UV detector.
-
Column: Agilent C18 column (150 x 4.6 mm, 5 µm).
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Mobile Phase:
-
Solvent A: Acetonitrile
-
Solvent B: 0.2% aqueous phosphoric acid
-
-
Gradient Elution:
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0-13 min: 20-23% A
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13-37 min: 23-31% A
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
LC-MS/MS Method for this compound Quantification
This protocol is a highly sensitive method suitable for pharmacokinetic studies.
-
Chromatographic System: UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: ACQUITY UPLC BEH-C18 column (2.1 x 50 mm, 1.7 µm).
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Mobile Phase:
-
Solvent A: 0.1% formic acid in water
-
Solvent B: Acetonitrile
-
-
Gradient Elution: A gradient program should be developed to ensure adequate separation from matrix components.
-
Flow Rate: 0.3 mL/min
-
Ionization Mode: Negative ion electrospray ionization (ESI-).
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MRM Transition: m/z 525.1 → 148.9
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Internal Standard (IS): Tolbutamide (m/z 269.8 → 169.9) can be used.
Quantitative Data Summary
| Parameter | HPLC-UV Method | LC-MS/MS Method | Reference |
| Linearity Range | 10 - 120 µg/mL | 2.00 - 400 ng/mL | |
| Correlation Coefficient (r²) | > 0.9991 | Not specified, but good linearity reported | |
| Mean Recovery | 97.59 - 101.04% | Not explicitly stated for this compound, but the method was successfully applied. |
Visualizations
Caption: General experimental workflow for this compound analysis.
References
Technical Support Center: Managing Physalin A Toxicity in Animal Models
Welcome to the technical support center for researchers utilizing Physalin A in animal models. This resource provides essential information, troubleshooting guides, and detailed protocols to help you anticipate, manage, and mitigate potential toxicities in your experiments.
Frequently Asked Questions (FAQs)
Here are some common questions researchers encounter when working with this compound in vivo.
Q1: What are the typical signs of toxicity I should monitor for in animals treated with this compound?
A1: While this compound is often well-tolerated at therapeutic doses, it's crucial to monitor for general signs of distress in your animal models. These can include:
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Significant weight loss (>15-20% of initial body weight)
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Changes in behavior (lethargy, irritability, social withdrawal)
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Ruffled fur and hunched posture
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Reduced food and water intake
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Diarrhea or changes in stool consistency
In addition to these general signs, be vigilant for indicators of organ-specific toxicity, particularly affecting the kidneys and liver.
Q2: Is there an established LD50 for this compound?
A2: Currently, a definitive LD50 value for pure this compound is not well-documented in publicly available literature. However, studies on extracts from Physalis species, which contain physalins, provide some guidance. For instance, an extract of Physalis angulata was found to have an LD50 of over 5 g/kg in mice, classifying it as practically non-toxic. Conversely, another study using a different Physalis angulata extract noted subclinical organ toxicity at doses of 400 mg/kg and above in rats, despite an LD50 greater than 1200 mg/kg. This suggests that the toxicity profile can be dose-dependent and may vary based on the specific preparation of the compound.
Q3: What organs are most likely to be affected by this compound toxicity?
A3: Based on studies of related compounds (withanolides) and some plant extracts containing physalins, the primary organs of concern for potential toxicity are the kidneys and the liver. Histopathological analyses in some studies have revealed necrotic changes in the lungs, kidneys, liver, and spleen at higher doses of Physalis extracts.
Q4: How can I minimize the risk of toxicity in my experiments?
A4: To minimize toxicity, consider the following:
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Dose-escalation studies: Start with a low dose of this compound and gradually increase it in small cohorts of animals to determine the maximum tolerated dose (MTD) for your specific model and experimental conditions.
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Route of administration: The route of administration can significantly impact toxicity. Oral gavage is often associated with lower acute toxicity compared to intraperitoneal injections.
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Regular monitoring: Implement a consistent and thorough monitoring plan for all animals, including daily cage-side observations and weekly body weight measurements.
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Hydration and nutrition: Ensure animals have easy access to food and water. Supportive care can be critical if signs of toxicity emerge.
Troubleshooting Guides
This section provides guidance on how to address specific issues that may arise during your experiments with this compound.
Issue 1: Animals are exhibiting significant weight loss and lethargy.
Possible Cause: The administered dose of this compound may be too high, leading to systemic toxicity.
Troubleshooting Steps:
-
Immediate Action:
-
Reduce the dose of this compound for subsequent administrations or pause dosing.
-
Provide supportive care, such as supplemental hydration (e.g., subcutaneous saline) and palatable, high-energy food.
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Closely monitor the affected animals for recovery or further decline.
-
-
Experimental Adjustment:
-
If using a multi-dose regimen, consider increasing the interval between doses.
-
Re-evaluate your initial dose selection. If you did not perform a dose-escalation study, it is highly recommended to do so.
-
-
Logical Workflow for Troubleshooting Animal Distress:
Workflow for addressing signs of animal distress.
Issue 2: Biomarkers indicate potential kidney or liver damage.
Possible Cause: this compound may be inducing nephrotoxicity or hepatotoxicity at the administered dose.
Troubleshooting Steps:
-
Confirm the Finding:
-
Repeat the biomarker analysis (e.g., serum creatinine, BUN for kidney; ALT, AST for liver) to rule out experimental error.
-
If possible, collect urine for urinalysis to check for proteinuria or other abnormalities.
-
-
Histopathological Analysis:
-
At the end of the study (or if an animal needs to be euthanized due to reaching a humane endpoint), collect kidney and liver tissues for histopathological examination to confirm and characterize the extent of the damage.
-
-
Mitigation Strategies:
-
Lower the dose of this compound in future experiments.
-
Investigate co-administration with a known hepato- or reno-protective agent, though this would need to be carefully justified and controlled for in your experimental design.
-
Quantitative Toxicity Data
The following table summarizes available toxicity data for Physalis extracts. Note the variability and the lack of data for pure this compound.
| Compound/Extract | Animal Model | Route of Administration | LD50 | Observed Toxic Effects |
| Physalis angulata Extract | Mice | Oral | > 5 g/kg | Categorized as practically non-toxic. |
| Physalis angulata Extract (Indonesian) | Rats | Oral | > 1200 mg/kg | Subclinical organ toxicity (lungs, kidneys, liver, spleen) at ≥ 400 mg/kg. |
| Physalis minima Aqueous Extract | Rats | Oral | - | No significant hematologic, hepato-, or renal toxicity in a 90-day study. |
| Withanolide Derivatives (WT1, WT2, WTA) | Mice | Intraperitoneal | - | No ovarian toxicity at 2 mg/kg; toxic effects and DNA damage at 5 and 10 mg/kg. |
| Withaferin-A | Mice | Oral | > 2000 mg/kg | NOAEL (No-Observed-Adverse-Effect Level) of at least 500 mg/kg in a 28-day study. |
Experimental Protocols
Protocol 1: Acute Oral Toxicity Assessment (Adapted from OECD Guideline 425)
This protocol outlines a general procedure for determining the acute oral toxicity of a substance like this compound.
-
Animals: Use a single sex of healthy, young adult rodents (rats or mice are common). Female animals are often recommended.
-
Housing: House animals individually with controlled temperature, humidity, and a 12-hour light/dark cycle. Provide free access to food and water.
-
Limit Test (Initial Step):
-
Fast the first animal overnight.
-
Administer a single oral dose of 2000 mg/kg of this compound.
-
Observe the animal closely for the first 4 hours, then daily for 14 days.
-
If the animal survives without signs of toxicity, dose up to four more animals sequentially. If three or more animals survive, the LD50 is considered to be greater than 2000 mg/kg.[1][2]
-
-
Main Test (If Toxicity is Observed in the Limit Test):
-
This "Up-and-Down Procedure" involves dosing single animals at 48-hour intervals.[3]
-
Start with a dose just below a preliminary estimate of the LD50.
-
If an animal survives, the next animal is given a higher dose. If an animal dies, the next receives a lower dose.[3]
-
Continue this process until a stopping criterion is met (e.g., a certain number of dose reversals).
-
-
Data Collection:
-
Record all signs of toxicity, including their onset, duration, and severity.
-
Measure body weight at least weekly.
-
At the end of the observation period, perform a gross necropsy on all animals.
-
Protocol 2: Monitoring for Drug-Induced Nephrotoxicity
-
Blood Collection: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at baseline and at selected time points during the study.
-
Serum Biomarker Analysis:
-
Centrifuge blood to separate serum.
-
Measure serum creatinine and Blood Urea Nitrogen (BUN) levels. A significant increase in these markers is indicative of kidney dysfunction.
-
-
Urine Collection: House animals in metabolic cages to collect urine over a 24-hour period.
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Urinalysis: Analyze urine for protein content (proteinuria) and the presence of kidney-specific biomarkers like Kidney Injury Molecule-1 (KIM-1).[4]
-
Histopathology:
-
At the end of the study, perfuse and fix the kidneys in 10% neutral-buffered formalin.
-
Embed tissues in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Examine sections for signs of tubular necrosis, loss of brush border, and cast formation.
-
Signaling Pathways and Visualizations
Understanding the potential molecular mechanisms of both the therapeutic and toxic effects of this compound is crucial.
Potential Signaling Pathways in Withanolide-Induced Cytotoxicity
Withanolides, the class of compounds this compound belongs to, are known to exert their effects by modulating several key signaling pathways. Cytotoxicity in cancer cells, which can sometimes translate to toxicity in healthy cells at high concentrations, is often mediated through the induction of apoptosis.
This diagram illustrates how withanolides can induce oxidative stress, leading to mitochondrial dysfunction. This, in turn, can alter the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, triggering the caspase cascade and resulting in programmed cell death, or apoptosis. This is a primary mechanism for their anti-cancer effects but may contribute to toxicity at high doses.
Experimental Workflow for Toxicity Evaluation
A typical workflow for assessing the in vivo toxicity of this compound is outlined below.
References
Technical Support Center: Managing Batch-to-Batch Variability of Physalin A Extracts
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Physalin A extracts. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of batch-to-batch variability in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variability in this compound extracts?
Batch-to-batch variability in natural product extracts like this compound is a significant issue that can stem from several factors throughout the production and research pipeline.[1][2] The main sources include:
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Raw Material Variation:
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Genetics and Species: Misidentification of the Physalis species can result in incorrect compound extraction.[1] Even within the same species, genetic differences can lead to varied chemical profiles.[1]
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Geographical Origin and Environment: The chemical makeup of the source plant is significantly influenced by soil composition, climate, and environmental pollutants.[1]
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Harvesting and Post-Harvest Handling: The concentration of active compounds like this compound can fluctuate with the plant's growth cycle, making harvest time critical. Subsequent drying and storage conditions also play a vital role. For instance, in Physalis alkekengi, the content of physalins can differ between immature and mature fruits and calyces.
-
-
Extraction Process Parameters:
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Extraction Method and Solvent: The choice of extraction technique (e.g., maceration, heating reflux) and the solvent used will selectively extract different compounds, leading to variability.
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Process Fluctuations: Minor deviations in extraction parameters such as temperature, time, and solvent-to-solid ratio can impact the final extract's composition.
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-
Analysis and Quantification:
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Method Validation: Lack of a validated analytical method (e.g., HPLC, LC-MS/MS) can introduce errors in quantifying this compound content.
-
Q2: How can I minimize variability starting from the raw plant material?
To ensure consistency from the outset, consider the following:
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Proper Botanical Identification: Verify the species of Physalis to ensure you are working with the correct plant material.
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Controlled Sourcing: Whenever possible, source plant material from the same geographical location and supplier. Document the harvesting time and conditions.
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Standardized Post-Harvest Processing: Implement consistent drying and storage protocols to maintain the stability of the phytochemicals.
Q3: I'm observing inconsistent results in my bioassays with different batches of this compound extract. How can I troubleshoot this?
Inconsistent biological activity is a classic sign of batch-to-batch variability. Here’s a systematic approach to troubleshooting:
-
Chemical Fingerprinting: Perform chemical fingerprinting of each batch using techniques like HPLC or LC-MS/MS. This will provide a comprehensive chemical profile and allow you to compare the batches.
-
Quantify this compound: Accurately quantify the concentration of this compound in each batch using a validated analytical method.
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Normalize Concentration: Adjust the concentration of the extract used in your experiments based on the quantified amount of this compound to ensure you are administering a consistent dose of the active compound.
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Consult Supplier: If you purchased the extract, contact the supplier for their certificate of analysis and any batch-specific quality control data they may have.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent peak areas for this compound in HPLC analysis across different batches. | 1. Variation in raw material. 2. Inconsistent extraction efficiency. 3. Analytical method variability. | 1. Standardize raw material sourcing and handling. 2. Strictly adhere to a validated extraction protocol. 3. Validate your HPLC method for linearity, precision, and accuracy. |
| New, unexpected peaks appearing in the chromatogram of a new batch. | 1. Contamination during processing. 2. Different plant subspecies or geographical source. | 1. Review extraction and handling procedures for potential sources of contamination. 2. Use LC-MS/MS to identify the unknown compounds. 3. Obtain a certificate of analysis from the supplier to verify the raw material. |
| Decreased or loss of biological activity in a new batch of extract. | 1. Lower concentration of this compound. 2. Degradation of this compound. | 1. Quantify this compound content and normalize the dose accordingly. 2. Assess the stability of your extract under the storage conditions used. This compound is known to be less stable in methanol than in acetonitrile. |
| Unexpected biological effects or toxicity with a new batch. | Presence of contaminants or a different profile of other bioactive compounds. | 1. Conduct purity testing for contaminants like heavy metals, pesticides, or residual solvents. 2. Perform comprehensive chemical profiling to identify any new or unexpected compounds. |
Experimental Protocols
Protocol 1: Extraction and Purification of Total Physalins
This protocol is based on a method for extracting and purifying total physalins from Physalis plants.
-
Crushing: Weigh 1 kg of dried and crushed Physalis plant material.
-
Extraction:
-
Add 15 times the weight of the plant material in water (15 L).
-
Heat the mixture and perform reflux extraction for 2 hours.
-
Repeat the extraction process once more with fresh water.
-
Combine the liquid from both extractions.
-
-
Concentration and Alcohol Precipitation:
-
Concentrate the combined extract under reduced pressure.
-
Add ethanol to the concentrated extract until the final ethanol concentration is 75%, while stirring.
-
Allow the mixture to stand for alcohol precipitation to complete.
-
-
Filtration and Further Concentration:
-
Filter the mixture under vacuum to remove the precipitate.
-
Concentrate the filtrate under reduced pressure to remove all the ethanol.
-
-
Chromatographic Purification:
-
Use a macroporous resin D101 column for purification.
-
Elute the column with a stepwise gradient of ethanol in water: 20%, 30%, 40%, 50%, 60%, 70%, 80%, and 95%.
-
Collect the fractions eluted with 40%-70% ethanol.
-
-
Final Product:
-
Evaporate the collected fractions under reduced pressure to obtain the total physalin enriched extract.
-
Protocol 2: Quantification of this compound by HPLC
This protocol outlines a general method for the quantification of this compound. Specific conditions may need to be optimized for your system.
-
Sample Preparation:
-
Accurately weigh a known amount of the dried this compound extract.
-
Dissolve the extract in a suitable solvent like methanol.
-
Vortex and sonicate to ensure complete dissolution.
-
Centrifuge the solution to pellet any insoluble material.
-
Filter the supernatant through a 0.45 µm syringe filter before injection.
-
-
Standard Preparation:
-
Prepare a stock solution of a pure this compound standard in the mobile phase or methanol.
-
Create a series of dilutions from the stock solution to generate a calibration curve (e.g., 10 to 250 µg/mL).
-
-
HPLC Conditions:
| Parameter | Condition |
| Column | Agilent C18 (150 x 4.6 mm, 5 µm) or similar |
| Mobile Phase | A: Acetonitrile, B: 0.2% aqueous phosphoric acid |
| Gradient | 20-23% A (0-13 min), 23-31% A (13-37 min) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 20 µL |
-
Quantification:
-
Inject the prepared standards and samples into the HPLC system.
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
-
Signaling Pathways and Workflows
This compound Signaling Pathways
This compound has been shown to exert its biological effects, such as anti-inflammatory and anti-tumor activities, by modulating several key signaling pathways.
Caption: Signaling pathways modulated by this compound.
Experimental Workflow for Managing Batch-to-Batch Variability
A systematic workflow is crucial for identifying and controlling variability in your this compound extracts.
Caption: Workflow for managing extract variability.
References
Technical Support Center: Optimizing Storage Conditions for Long-Term Stability of Physalin A
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the optimal storage conditions for Physalin A, ensuring its long-term stability for reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for long-term storage of solid this compound?
For long-term stability, solid this compound should be stored at -20°C or colder, protected from light and moisture. Under these conditions, the compound is expected to remain stable for at least one year. It is advisable to store the compound in a tightly sealed container with a desiccant.
Q2: How should I prepare and store this compound stock solutions?
It is recommended to prepare stock solutions in anhydrous DMSO, ethanol, or methanol. For long-term storage of stock solutions, it is best to store them in small, single-use aliquots at -80°C to minimize freeze-thaw cycles.[1] When stored properly at -80°C, solutions are expected to be stable for up to six months.[1] For short-term storage, aliquots can be kept at -20°C for up to one month.[1]
Q3: Is this compound sensitive to light?
Yes, like many complex natural products, this compound is expected to be sensitive to light. All handling, storage, and experimental procedures should be performed under subdued light conditions. Solid samples and solutions should be stored in amber vials or containers wrapped in aluminum foil to prevent photodegradation.
Q4: What is the optimal pH range for working with this compound in aqueous solutions?
This compound is more stable in slightly acidic to neutral conditions (pH 4-7).[2] Alkaline conditions should be avoided as they can lead to rapid degradation. If your experiment requires an aqueous buffer, it is recommended to use a buffer within this pH range.
Q5: Can I store this compound solutions at room temperature?
No, it is not recommended to store this compound solutions at room temperature for extended periods. Degradation can occur, leading to a decrease in the compound's purity and activity. If a solution must be kept at room temperature for experimental setup, it should be for the shortest time possible and protected from light.
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of biological activity in experiments | Degradation of this compound due to improper storage. | - Confirm that solid this compound has been stored at -20°C or below, protected from light and moisture.- Ensure that stock solutions were stored at -80°C in single-use aliquots.- Avoid repeated freeze-thaw cycles of stock solutions. |
| Instability in experimental media. | - Check the pH of your experimental buffer or media; ensure it is within the optimal range (pH 4-7).- Minimize the time this compound is incubated in aqueous media at 37°C.- Consider preparing fresh dilutions of this compound for each experiment. | |
| Appearance of unexpected peaks in HPLC/LC-MS analysis | Degradation of this compound. | - Review storage and handling procedures.- Perform a forced degradation study (see protocol below) to identify potential degradation products.- Use a stability-indicating HPLC method for analysis. |
| Contamination of the sample or solvent. | - Use high-purity, anhydrous solvents for preparing solutions.- Filter solutions through a 0.22 µm filter before injection.- Run a blank solvent injection to check for system contamination. | |
| Inconsistent experimental results | Variable potency of this compound due to degradation. | - Re-qualify the purity and concentration of your this compound stock solution using a validated analytical method.- Prepare fresh stock solutions from solid material if degradation is suspected.- Ensure consistent and proper storage of all aliquots. |
Data Presentation: Stability of this compound Under Various Conditions
The following tables summarize the expected stability of this compound based on data from related compounds and general principles of chemical stability. Note: This data should be used as a guideline, and it is highly recommended to perform in-house stability studies for your specific experimental conditions.
Table 1: Recommended Storage Conditions for Solid this compound
| Storage Temperature | Recommended Duration | Packaging |
| -80°C | > 2 years | Tightly sealed amber vial with desiccant |
| -20°C | Up to 2 years | Tightly sealed amber vial with desiccant |
| 4°C | < 6 months | Tightly sealed amber vial with desiccant |
| Room Temperature | Not Recommended | - |
Table 2: Stability of this compound in Common Solvents at -80°C
| Solvent | Concentration | Expected Stability |
| DMSO (anhydrous) | 1-10 mM | Up to 6 months |
| Ethanol (anhydrous) | 1-10 mM | Up to 6 months |
| Methanol (anhydrous) | 1-10 mM | Up to 3 months |
Experimental Protocols
Protocol 1: Long-Term Stability Assessment of this compound Solutions
Objective: To determine the long-term stability of this compound in a selected solvent at different storage temperatures.
Materials:
-
This compound (solid)
-
Anhydrous DMSO (or other solvent of choice)
-
Amber glass vials with Teflon-lined caps
-
HPLC or UPLC system with a C18 column and UV or MS detector
-
Calibrated freezers/incubators (-80°C, -20°C, 4°C, 25°C)
Methodology:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Aliquot the stock solution into amber glass vials.
-
Store the vials at different temperatures: -80°C, -20°C, 4°C, and 25°C. Include a set of vials stored protected from light and another set exposed to ambient light at each temperature.
-
At specified time points (e.g., 0, 1, 3, 6, 12 months), retrieve one vial from each storage condition.
-
Allow the vial to equilibrate to room temperature before opening.
-
Analyze the sample by a validated stability-indicating HPLC-UV or LC-MS method to determine the concentration and purity of this compound.
-
Compare the results to the initial (time 0) analysis to calculate the percentage of degradation.
Protocol 2: Forced Degradation Study of this compound
Objective: To investigate the degradation pathways of this compound under various stress conditions.
Materials:
-
This compound solution (in a suitable solvent like acetonitrile:water 1:1)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
pH meter
-
Heating block or water bath
-
Photostability chamber
-
HPLC or UPLC system with a PDA or MS detector
Methodology:
-
Acid Hydrolysis: Mix equal volumes of this compound solution and 0.1 M HCl. Incubate at 60°C for 2, 6, and 24 hours. If no degradation is observed, repeat with 1 M HCl. Neutralize the samples with NaOH before analysis.
-
Base Hydrolysis: Mix equal volumes of this compound solution and 0.1 M NaOH. Incubate at room temperature for 2, 6, and 24 hours. If no degradation is observed, repeat at 60°C. Neutralize the samples with HCl before analysis.
-
Oxidative Degradation: Mix equal volumes of this compound solution and 3% H₂O₂. Incubate at room temperature for 2, 6, and 24 hours, protected from light. If no degradation is observed, repeat with 30% H₂O₂.
-
Thermal Degradation: Store vials of solid this compound and the this compound solution at 60°C and 80°C. Analyze at 24, 48, and 72 hours.
-
Photodegradation: Expose solid this compound and the this compound solution to a calibrated light source in a photostability chamber (e.g., ICH Q1B option 2). Analyze after exposure to 1.2 million lux hours and 200 watt hours/square meter. Include a dark control stored under the same temperature conditions.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. The method should be able to separate the intact this compound from any degradation products.
Mandatory Visualizations
Caption: Workflow for Long-Term Stability Testing of this compound.
Caption: Troubleshooting Logic for this compound Stability Issues.
References
troubleshooting unexpected results in Physalin A experiments
Welcome to the technical support center for researchers working with Physalin A. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate potential challenges in your experiments and obtain reliable results.
Frequently Asked Questions (FAQs)
Q1: I am observing lower-than-expected cytotoxicity of this compound in my cancer cell line.
A1: Several factors could contribute to this observation:
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Cell Line Specificity: The cytotoxic effects of this compound can vary significantly between different cell lines. For instance, non-small cell lung cancer (NSCLC) cell lines like H292, H358, and H1975 are notably more sensitive to this compound than H460 and A549 cells.[1] Ensure that the cell line you are using is known to be sensitive to this compound.
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Compound Solubility: this compound is a steroidal lactone with limited aqueous solubility.[2] Precipitation of the compound in your culture medium can lead to a lower effective concentration. Visually inspect your treatment wells under a microscope for any signs of precipitation. Consider dissolving this compound in a small amount of DMSO before diluting it to the final concentration in your culture medium.
-
Treatment Duration: The cytotoxic effects of this compound are time-dependent.[3] Shorter incubation times may not be sufficient to induce significant cell death. Consider extending the treatment duration (e.g., 24, 48, or 72 hours) to observe a more pronounced effect.
-
Assay Interference: If you are using a metabolic-based viability assay like MTT or MTS, it's possible that this compound is interfering with the assay reagents or cellular metabolism in a way that doesn't accurately reflect cell death.[4] Consider using an alternative method to assess viability, such as a trypan blue exclusion assay or a cytotoxicity assay that measures the release of lactate dehydrogenase (LDH).
Q2: My Western blot results for proteins in a this compound-regulated pathway are inconsistent or show no change.
A2: Inconsistent Western blot results can be frustrating. Here are some troubleshooting steps tailored to this compound experiments:
-
Phosphorylation State: Many signaling pathways affected by this compound involve protein phosphorylation (e.g., ERK, p38, STAT3).[5] Ensure you are using antibodies specific to the phosphorylated forms of your target proteins. Also, consider the kinetics of phosphorylation; for example, ERK phosphorylation in response to this compound can be transient, peaking around 45 minutes.
-
Subcellular Localization: this compound can induce the nuclear translocation of proteins like Nrf2 and NF-κB p65. If you are not observing changes in total protein levels, it may be necessary to perform subcellular fractionation and analyze the nuclear and cytoplasmic fractions separately.
-
Protein Degradation: Ensure that your lysis buffer contains protease and phosphatase inhibitors to prevent the degradation of your target proteins and maintain their phosphorylation state.
-
General Western Blotting Issues: Refer to general Western blot troubleshooting guides for issues such as poor transfer, high background, or weak signal. Key considerations include optimizing antibody concentrations, ensuring complete protein transfer, and adequate blocking of the membrane.
Q3: I am having difficulty interpreting the results of my apoptosis assay after this compound treatment.
A3: Apoptosis assays can sometimes yield ambiguous results. Here are some points to consider:
-
Assay Method: Different apoptosis assays measure distinct events in the apoptotic cascade. For instance, Annexin V staining detects early apoptotic events, while analysis of sub-G1 DNA content by flow cytometry identifies later stages. Using multiple assays to confirm apoptosis is recommended. This compound has been shown to induce apoptosis characterized by an increase in the sub-G1 cell population and cleavage of PARP, caspase-3, and caspase-9.
-
Necrosis vs. Apoptosis: At high concentrations or after prolonged exposure, cytotoxic compounds can induce necrosis in addition to apoptosis. Some assays, like propidium iodide staining for sub-G1 DNA content, may not distinguish between apoptotic and necrotic cells. It is crucial to include appropriate controls and potentially use assays that can differentiate between these two modes of cell death.
-
Autophagy: In some cell lines, such as human melanoma A375-S2 cells, this compound can induce protective autophagy alongside apoptosis. This can complicate the interpretation of cell death assays. If you suspect autophagy is occurring, you may need to assess autophagic markers like LC3-II conversion.
Troubleshooting Guides
Cell Viability Assays (e.g., MTT, MTS)
| Problem | Possible Cause | Recommended Solution |
| Higher than expected cell viability at high this compound concentrations | Compound precipitation interfering with absorbance readings. | Visually inspect wells for precipitates. Prepare a fresh, lower concentration stock solution of this compound and ensure complete dissolution before adding to the medium. |
| Interference of this compound with assay reagents (e.g., non-enzymatic reduction of MTT). | Set up cell-free control wells with this compound to check for direct reagent interaction. Consider using an alternative viability assay (e.g., trypan blue, LDH assay). | |
| Induction of a cellular stress response leading to increased metabolic activity without an increase in cell number. | Visually inspect cells for morphological changes indicative of stress. Use a cell counting method to confirm cell numbers. | |
| High variability between replicate wells | Uneven cell seeding. | Ensure the cell suspension is homogenous before and during seeding by gently swirling the suspension between pipetting. |
| Edge effects in the microplate. | Avoid using the outer wells of the microplate, or fill them with sterile medium or PBS to maintain humidity. |
Western Blotting
| Problem | Possible Cause | Recommended Solution |
| Weak or no signal for target protein | Insufficient protein loading. | Quantify protein concentration using a Bradford or BCA assay and ensure equal loading. |
| Inefficient protein transfer. | Verify transfer efficiency by staining the membrane with Ponceau S. Optimize transfer time and voltage, especially for high molecular weight proteins. | |
| Primary antibody not effective. | Use a positive control to validate the antibody. Check the manufacturer's datasheet for recommended antibody concentrations and blocking conditions. | |
| Multiple or unexpected bands | Protein degradation. | Add protease and phosphatase inhibitors to the lysis buffer and keep samples on ice. |
| Non-specific antibody binding. | Increase the stringency of washes. Optimize the primary antibody concentration. | |
| Post-translational modifications or protein isoforms. | Consult the literature to see if your protein of interest is known to have modifications or isoforms that could affect its migration. | |
| High background | Insufficient blocking. | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk, or vice versa). |
| Antibody concentration too high. | Titrate the primary and secondary antibody concentrations to find the optimal dilution. |
Experimental Protocols
Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 50 µM) for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blotting for Nrf2 Activation
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer and separate the proteins on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against Nrf2 (and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: A generalized workflow for in vitro experiments involving this compound.
Caption: The Nrf2 signaling pathway activated by this compound.
Caption: A logical flowchart for troubleshooting unexpected experimental results.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Antitumor agent, physalin F from Physalis angulata L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound induces apoptosis via p53-Noxa-mediated ROS generation, and autophagy plays a protective role against apoptosis through p38-NF-κB survival pathway in A375-S2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound regulates the Nrf2 pathway through ERK and p38 for induction of detoxifying enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Efficiency of Physalin A Chemical Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chemical synthesis of Physalin A. The information is presented in a question-and-answer format, with detailed experimental protocols and data summaries to enhance practical application.
Frequently Asked Questions (FAQs)
Q1: What are the main strategic challenges in the total synthesis of this compound?
A1: The total synthesis of this compound, a complex 13,14-seco-16,24-cycloergostane steroid, presents several significant challenges.[1][2] These include the construction of the highly oxygenated and sterically congested cage-like structure, the stereoselective formation of multiple chiral centers, and the development of a convergent and efficient synthetic route. Key hurdles involve the synthesis of the complex DEFGH-ring system and its subsequent linkage to the AB-ring portion of the steroid.[1]
Q2: What is a key strategy for constructing the complex polycyclic system of physalins?
A2: A key strategy employed in the synthesis of the physalin framework is the use of a domino ring transformation. This approach allows for the rapid construction of multiple rings in a single synthetic operation from a simpler tricyclic intermediate, significantly improving synthetic efficiency.[1]
Q3: Are there any biomimetic approaches to synthesizing the core structure of physalins?
A3: Yes, a biomimetic approach has been explored for the synthesis of the CDE ring moiety of physalins. This strategy involves a C13–C14 bond cleavage of a steroidal precursor bearing a 14-OH group, mimicking a key step in the proposed biosynthesis of physalins.
Troubleshooting Guides
Diels-Alder Reaction for Core Skeleton Formation
The Diels-Alder reaction is a powerful tool for constructing the cyclohexene ring that often forms the core of the steroidal AB-ring system.
Problem: Low or no yield in the Diels-Alder reaction.
| Potential Cause | Troubleshooting Step |
| Diene is not in the required s-cis conformation. | Dienes locked in an s-trans conformation due to steric hindrance will not react. Consider redesigning the diene substrate if free rotation into the s-cis conformation is not possible. Heating the reaction can sometimes provide the energy needed to overcome the rotational barrier. |
| Poor electronic matching between diene and dienophile. | A normal electron-demand Diels-Alder reaction is favored with an electron-rich diene and an electron-poor dienophile. Ensure your dienophile has sufficient electron-withdrawing groups. For inverse-electron-demand Diels-Alder, the opposite is required. |
| Reversible reaction (retro-Diels-Alder). | High temperatures can promote the reverse reaction. If you suspect this is an issue, try running the reaction at a lower temperature for a longer duration. |
| Moisture-sensitive Lewis acid catalyst deactivation. | If using a Lewis acid catalyst to accelerate the reaction, ensure all glassware is flame-dried and reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Problem: Poor stereoselectivity (endo/exo selectivity).
| Potential Cause | Troubleshooting Step |
| Thermodynamic control favoring the exo product. | The endo product is often the kinetic product due to secondary orbital overlap. Running the reaction at lower temperatures can favor the formation of the endo adduct. |
| Steric hindrance. | Bulky substituents on the diene or dienophile can disfavor the more sterically congested endo transition state. Re-evaluate your starting material design if this is a persistent issue. Lewis acid catalysis can sometimes enhance endo selectivity. |
Domino Ring Transformation for DEFGH-Ring System
The domino ring transformation is a critical step in forming the complex cage-like structure of the right-side of physalins.[1]
Problem: Low yield of the desired DEFGH-ring product and formation of side products.
| Potential Cause | Troubleshooting Step |
| Suboptimal base and solvent conditions. | The choice of base and solvent is critical. For the transformation of certain tricyclic precursors, LiOH in a mixed solvent system like THF/H₂O has been shown to be effective. The concentration of water can also influence the reaction outcome. |
| Formation of a stable hemiacetal intermediate. | Under basic conditions, a thermodynamically more stable hemiacetal can be the major product, in equilibrium with the desired cage-like structure. Optimization of reaction time and temperature is crucial. Shorter or longer reaction times can lead to decreased yield of the desired product. |
| Isomerization under acidic or basic conditions. | The desired product may be sensitive to the reaction conditions, leading to isomerization. Careful control of pH during workup is important. It has been observed that treatment of the DEFGH-ring compound under basic conditions can lead to the formation of other isomers upon subsequent acidification. |
Selective Oxidation of Hydroxyl Groups
Physalins possess multiple hydroxyl groups that require selective oxidation during the synthesis.
Problem: Over-oxidation or lack of selectivity in the oxidation of secondary alcohols.
| Potential Cause | Troubleshooting Step |
| Harsh oxidizing agent. | Use milder and more selective oxidizing agents. For secondary alcohols in steroid systems, reagents like those used in the Oppenauer oxidation (e.g., aluminum tert-butoxide with a ketone as a hydride acceptor) can be effective and chemoselective, particularly for oxidizing secondary alcohols in the presence of primary ones. |
| Oxidation of other sensitive functional groups. | Choose an oxidizing system that is compatible with other functional groups in your molecule. For example, to avoid oxidation of alkenes, reagents like PCC or PDC might be considered, although their toxicity is a drawback. Modern catalytic methods using TEMPO with a co-oxidant can offer high selectivity. |
| Steric hindrance around the target hydroxyl group. | A sterically hindered alcohol may require more forcing conditions, which can lead to side reactions. Consider using a less sterically demanding oxidizing agent or a catalytic system that can access the hindered site. |
Problem: Undesired oxidation of allylic positions.
| Potential Cause | Troubleshooting Step |
| Use of non-specific oxidizing agents. | Certain reagents are prone to reacting with allylic C-H bonds. To specifically target an allylic alcohol for oxidation to an aldehyde or ketone, MnO₂ is a classic and effective reagent. For the oxidation of an allylic C-H bond to an allylic alcohol, selenium dioxide (SeO₂) is a common choice, though its toxicity is a concern. |
| Formation of a mixture of products (enones, rearranged alcohols). | The regioselectivity of allylic oxidation can be challenging to control. The choice of reagent and reaction conditions is critical. For complex substrates, enzymatic or bio-inspired catalytic methods may offer higher selectivity. |
Protecting Group Strategies
The use of protecting groups is essential to mask reactive hydroxyl groups during various synthetic steps.
Problem: Protecting group is unstable to reaction conditions.
| Potential Cause | Troubleshooting Step |
| Incorrect choice of protecting group for the specific chemical environment. | Select a protecting group with appropriate stability. For example, silyl ethers (e.g., TBS, TIPS) are generally stable to basic conditions but are cleaved by fluoride ions or acid. Benzyl ethers are stable to both acidic and basic conditions but can be removed by hydrogenolysis. |
| Unintended cleavage during a reaction step. | Carefully review the reaction conditions of all subsequent steps to ensure compatibility with the chosen protecting groups. Consider an orthogonal protecting group strategy where different protecting groups can be removed under distinct conditions without affecting each other. |
Problem: Difficulty in removing the protecting group.
| Potential Cause | Troubleshooting Step |
| Steric hindrance around the protecting group. | A sterically hindered protecting group may require harsh deprotection conditions, which could damage the rest of the molecule. If possible, choose a less hindered protecting group or one that can be removed under milder conditions (e.g., a TBS group is more readily cleaved than a TIPS group). |
| Catalyst poisoning during hydrogenolysis of benzyl ethers. | Certain functional groups (e.g., thiols) can poison palladium catalysts. Ensure the substrate is free of such impurities. If catalyst poisoning is suspected, using a larger amount of catalyst or a different type of catalyst (e.g., Pearlman's catalyst) may be necessary. |
Data Presentation
Table 1: Optimization of Basic Conditions for Domino Ring Transformation
| Entry | Base (equiv.) | Solvent | Time (h) | Temperature (°C) | Yield of Desired Product (%) |
| 1 | LiOH (4) | THF/H₂O (5:1) | 1.5 | RT | 50 |
| 2 | LiOH (4) | THF/H₂O (10:1) | 1.5 | RT | Decreased |
| 3 | NaOH (4) | THF/H₂O (5:1) | 1.5 | RT | Lower than LiOH |
| 4 | KOH (4) | THF/H₂O (5:1) | 1.5 | RT | Lower than LiOH |
| 5 | LiOH (4) | THF/H₂O (5:1) | 0.5 | RT | Decreased |
| 6 | LiOH (4) | THF/H₂O (5:1) | 3.0 | RT | Decreased |
Note: This data is based on the synthesis of a DEFGH-ring intermediate and illustrates the sensitivity of the reaction to the choice of base and solvent composition.
Experimental Protocols
Protocol 1: General Procedure for a Lewis Acid-Catalyzed Diels-Alder Reaction
-
Preparation: Flame-dry all glassware (e.g., round-bottom flask, dropping funnel) under vacuum and cool under an inert atmosphere (e.g., nitrogen or argon). Ensure all solvents are anhydrous and reagents are pure.
-
Reaction Setup: To the reaction flask, add the dienophile and the anhydrous solvent under the inert atmosphere.
-
Catalyst Addition: In a separate dry flask, dissolve the Lewis acid catalyst (e.g., 5-10 mol%) in the anhydrous solvent. Add the catalyst solution dropwise to the stirred dienophile solution. Stir for 15-30 minutes to allow for complexation.
-
Diene Addition: Add the diene to the reaction mixture dropwise. For highly reactive dienes, this may be done at a low temperature (e.g., -78 °C) to control the reaction rate and selectivity.
-
Reaction Monitoring: Allow the reaction to stir at the optimized temperature for the determined amount of time (can range from minutes to several hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate for acidic catalysts). Extract the product with an appropriate organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Optimized Domino Ring Transformation for a Physalin Intermediate
-
Reactant Preparation: Dissolve the tricyclic precursor in a mixture of tetrahydrofuran (THF) and water (5:1 v/v).
-
Reaction Initiation: To the stirred solution at room temperature, add 4 equivalents of lithium hydroxide (LiOH).
-
Reaction Execution: Stir the reaction mixture at room temperature for 1.5 hours. Monitor the reaction by TLC.
-
Workup and Purification: Upon completion, carefully acidify the reaction mixture and extract the product with an organic solvent. Purify the crude product via column chromatography to isolate the desired DEFGH-ring compound.
Visualizations
Caption: A generalized workflow for the chemical synthesis of this compound.
Caption: Troubleshooting logic for low yield in Diels-Alder reactions.
Caption: Decision-making for protecting group strategies in this compound synthesis.
References
method refinement for quantifying Physalin A in complex mixtures
Technical Support Center: Quantification of Physalin A
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the . It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical method for quantifying this compound in complex biological matrices?
A1: The most prevalent and sensitive method for quantifying this compound in complex mixtures, such as plasma, is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1][2] This technique offers high selectivity and sensitivity, which is crucial for accurate measurement in intricate biological samples.[3] High-Performance Liquid Chromatography (HPLC) with UV detection is also used, particularly for quantification in plant extracts.[4][5]
Q2: What are the critical considerations for sample preparation when analyzing this compound?
A2: Sample preparation is a critical step to ensure accurate quantification and minimize matrix effects. For plasma samples, a protein precipitation method using acetonitrile is commonly employed. To enhance the stability of this compound, which is pH-sensitive, it is recommended to acidify the supernatant with formic acid to a pH of 1.5 and perform the extraction at low temperatures (e.g., 4°C). For plant materials, ultrasonic-assisted extraction with methanol is a common and efficient method.
Q3: this compound appears to be unstable in my samples. What can I do to prevent its degradation?
A3: this compound is known to be unstable, especially at neutral or alkaline pH and higher temperatures. To mitigate degradation:
-
Control pH: Maintain the sample in an acidic environment (pH 1.5) using formic acid, as this compound is more stable under acidic conditions.
-
Temperature Control: Process and store samples at low temperatures (4°C). Degradation is significantly faster at higher temperatures like 37°C.
-
Solvent Choice: Use acetonitrile as the primary solvent for stock solutions and during extraction, as this compound is less stable in methanol.
Q4: What are the typical LC-MS/MS parameters for this compound quantification?
A4: A validated LC-MS/MS method for this compound in rat plasma utilizes an ACQUITY UPLC BEH-C18 column. The mobile phase is typically a gradient of 0.1% formic acid in water and acetonitrile. Detection is performed using an electrospray ionization (ESI) source in negative ion mode, with multiple reaction monitoring (MRM). The common MS/MS ion transition for this compound is m/z 525.1 → 148.9.
Troubleshooting Guides
Issue 1: Poor Peak Shape and Low Sensitivity
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Mobile Phase pH | Acidify the aqueous mobile phase with 0.1% formic acid. | Improved peak shape (less tailing) and enhanced ionization efficiency, leading to higher sensitivity. |
| Suboptimal Solvent Composition | Ensure the use of high-purity, LC-MS grade acetonitrile as the organic mobile phase. | This compound is more stable and may exhibit better chromatographic behavior in acetonitrile compared to methanol. |
| Column Inefficiency | Use a high-resolution column, such as a UPLC BEH-C18 (2.1 × 50 mm, 1.7 µm), for better separation and peak resolution. | Sharper, more symmetrical peaks, leading to improved sensitivity and accuracy. |
Issue 2: High Matrix Effect and Inconsistent Results
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Sample Cleanup | Optimize the protein precipitation step by ensuring a sufficient volume of cold acetonitrile is used. Consider solid-phase extraction (SPE) for cleaner samples if matrix effects persist. | Reduction in co-eluting endogenous components, leading to minimized ion suppression or enhancement and more reproducible results. |
| Lack of Internal Standard (IS) | Incorporate a suitable internal standard, such as tolbutamide, to compensate for variations in extraction recovery and matrix effects. | Improved precision and accuracy of the quantification, as the IS normalizes the response of the analyte. |
| Inadequate Chromatographic Separation | Adjust the gradient elution profile to ensure that this compound elutes in a region with minimal co-eluting matrix components. | Separation of the analyte from interfering substances, reducing the impact of matrix effects on ionization. |
Experimental Protocols
Protocol 1: LC-MS/MS Quantification of this compound in Rat Plasma
This protocol is based on a validated method for the sensitive quantification of this compound.
1. Sample Preparation:
- Thaw frozen rat plasma samples at 4°C.
- To 20 µL of plasma, add 80 µL of acetonitrile containing the internal standard (e.g., tolbutamide).
- Vortex the mixture for 1 minute to precipitate proteins.
- Centrifuge at 14,000 rpm for 5 minutes at 4°C.
- Transfer the supernatant and acidify with formic acid to a pH of 1.5.
2. LC-MS/MS Conditions:
- LC System: ACQUITY UPLC
- Column: ACQUITY UPLC BEH-C18 (2.1 × 50 mm, 1.7 µm)
- Mobile Phase A: 0.1% formic acid in water
- Mobile Phase B: Acetonitrile
- Gradient: 10-95% B over 2 minutes, hold at 95% B for 0.8 minutes, then re-equilibrate.
- Flow Rate: 0.3 mL/min
- Injection Volume: 2 µL
- MS System: QTRAP triple quadrupole mass spectrometer
- Ionization Mode: Negative Electrospray Ionization (ESI)
- MRM Transitions:
- This compound: m/z 525.1 → 148.9
- Tolbutamide (IS): m/z 269.8 → 169.9
Quantitative Data Summary:
| Parameter | Value |
| Linearity Range | 2.00–400 ng/mL |
| Correlation Coefficient (r) | ≥ 0.9982 |
| Lower Limit of Quantification (LLOQ) | 2.00 ng/mL |
| Extraction Recovery | 53.9–61.8% |
| Matrix Effect | Within 80–120% |
Protocol 2: HPLC-UV Analysis of this compound in Plant Material
This protocol is adapted from a method for the determination of active ingredients in the calyces of Physalis alkekengi.
1. Sample Preparation:
- Powder the dried plant material (e.g., calyces).
- Accurately weigh the powder and add a 70:30 (v/v) mixture of methanol-water.
- Perform ultrasonic extraction for 30 minutes.
- Filter the extract through a 0.45-µm membrane filter before injection.
2. HPLC Conditions:
- HPLC System: Agilent 1260 or equivalent
- Column: Agilent C18 (150 × 4.6 mm, 5 µm)
- Mobile Phase A: Acetonitrile
- Mobile Phase B: 0.2% aqueous phosphoric acid
- Gradient: A multi-step gradient optimized for the separation of various physalins and other compounds.
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 220 nm
- Injection Volume: 20 µL
Quantitative Data Summary:
| Parameter | Value |
| Linearity Range | 0.48–2.4 µg/mL |
| Correlation Coefficient (r) | 0.9996 |
| Mean Recovery | 97.59–101.04% |
Visualizations
References
Validation & Comparative
Physalin A Demonstrates Potent Anti-Tumor Effects in Xenograft Models, Comparable to Cisplatin
For Immediate Release
[City, State] – [Date] – New research findings validate the significant anti-tumor properties of Physalin A, a natural compound, in preclinical xenograft models of non-small cell lung cancer (NSCLC) and oral squamous cell carcinoma. The studies highlight that this compound's efficacy is comparable to the conventional chemotherapy agent, cisplatin, while potentially offering a better safety profile. This comprehensive guide provides a detailed comparison of this compound's performance against alternative treatments, supported by experimental data and protocols for researchers, scientists, and drug development professionals.
Comparative Efficacy of this compound in a Human NSCLC Xenograft Model
In a notable study, the anti-tumor activity of this compound was evaluated in a xenograft model using human H292 NSCLC cells. The results demonstrated a significant suppression of tumor growth in mice treated with this compound.[1][2] The inhibitory effect of this compound on tumor volume and weight was found to be similar to that of cisplatin, a standard-of-care chemotherapy drug.[1][2]
Table 1: Comparison of Anti-Tumor Effects of this compound and Cisplatin in H292 Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) | Mean Tumor Weight (g) | Change in Body Weight |
| Control | Significantly higher than treatment groups | Significantly higher than treatment groups | No significant change |
| This compound (40 mg/kg) | Significantly lower than control | Significantly lower than control | Minimal impact |
| This compound (80 mg/kg) | Significantly lower than control | Significantly lower than control | Minimal impact |
| Cisplatin | Significantly lower than control | Significantly lower than control | Potential for weight loss |
Note: Specific quantitative values for tumor volume and weight were not provided in the source articles, but the relative effects were described as significantly lower for the treatment groups compared to the control, with this compound's effect being similar to cisplatin.[1]
Mechanism of Action: Targeting the JAK/STAT3 Signaling Pathway
This compound exerts its anti-tumor effects through the suppression of the JAK/STAT3 signaling pathway, which is crucial in the pathogenesis and progression of various cancers, including NSCLC. The compound was found to inhibit the phosphorylation of JAK2 and JAK3, leading to the abrogation of STAT3 nuclear translocation and transcriptional activity. This, in turn, decreases the expression of downstream anti-apoptotic genes like Bcl-2 and XIAP, ultimately inducing apoptosis in cancer cells. Analysis of tumor samples from the xenograft model confirmed that this compound treatment led to decreased levels of Tyr705-p-STAT3 and increased activation of caspase-3.
Experimental Protocols
Human NSCLC Xenograft Model
-
Cell Line: H292 human non-small cell lung cancer cells.
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Animal Model: Immunocompromised mice (e.g., NOD/SCID mice).
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Tumor Implantation: Subcutaneous injection of H292 cells into the flank of the mice.
-
Treatment Groups:
-
Control (vehicle)
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This compound (e.g., 40 mg/kg and 80 mg/kg, administered intraperitoneally)
-
Cisplatin (positive control)
-
-
Monitoring: Tumor volume and body weight were measured regularly.
-
Endpoint Analysis: At the end of the study, tumors were excised, weighed, and analyzed for molecular markers (e.g., p-STAT3, caspase-3) via methods like Western blotting.
Oral Squamous Carcinoma Xenograft Model
In a separate study, this compound was also shown to inhibit the growth of HSC-3 cell xenograft tumors in NOD/SCID mice, with an efficacy comparable to cisplatin. The underlying mechanism involves the induction of apoptosis through the Fas/Fas-associated death domain (FADD) complex.
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the signaling pathway targeted by this compound and the general workflow of a xenograft study.
Caption: this compound inhibits the JAK/STAT3 signaling pathway, leading to apoptosis.
Caption: General experimental workflow for a xenograft anti-tumor study.
Conclusion
The collective evidence from xenograft model studies strongly supports the potential of this compound as a potent anti-tumor agent. Its ability to suppress tumor growth to a degree comparable with cisplatin, coupled with its distinct mechanism of action targeting the JAK/STAT3 pathway, positions it as a promising candidate for further preclinical and clinical development in cancer therapy. The detailed protocols and comparative data presented here offer a valuable resource for researchers dedicated to advancing novel cancer treatments.
References
Physalin A vs. Withaferin A: A Comparative Guide to their Mechanisms of Action
For researchers and drug development professionals navigating the therapeutic potential of withanolides, two prominent compounds, physalin A and withaferin A, stand out for their significant biological activities. Both are steroidal lactones primarily isolated from plants of the Solanaceae family and have demonstrated potent anti-inflammatory and anti-cancer properties.[1][2] While they share structural similarities and some mechanistic overlaps, a deeper analysis reveals distinct pathways and molecular targets that define their individual pharmacological profiles. This guide provides an objective comparison of their mechanisms of action, supported by experimental data, detailed protocols, and visual pathway diagrams.
Comparative Analysis of Cellular Effects
Both this compound and withaferin A exert their effects through a multi-pronged approach, primarily by inducing apoptosis, modulating inflammatory responses, and causing cell cycle arrest in cancer cells. The following tables summarize the key quantitative data from various studies, offering a side-by-side comparison of their efficacy and molecular targets.
Table 1: Induction of Apoptosis
| Parameter | This compound | Withaferin A | Cell Line(s) | Reference |
| Primary Mechanism | p53-Noxa-mediated ROS generation | ROS generation, p53 activation, Inhibition of IAP family proteins | A375-S2 (melanoma), HT1080 (fibrosarcoma) vs. various cancer cells | [3][4] |
| IC50 for Apoptosis | Time- and dose-dependent decrease in viability | 1.8 to 6.1 µM | A375-S2 cells vs. Melanoma cells | [5] |
| Key Pro-Apoptotic Proteins Upregulated | p53, Noxa, Caspase-3, Caspase-8 | Bax, Bim, Bad, Caspase-3, Caspase-9, PARP cleavage | A375-S2, HT1080 vs. various cancer cells | |
| Key Anti-Apoptotic Proteins Downregulated | - | Bcl-2, XIAP, cIAP-2, Survivin | - vs. MDA-MB-231, MCF-7 (breast cancer) |
Table 2: Anti-inflammatory Activity
| Parameter | This compound | Withaferin A | Cell Line(s)/Model | Reference |
| Primary Target Pathway | Inhibition of NF-κB and JAK/STAT3 signaling | Inhibition of NF-κB, AP-1, and STAT1/3 signaling | RAW 264.7 (macrophages), mouse models vs. various models | |
| Inhibition of Pro-inflammatory Mediators | NO, PGE2, TNF-α, IL-1β, IL-6, IL-18 | NO, PGE2, TNF-α, IL-1β, IL-10, COX-2, iNOS | RAW 264.7, mouse models vs. various models | |
| Effect on NF-κB | Blocks IκB-α degradation and p65 nuclear translocation | Inhibits NF-κB activation and nuclear translocation | RAW 264.7 vs. various cell lines |
Table 3: Cell Cycle Arrest
| Parameter | This compound | Withaferin A | Cell Line(s) | Reference |
| Phase of Cell Cycle Arrest | G2/M phase | G2/M phase | A549 (NSCLC), breast cancer cells vs. breast, prostate, gastric cancer cells | |
| Key Regulatory Proteins Affected (Downregulated) | - | Cdk1, Cdc25C, Cdc25B, Cyclin A2, B1, E2 | - vs. MDA-MB-231, MCF-7, PC-3, DU-145 | |
| Key Regulatory Proteins Affected (Upregulated) | Phosphorylated p38 MAPK, ROS | Phosphorylated Wee1, histone H3, p21, Aurora B | A549 vs. PC-3, DU-145 |
Detailed Experimental Methodologies
To ensure reproducibility and a clear understanding of the presented data, this section details the experimental protocols for key assays cited in the comparison.
Apoptosis Assays
-
Cell Viability (MTT Assay): As described for this compound on A375-S2 cells, cells are seeded in 96-well plates and treated with various concentrations of the compound for different time points. Subsequently, MTT solution is added, and after incubation, the formazan crystals are dissolved in a solubilization buffer. The absorbance is then measured at a specific wavelength to determine cell viability.
-
Flow Cytometry for Apoptosis: To quantify apoptosis, as performed in studies with both compounds, cells are treated, harvested, and then stained with Annexin V-FITC and propidium iodide (PI). The samples are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Western Blot Analysis: To assess the levels of apoptosis-related proteins, cells are lysed after treatment, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against target proteins (e.g., caspases, Bcl-2 family proteins). After incubation with secondary antibodies, the protein bands are visualized using a chemiluminescence detection system.
Anti-inflammatory Assays
-
Nitric Oxide (NO) Production Assay: As described for this compound in RAW 264.7 cells, the concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength, and the nitrite concentration is determined from a standard curve.
-
Measurement of Pro-inflammatory Cytokines (ELISA): The levels of cytokines such as TNF-α, IL-6, and IL-1β in cell culture supernatants or animal tissues are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
NF-κB Nuclear Translocation (Immunofluorescence): Cells grown on coverslips are treated and then fixed and permeabilized. They are subsequently incubated with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody. The localization of p65 is then visualized using a fluorescence microscope.
Cell Cycle Analysis
-
Flow Cytometry for Cell Cycle Distribution: Treated cells are harvested, fixed in ethanol, and then stained with a solution containing propidium iodide (PI) and RNase. The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Western Blot for Cell Cycle Regulatory Proteins: Similar to the apoptosis assay, western blotting is used to measure the expression levels of key cell cycle regulatory proteins such as cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors.
Visualizing the Mechanisms of Action
The following diagrams, created using the DOT language, illustrate the key signaling pathways affected by this compound and withaferin A.
This compound Signaling Pathways
Caption: Key signaling pathways modulated by this compound.
Withaferin A Signaling Pathways
Caption: Key signaling pathways modulated by Withaferin A.
Experimental Workflow for Apoptosis Detection
Caption: General experimental workflow for apoptosis detection.
References
- 1. mdpi.com [mdpi.com]
- 2. Withaferin A - Wikipedia [en.wikipedia.org]
- 3. This compound induces apoptosis via p53-Noxa-mediated ROS generation, and autophagy plays a protective role against apoptosis through p38-NF-κB survival pathway in A375-S2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound induces apoptotic cell death and protective autophagy in HT1080 human fibrosarcoma cells. | Semantic Scholar [semanticscholar.org]
- 5. Withaferin A induces apoptosis in human melanoma cells through generation of reactive oxygen species and down-regulation of Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Cross-Validation of Physalin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of three prominent analytical methods for the quantification of Physalin A: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC). The selection of an appropriate analytical method is critical for accurate quantification in research, quality control, and pharmacokinetic studies. This document outlines the performance characteristics and detailed experimental protocols of each method to aid in the selection of the most suitable technique for specific research needs.
Quantitative Performance Comparison
The following table summarizes the key validation parameters for each analytical method based on published experimental data. It is important to note that a direct head-to-head cross-validation study for this compound using all three methods was not found in the reviewed literature. The data presented here is compiled from separate studies, and thus, experimental conditions and matrices may vary.
| Parameter | HPLC-DAD | UPLC-MS/MS | HPTLC-Densitometry |
| Linearity Range | 10 - 120 µg/mL[1] | 2.00 - 400 ng/mL[2][3][4] | 50 - 1000 ng/band (for Withaferin A)¹ |
| Correlation Coefficient (r²) | > 0.9991[1] | ≥ 0.9982 | > 0.99 (for Withaferin A)¹ |
| Accuracy (Recovery) | 97.59 - 101.04% | 53.9 - 61.8% (extraction recovery) | 98% (for Withaferin A)¹ |
| Precision (RSD) | Not explicitly stated for this compound | Intra-day: < 8.7% at LLOQ | Intra-day: < 2% (for Withanolides)¹ |
| Limit of Detection (LOD) | Not explicitly stated for this compound | Not explicitly stated, LLOQ is 2.00 ng/mL | ~15 ng/spot (for Rutin, Quercetin, Gallic acid)² |
| Limit of Quantification (LOQ) | Not explicitly stated for this compound | 2.00 ng/mL | ~45 ng/spot (for Rutin, Quercetin, Gallic acid)² |
¹Data for Withaferin A, a structurally related withanolide, is provided as a reference due to the lack of specific quantitative HPTLC data for this compound. ²LOD and LOQ for flavonoids are provided to give a general indication of HPTLC sensitivity.
Experimental Workflows and Logical Relationships
A general workflow for the cross-validation of different analytical methods is depicted below. This process ensures that each method is suitable for its intended purpose and provides comparable and reliable results.
Caption: Workflow for cross-validation of analytical methods.
Experimental Protocols
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
This method is suitable for the simultaneous determination of this compound along with other active ingredients in plant extracts.
-
Instrumentation: Agilent 1100 series HPLC system with a UV detector.
-
Column: Agilent C18 (150 × 4.6 mm, 5-µm particle size).
-
Mobile Phase: A gradient elution was used with:
-
Solvent A: Acetonitrile
-
Solvent B: 0.2% aqueous phosphoric acid (v/v)
-
Gradient Program: 20% to 23% A (0-13 min), 23% to 31% A (13-37 min), followed by a 5 min re-equilibration.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm for this compound.
-
Injection Volume: 20 µL.
-
Sample Preparation:
-
Weigh 0.5 g of powdered plant material (calyces of Physalis alkekengi L.) into a conical flask.
-
Add 25 mL of methanol and extract in an ultrasonic bath for 1 hour.
-
Filter the extract and bring the volume to 25 mL in a volumetric flask.
-
Filter the solution through a 0.45 µm membrane filter before injection.
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method offers high sensitivity and is ideal for the quantification of this compound in biological matrices such as rat plasma.
-
Instrumentation: ACQUITY UPLC system coupled to a QTRAP triple quadrupole mass spectrometer.
-
Column: ACQUITY UPLC BEH-C18 column (2.1 × 50 mm, 1.7 µm).
-
Mobile Phase: A gradient elution was used with:
-
Solvent A: 0.1% formic acid in water
-
Solvent B: Acetonitrile
-
Gradient Program: 10% to 95% B (0-2.0 min), 95% B (2.0-2.8 min), 95% to 10% B (2.8-3.0 min), 10% B (3.0-3.8 min).
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: Not specified.
-
Ionization Mode: Negative ion electrospray ionization (ESI).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition: m/z 525.1 → 148.9 for this compound.
-
Injection Volume: 2 µL.
-
Sample Preparation (for plasma):
-
To 20 µL of plasma, add 80 µL of acetonitrile containing the internal standard (Tolbutamide).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 5 minutes at 4°C.
-
Take the supernatant and adjust the pH to 1.5 with formic acid.
-
Vortex for 1 minute and centrifuge again under the same conditions.
-
Inject the supernatant into the UPLC-MS/MS system.
-
High-Performance Thin-Layer Chromatography (HPTLC)
While a specific validated quantitative method for this compound was not found, HPTLC is a powerful tool for the qualitative analysis and screening of physalins. The following protocol is based on a method developed for the characterization of physalins in plant extracts.
-
Instrumentation: HPTLC system with a densitometric scanner.
-
Stationary Phase: HPTLC silica gel 60 F254 plates.
-
Mobile Phase: Ethyl acetate-toluene-formic acid (7:3:0.2, v/v/v).
-
Sample Application: Apply samples as bands using an automated applicator.
-
Development: Develop the plate in a chromatographic chamber saturated with the mobile phase.
-
Detection:
-
Absorption Mode: Densitometric screening.
-
Fluorescence Mode: Post-chromatographic derivatization with a sulfuric acid reagent followed by densitometric screening.
-
-
Sample Preparation:
-
Prepare aqueous extracts of the plant material.
-
The extraction method can be optimized, for example, by using reflux extraction.
-
Disclaimer: The HPTLC protocol provided is for the characterization of physalins. For quantitative analysis, a full method validation including linearity, accuracy, precision, LOD, and LOQ for this compound would be required.
Conclusion
The choice of an analytical method for the quantification of this compound depends on the specific requirements of the study.
-
HPLC-DAD is a robust and widely accessible method suitable for the analysis of plant extracts where concentrations are relatively high. However, its sensitivity may be limited for trace-level quantification.
-
UPLC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for analyzing complex biological matrices and for pharmacokinetic studies where very low concentrations of the analyte are expected.
-
HPTLC is a high-throughput and cost-effective technique for the qualitative screening of multiple samples. While its quantitative capabilities for this compound require further validation, it can be an excellent tool for preliminary analysis and quality control of herbal materials.
For a comprehensive cross-validation, it is recommended to analyze identical sample sets with each of the developed and validated methods and to statistically compare the results to ensure consistency and reliability across different analytical platforms.
References
- 1. Quantitative Analysis and Validation of Method Using HPTLC | Semantic Scholar [semanticscholar.org]
- 2. qtanalytics.in [qtanalytics.in]
- 3. Quantification of Major Bioactive Withanolides in Withania somnifera (Ashwagandha) Roots by HPTLC for Rapid Validation of Ayurvedic Products | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
Unveiling the In Vivo Anti-Inflammatory Efficacy of Physalin A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Physalin A, a steroidal lactone derived from plants of the Physalis genus, has garnered significant interest for its diverse pharmacological activities. This guide provides a comprehensive comparison of the in vivo anti-inflammatory properties of this compound against established anti-inflammatory agents, supported by experimental data. We delve into its efficacy in preclinical models of acute inflammation, detailing the experimental protocols and underlying molecular mechanisms.
Performance Comparison: this compound vs. Standard Anti-inflammatory Drugs
The anti-inflammatory potential of this compound has been validated in various animal models, with two of the most common being the carrageenan-induced paw edema model and the lipopolysaccharide (LPS)-induced acute lung injury (ALI) model. These models represent acute local inflammation and systemic inflammation with organ-specific damage, respectively.
Carrageenan-Induced Paw Edema
This model is a widely accepted method for screening acute anti-inflammatory activity. Inflammation is induced by injecting carrageenan into the paw of a rodent, leading to measurable edema (swelling). The efficacy of an anti-inflammatory agent is determined by its ability to reduce this swelling.
Table 1: Comparison of Anti-inflammatory Effects in Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 4h post-carrageenan (Hypothetical for this compound) | Percentage Inhibition (%) (Hypothetical for this compound) |
| Control (Carrageenan) | - | 1.20 | 0 |
| This compound | 10 | 0.84 | 30 |
| This compound | 25 | 0.60 | 50 |
| This compound | 50 | 0.42 | 65 |
| Indomethacin | 10 | 0.54 | 55 |
| Dexamethasone | 1 | 0.36 | 70 |
Note: The data for this compound is illustrative and intended to provide a framework for comparison. Actual values may vary based on experimental conditions.
Lipopolysaccharide-Induced Acute Lung Injury (ALI)
LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation. When administered to animals, it triggers a systemic inflammatory response, leading to acute lung injury characterized by the influx of inflammatory cells and the release of pro-inflammatory cytokines into the bronchoalveolar lavage fluid (BALF).
This compound has been shown to exert protective effects in a mouse model of LPS-induced infantile pneumonia by reducing the levels of key inflammatory cytokines in both BALF and lung tissues[2].
Table 2: Comparison of Effects on Pro-inflammatory Cytokines in BALF in LPS-Induced Acute Lung Injury in Mice
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mL) (Illustrative) | IL-6 (pg/mL) (Illustrative) |
| Control (LPS) | - | 2500 | 4000 |
| This compound | 10 | 1800 | 3000 |
| This compound | 25 | 1200 | 2200 |
| This compound | 50 | 800 | 1500 |
| Dexamethasone | 1 | 600 | 1000 |
Note: The data for this compound is illustrative. Studies confirm a significant reduction in these cytokines, though specific concentrations from a direct dose-response study are not available[2].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the two key in vivo experiments discussed.
Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the acute anti-inflammatory activity of a test compound.
Animals: Male Wistar rats (180-220g).
Procedure:
-
Animal Acclimatization: House the rats in standard laboratory conditions for at least one week prior to the experiment.
-
Grouping: Divide the animals into control, standard, and test groups.
-
Drug Administration: Administer this compound (suspended in a suitable vehicle like 0.5% carboxymethylcellulose) or the standard drug (e.g., Indomethacin) intraperitoneally or orally 30-60 minutes before carrageenan injection. The control group receives only the vehicle.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0 hours (just before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the increase in paw volume for each animal. The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Lipopolysaccharide-Induced Acute Lung Injury in Mice
Objective: To assess the effect of a test compound on systemic inflammation and lung injury.
Animals: Male BALB/c mice (6-8 weeks old).
Procedure:
-
Animal Acclimatization: House the mice under standard pathogen-free conditions.
-
Grouping: Divide the animals into control, LPS, and LPS + this compound groups.
-
Induction of ALI: Administer LPS (e.g., 5 mg/kg) via intraperitoneal injection or intratracheal instillation to induce lung injury. The control group receives saline.
-
Drug Administration: Administer this compound at various doses to the treatment groups, typically 1 hour before or after LPS administration.
-
Sample Collection: At a predetermined time point (e.g., 6, 12, or 24 hours) after LPS administration, euthanize the mice.
-
Bronchoalveolar Lavage (BAL): Perform a tracheotomy and lavage the lungs with a fixed volume of sterile saline to collect BALF.
-
Analysis of BALF: Centrifuge the BALF to separate the cells from the supernatant.
-
Cell Count: Count the total and differential inflammatory cells (e.g., neutrophils, macrophages).
-
Cytokine Analysis: Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell-free supernatant using ELISA kits.
-
-
Histopathology: Perfuse and fix the lung tissues for histological examination to assess the degree of lung injury (e.g., edema, inflammatory cell infiltration).
Visualizing the Experimental Workflow and Signaling Pathways
To further elucidate the experimental processes and the molecular mechanisms of this compound, the following diagrams are provided.
Conclusion
The available in vivo data, although in some cases qualitative, strongly supports the anti-inflammatory properties of this compound. It demonstrates efficacy in both local and systemic inflammation models by modulating key inflammatory pathways, including NF-κB, MAPK, and JAK/STAT3. While direct, quantitative comparisons with standard drugs like dexamethasone and indomethacin are still emerging, the existing evidence positions this compound as a promising candidate for the development of new anti-inflammatory therapies. Further dose-response studies are warranted to fully elucidate its therapeutic potential and establish its relative potency.
References
A Comparative Analysis of Physalin A from Diverse Physalis Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Physalin A content across various Physalis species, detailing the experimental methodologies for its quantification and outlining its known biological activities and associated signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Quantitative Analysis of this compound in Physalis Species
The concentration of this compound, a bioactive seco-steroid, varies significantly among different Physalis species and even between different parts of the same plant. The following table summarizes the available quantitative data for this compound and other major physalins in several Physalis species. It is important to note that the data are compiled from various studies that may have employed different extraction and analytical techniques, which can influence the reported values.
| Physalis Species | Plant Part | This compound Content | Other Major Physalins and Content | Analytical Method | Reference |
| Physalis alkekengi | Calyces | Present (not individually quantified) | Physalin O (52.06%), Physalin L (12.92%) | UPLC-MS | [1] |
| Physalis minima | Young Fruit | High concentration | - | Not specified | [2] |
| Physalis minima | Young Leaves | Not detected | Physalin B (1.56 mg/g DW), Physalin D (2.35 mg/g DW), Physalin F (6.24 mg/g DW), Physalin N (4.08 mg/g DW) | Not specified | [2] |
| Physalis angulata | Leaves | Not reported | Physalin B (13.2 mg/g dried extract), Physalin D (11 mg/g dried extract) | HPLC-DAD | [3][4] |
| Physalis peruviana | Fruit | Qualitatively identified | Five physalin derivatives identified | HPLC-DAD-ESI/MS | |
| Physalis pubescens | Branches and Leaves | Not reported | Physalin B (1.8% ± 0.12%), Physalin O, Physalin L | Not specified |
Experimental Protocols
Accurate quantification and comparison of this compound content require standardized and detailed experimental protocols. Below are outlines of common methodologies for the extraction, isolation, and analysis of physalins from Physalis species.
Extraction of Physalins
A common method for extracting physalins from plant material involves solvent extraction.
-
Sample Preparation: The plant material (e.g., calyces, leaves, fruits) is dried and ground into a fine powder to increase the surface area for extraction.
-
Extraction:
-
Reflux extraction with 70% ethanol is a frequently used method. The ratio of solvent to plant material is typically high (e.g., 60:1) to ensure efficient extraction. The extraction is often repeated multiple times (e.g., three times for 40 minutes each) to maximize the yield.
-
Ultrasonic-assisted extraction (UAE) with methanol at room temperature is another effective method. A specific protocol involves extracting approximately 1 gram of powdered plant material with 10 mL of methanol for 30 minutes.
-
-
Concentration: The resulting extract is concentrated under reduced pressure to obtain a crude extract.
-
Fractionation: The crude extract is often dispersed in water and then partitioned with a solvent of intermediate polarity, such as ethyl acetate, to separate the physalins from more polar and non-polar compounds.
High-Performance Liquid Chromatography (HPLC-UV) for this compound Quantification
HPLC coupled with a UV detector is a widely used technique for the quantification of physalins.
-
Chromatographic System: An Agilent 1100 series HPLC system or equivalent.
-
Column: An Agilent C18 analytical column (150 × 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically employed using a mixture of acetonitrile (A) and 0.2% aqueous phosphoric acid (B). A common gradient is 20-23% A from 0-13 minutes, and 23-31% A from 13-37 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection is performed at two wavelengths: 350 nm for flavonoids that may be present and 220 nm for physalins.
-
Quantification: The concentration of this compound is determined by comparing the peak area in the sample chromatogram to a calibration curve generated using a certified reference standard of this compound.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for this compound Analysis
UPLC-MS/MS offers higher sensitivity and selectivity for the analysis of physalins, especially in complex biological matrices.
-
Chromatographic System: A Waters ACQUITY UPLC system or equivalent.
-
Column: An ACQUITY UPLC BEH C18 column (e.g., 2.1 × 50 mm, 1.7 µm).
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and acetonitrile (B). A typical gradient is 10-50% A from 0-4.5 minutes and 50-98% A from 4.5-11.5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometry: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in either positive or negative ion mode. For this compound, negative ion mode is often preferred.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for this compound (e.g., m/z 525.1 → 148.9).
Visualizing Experimental Workflows and Signaling Pathways
To provide a clearer understanding of the processes involved in this compound research, the following diagrams have been generated using the DOT language.
Biological Activities and Signaling Pathways of this compound
This compound has been reported to exhibit a range of biological activities, including anti-inflammatory, anticancer, and immunomodulatory effects. These activities are attributed to its ability to modulate key cellular signaling pathways.
-
Anti-inflammatory Activity: this compound exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. It has been shown to block the degradation of the inhibitor of NF-κB (IκBα), thereby preventing the nuclear translocation of the NF-κB p65 subunit. This leads to a reduction in the expression of pro-inflammatory mediators.
-
Anticancer Activity: The anticancer properties of this compound are linked to its ability to interfere with the Janus Kinase/Signal Transducer and Activator of Transcription 3 (JAK/STAT3) pathway. By inhibiting the phosphorylation of JAK and STAT3, this compound prevents the translocation of STAT3 to the nucleus, which in turn downregulates the expression of genes involved in cell proliferation and survival.
This comparative guide provides a foundational understanding of this compound across different Physalis species. Further research employing standardized methodologies is crucial for a more direct and accurate comparison of this compound content, which will be invaluable for its potential development as a therapeutic agent.
References
- 1. Discovery of physalin biosynthesis and structure modification of physalins in Physalis alkekengi L. var. Franchetii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. public.pensoft.net [public.pensoft.net]
- 4. New QuEChERS method for quantification of Physalin B and D in Physalis angulata L. in Vietnam [pharmacia.pensoft.net]
Independent Verification of Physalin A Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physalin A, a naturally occurring steroidal lactone isolated from plants of the Physalis genus, has garnered significant attention for its potent anti-inflammatory and anti-tumor properties. This guide provides an objective comparison of published research findings on this compound, summarizing key quantitative data and detailing the experimental protocols used to generate these findings. The aim is to offer a consolidated resource for the independent verification and advancement of research into this promising therapeutic compound.
Data Presentation: Comparative Analysis of this compound's Biological Activities
The following tables summarize the quantitative data from multiple studies on the anti-inflammatory and anti-tumor effects of this compound.
Table 1: In Vitro Anti-Inflammatory Activity of this compound
| Cell Line | Stimulant | Parameter Measured | This compound Concentration | % Inhibition / Effect | Reference |
| RAW 264.7 | LPS | NO Production | 40 µM | Significant suppression | [1] |
| RAW 264.7 | LPS | PGE2 Production | Not specified | Reduced overproduction | [1] |
| RAW 264.7 | LPS | TNF-α Production | Not specified | Reduced overproduction | [1] |
| RAW 264.7 | LPS | iNOS Expression | Dose-dependent | Down-regulated | [1] |
| RAW 264.7 | LPS | COX-2 Expression | Dose-dependent | Down-regulated | [1] |
| Chondrocytes | IL-1β | P-p65 | 2.5, 5, 10 µM | Inhibition of phosphorylation |
Table 2: In Vitro Anti-Tumor Activity of this compound
| Cell Line | Assay | IC50 Value | Exposure Time | Reference |
| H292 (NSCLC) | CCK-8 | ~10 µM | 24 h | |
| H358 (NSCLC) | CCK-8 | ~12 µM | 24 h | |
| H1975 (NSCLC) | CCK-8 | ~15 µM | 24 h | |
| H460 (NSCLC) | CCK-8 | > 15 µM | 24 h | |
| A549 (NSCLC) | CCK-8 | > 15 µM | 24 h | |
| HT1080 (Fibrosarcoma) | Not specified | 10.7 µM | 24 h | |
| A375-S2 (Melanoma) | Not specified | Sensitive | Not specified | |
| HepG2 (Hepatoma) | Not specified | Less Sensitive | Not specified | |
| HeLa (Cervical Carcinoma) | Not specified | Less Sensitive | Not specified | |
| U937 (Histiocytic Lymphoma) | Not specified | Less Sensitive | Not specified | |
| HCT116 (Colon Cancer) | Not specified | Less Sensitive | Not specified | |
| A431 (Epidermoid Carcinoma) | Not specified | Less Sensitive | Not specified | |
| MCF7 (Breast Cancer) | Not specified | Less Sensitive | Not specified | |
| HL60 (Promyelocytic Leukemia) | Not specified | Less Sensitive | Not specified |
Table 3: In Vivo Anti-Tumor Activity of this compound
| Animal Model | Cancer Type | Treatment | Dosing Schedule | Key Findings | Reference |
| BALB/c mice | NSCLC (H292 xenograft) | 40 mg/kg this compound | Intraperitoneal, for 10 days | Significant reduction in tumor volume and weight | |
| BALB/c mice | NSCLC (H292 xenograft) | 80 mg/kg this compound | Intraperitoneal, for 10 days | Significant reduction in tumor volume and weight |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the reviewed literature.
Western Blotting for Protein Expression Analysis
Objective: To determine the levels of specific proteins involved in signaling pathways affected by this compound.
Protocol:
-
Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
Sample Preparation:
-
Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load samples onto a polyacrylamide gel.
-
Run electrophoresis to separate proteins based on molecular weight.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody specific to the target protein overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Protocol:
-
Cell Preparation:
-
Harvest cancer cells (e.g., H292) and resuspend them in sterile PBS or Matrigel.
-
-
Animal Model:
-
Use immunodeficient mice (e.g., BALB/c nude mice).
-
-
Tumor Implantation:
-
Subcutaneously inject the cancer cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Measure tumor volume regularly using calipers.
-
-
Treatment:
-
Randomly assign mice to treatment and control groups.
-
Administer this compound (e.g., 40 or 80 mg/kg) or vehicle control via the desired route (e.g., intraperitoneal injection) for a specified duration (e.g., 10 days).
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Excise the tumors and measure their weight and volume.
-
Tumor tissue can be used for further analysis (e.g., Western blotting, immunohistochemistry).
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a general experimental workflow for its evaluation.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound inhibits the JAK/STAT3 signaling pathway.
Caption: General experimental workflow for this compound evaluation.
References
Validating the Role of NF-κB Inhibition by Physalin A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Physalin A's performance in inhibiting the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway against other known inhibitors. The information presented is supported by experimental data to aid in the evaluation and potential application of this compound in research and drug development.
Mechanism of Action: this compound as an NF-κB Inhibitor
This compound, a seco-steroid isolated from plants of the Physalis genus, has demonstrated significant anti-inflammatory and potential anti-cancer properties.[1] Its primary mechanism of action in this context is the inhibition of the NF-κB signaling pathway. This pathway is a crucial regulator of genes involved in inflammation, immunity, cell survival, and proliferation. Dysregulation of NF-κB signaling is implicated in various diseases, including chronic inflammatory disorders and cancer.
This compound exerts its inhibitory effect primarily by preventing the phosphorylation and subsequent degradation of the inhibitor of NF-κB alpha (IκBα).[1] In unstimulated cells, IκBα binds to the NF-κB dimer (typically a heterodimer of p50 and p65 subunits), sequestering it in the cytoplasm. Upon stimulation by various signals, such as pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, targeting it for ubiquitination and proteasomal degradation. This releases the NF-κB dimer, allowing it to translocate to the nucleus, bind to specific DNA sequences, and initiate the transcription of target genes. Some evidence also suggests that this compound can directly target the IKKβ subunit of the IKK complex.[1]
Comparative Performance of NF-κB Inhibitors
The efficacy of NF-κB inhibitors is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the IC50 values for this compound and a selection of alternative NF-κB inhibitors, providing a quantitative comparison of their potency.
| Inhibitor | Target(s) | IC50 Value(s) | Cell Line(s)/Assay Conditions |
| This compound | IKKβ, IκBα phosphorylation | 22.7 µM (NF-κB activation) | HeLa cells (TNF-α stimulated) |
| Withaferin A | IKKβ | ~12 µM (Cell proliferation) | MDA-MB-231 cells |
| Celastrol | IKK | <2 µM (Cytotoxicity) | OSCC cells |
| BMS-345541 | IKKβ, IKKα | 0.3 µM (IKKβ), 4.0 µM (IKKα) | Cell-free assays |
| Parthenolide | IKK, NF-κB (p65) | 1.091-2.620 µM (Cytokine inhibition) | THP-1 cells |
| MG-132 | Proteasome, Calpain | 100 nM (Proteasome), 1.2 µM (Calpain) | Cell-free assays |
| BAY 11-7082 | IκBα phosphorylation | 10 µM | Tumor cells (TNF-α stimulated) |
Experimental Protocols
This section provides detailed methodologies for key experiments used to validate the inhibitory effect of compounds on the NF-κB signaling pathway.
NF-κB Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of NF-κB.
-
Cell Culture and Transfection:
-
Seed cells (e.g., HEK293T or HeLa) in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Co-transfect the cells with a firefly luciferase reporter plasmid containing NF-κB response elements and a Renilla luciferase control plasmid for normalization of transfection efficiency. Use a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate the cells for 24-48 hours to allow for plasmid expression.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of the test compound (e.g., this compound) or vehicle control for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as TNF-α (20 ng/mL) or LPS (1 µg/mL), for 6-8 hours. Include an unstimulated control group.
-
-
Luciferase Activity Measurement:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold induction of NF-κB activity by dividing the normalized luciferase activity of the stimulated samples by that of the unstimulated control.
-
Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the log concentration of the compound.
-
Western Blot for IκBα Phosphorylation and Degradation
This technique is used to assess the protein levels of total and phosphorylated IκBα.
-
Cell Culture and Treatment:
-
Seed cells (e.g., RAW 264.7 or HeLa) in 6-well plates and grow to 80-90% confluency.
-
Pre-treat the cells with the test inhibitor or vehicle for 1-2 hours.
-
Stimulate the cells with TNF-α or LPS for a short period (e.g., 15-30 minutes) to observe IκBα phosphorylation and degradation.
-
-
Protein Extraction and Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-IκBα, total IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-IκBα and total IκBα band intensities to the loading control.
-
Immunofluorescence for p65 Nuclear Translocation
This method visualizes the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus.
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips in a 24-well plate.
-
Treat the cells with the inhibitor and stimulus as described for the Western blot protocol.
-
-
Immunostaining:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with a primary antibody against p65 overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
-
Microscopy and Analysis:
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope.
-
Analyze the images to determine the subcellular localization of p65.
-
ELISA for Pro-inflammatory Cytokines
This assay measures the levels of cytokines secreted into the cell culture medium.
-
Sample Collection:
-
Culture and treat the cells with the inhibitor and stimulus for a longer duration (e.g., 12-24 hours).
-
Collect the cell culture supernatant and centrifuge to remove cellular debris.
-
-
ELISA Procedure:
-
Follow the protocol provided with a commercial ELISA kit for the specific cytokine of interest (e.g., TNF-α, IL-6, IL-1β).
-
Typically, this involves coating a 96-well plate with a capture antibody, adding the samples and standards, followed by a detection antibody, a substrate, and a stop solution.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve and calculate the concentration of the cytokine in the samples.
-
Visualizing the Molecular Interactions and Workflows
NF-κB Signaling Pathway
The following diagram illustrates the canonical and non-canonical NF-κB signaling pathways, highlighting the key molecular players and the points of inhibition by various compounds.
Caption: NF-κB signaling pathways and points of inhibition.
Experimental Workflow for Screening NF-κB Inhibitors
The following diagram outlines a typical workflow for screening and validating potential NF-κB inhibitors.
References
A Researcher's Guide to the Transcriptional Impact of Physalin A
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the known transcriptional effects of Physalin A on various cell types. While a comprehensive, global transcriptomic dataset from RNA-sequencing or microarray analysis of this compound-treated cells is not yet available in published literature, this guide synthesizes the current understanding based on targeted gene expression studies and pathway analysis.
This compound, a bioactive seco-steroid isolated from plants of the Physalis genus, has demonstrated significant anti-inflammatory and anti-cancer properties.[1][2][3] Its mechanism of action involves the modulation of several key signaling pathways, leading to distinct changes in gene expression that influence cell fate and function. This guide summarizes these effects, provides relevant experimental protocols, and visualizes the implicated signaling cascades.
Comparative Effects on Gene Expression
This compound's impact on gene expression has been primarily documented in the context of cancer and inflammation. The following tables summarize the observed changes in specific gene and protein expression levels upon treatment with this compound across different cell lines.
Anti-Cancer Effects: Down-regulation of Oncogenic and Stemness Genes
This compound has been shown to suppress the expression of genes critical for cancer cell proliferation, survival, and stemness. These effects are largely mediated through the inhibition of the JAK/STAT3, Hedgehog, and Hippo signaling pathways.[1][4]
| Target Gene/Protein | Cell Line | Effect of this compound | Implicated Pathway |
| STAT3 (phosphorylation) | H292, H358, H1975 (NSCLC) | Down-regulation | JAK/STAT3 |
| Bcl-2 | H292, H358, H1975 (NSCLC) | Down-regulation | JAK/STAT3 |
| XIAP | H292, H358, H1975 (NSCLC) | Down-regulation | JAK/STAT3 |
| SMO | MDA-MB-231 (Breast Cancer) | Down-regulation | Hedgehog |
| GLI1 / GLI2 | MDA-MB-231 (Breast Cancer) | Down-regulation | Hedgehog |
| YAP1 | MDA-MB-231 (Breast Cancer) | Down-regulation | Hippo |
| Oct4 | MDA-MB-231 (Breast Cancer) | Down-regulation | Cancer Stemness |
| CD44 | MDA-MB-231 (Breast Cancer) | Down-regulation | Cancer Stemness |
| Sox2 | MDA-MB-231 (Breast Cancer) | Down-regulation | Cancer Stemness |
| c-myc | MDA-MB-231 (Breast Cancer) | Down-regulation | Cancer Stemness |
| Nanog | MDA-MB-231 (Breast Cancer) | Down-regulation | Cancer Stemness |
Anti-Inflammatory Effects: Suppression of Pro-Inflammatory Mediators
In models of inflammation, this compound consistently inhibits the expression of key pro-inflammatory genes. This is primarily achieved by blocking the activation of the NF-κB and JNK/AP-1 signaling pathways.
| Target Gene/Protein | Cell Line | Effect of this compound | Implicated Pathway |
| iNOS | RAW 264.7 (Macrophages) | Down-regulation | NF-κB |
| COX-2 | RAW 264.7 (Macrophages) | Down-regulation | NF-κB |
| TNF-α | RAW 264.7 (Macrophages) | Down-regulation | NF-κB |
| PGE2 | RAW 264.7 (Macrophages) | Down-regulation | NF-κB |
| NO | RAW 264.7 (Macrophages) | Down-regulation | NF-κB |
Key Signaling Pathways Modulated by this compound
The transcriptional changes induced by this compound are a direct consequence of its influence on upstream signaling pathways. The diagrams below illustrate the primary mechanisms of action.
References
- 1. Discovery of physalin biosynthesis and structure modification of physalins in Physalis alkekengi L. var. Franchetii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound attenuates inflammation through down-regulating c-Jun NH2 kinase phosphorylation/Activator Protein 1 activation and up-regulating the antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. RNA-seq analysis reveals modulation of inflammatory pathways by an enriched-triterpene natural extract in mouse and human macrophage cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Physalin A's Impact on Key Signaling Pathways: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Physalin A's effects on crucial cellular signaling pathways implicated in inflammation and cancer, namely the NF-κB, MAPK, and JAK/STAT pathways. Its performance is benchmarked against established inhibitors, supported by quantitative experimental data, detailed methodologies, and visual pathway diagrams to facilitate a deeper understanding of its therapeutic potential.
Comparative Analysis of Inhibitory Activity
The following tables summarize the inhibitory concentrations (IC50) of this compound and other well-established inhibitors on key signaling pathways. This data provides a quantitative comparison of their potency.
Table 1: Inhibition of the NF-κB Pathway
| Compound | Target | IC50 | Cell Line / Assay Conditions |
| This compound | NF-κB Activation | Not explicitly defined as a single IC50 value in the provided search results. Effects are shown as dose-dependent inhibition. | LPS-stimulated RAW 246.7 macrophages[1] |
| Dexamethasone | NF-κB (transrepression) | 0.5 x 10-9 M | A549 cells[2] |
| Parthenolide | IKK (inhibiting NF-κB activation) | ~5 µM (for IKKβ inhibition) | In vitro kinase assay |
Table 2: Inhibition of the MAPK Pathway
| Compound | Target | IC50 | Cell Line / Assay Conditions |
| This compound | p-JNK, p-ERK, p-p38 | Not explicitly defined as a single IC50 value. Effects are shown as dose-dependent inhibition. | IL-1β-induced chondrocytes[3] |
| U0126 | MEK1/2 (upstream of ERK) | 72 nM (MEK1), 58 nM (MEK2) | In vitro kinase assay[4] |
| SP600125 | JNK1/2/3 | 40 nM (JNK1), 40 nM (JNK2), 90 nM (JNK3) | In vitro kinase assay[5] |
| SB203580 | p38α/β | 50 nM (p38α), 500 nM (p38β) | In vitro kinase assay |
Table 3: Inhibition of the JAK/STAT Pathway
| Compound | Target | IC50 | Cell Line / Assay Conditions |
| This compound | p-JAK2, p-STAT3 | Not explicitly defined as a single IC50 value. Effects are shown as dose-dependent inhibition. | H292, H358, H1975 cells |
| Ruxolitinib | JAK1/JAK2 | 3.3 nM (JAK1), 2.8 nM (JAK2) | In vitro kinase assay |
| Stattic | STAT3 SH2 domain | 5.1 µM | Cell-free fluorescence polarization assay |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and validate the findings.
Western Blot Analysis for Phosphorylated Proteins
This protocol is a standard method for detecting the phosphorylation status of target proteins within the NF-κB, MAPK, and JAK/STAT pathways following treatment with this compound or other inhibitors.
1. Cell Culture and Treatment:
-
Culture appropriate cell lines (e.g., RAW 264.7, H292, IL-1β-induced chondrocytes) to 70-80% confluency.
-
Pre-treat cells with varying concentrations of this compound or a comparator drug for a specified time (e.g., 1-24 hours).
-
Stimulate the cells with an appropriate agonist (e.g., LPS for NF-κB, IL-1β for MAPK, or IL-6 for JAK/STAT) for a predetermined duration (e.g., 15-60 minutes).
2. Protein Extraction:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay kit.
4. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-p-STAT3, anti-STAT3) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
6. Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phosphorylated protein to the total protein to determine the relative level of phosphorylation.
NF-κB Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of NF-κB.
1. Cell Transfection:
-
Seed cells (e.g., HEK293T) in a 24-well plate.
-
Co-transfect the cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization.
2. Treatment and Stimulation:
-
After 24 hours, pre-treat the cells with different concentrations of this compound or a comparator.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS).
3. Luciferase Assay:
-
After the stimulation period (e.g., 6-8 hours), lyse the cells.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
4. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Express the results as a percentage of the activity in the stimulated control group.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the signaling pathways discussed and a typical experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-kappaB and lack of I-kappaB involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Inhibits MAPK and NF-κB Signal Transduction Through Integrin αVβ3 and Exerts Chondroprotective Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. U0126 - Wikipedia [en.wikipedia.org]
- 5. cancer-research-network.com [cancer-research-network.com]
Physalin A: A Comparative Analysis of its Potency Against Known Signaling Pathway Inhibitors
For Immediate Release
This guide provides a comparative analysis of the inhibitory potency of Physalin A against established inhibitors of key cellular signaling pathways implicated in inflammation and cancer: NF-κB, JAK/STAT3, and MAPK. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound.
Introduction
This compound is a bioactive seco-steroid isolated from plants of the Physalis genus. It has demonstrated a range of biological activities, including anti-inflammatory, anti-tumor, and chondroprotective effects. These effects are attributed to its ability to modulate critical intracellular signaling cascades. This guide benchmarks the potency of this compound against well-characterized inhibitors of the NF-κB, JAK/STAT3, and MAPK pathways, providing a quantitative and qualitative comparison to aid in the evaluation of its therapeutic promise.
Comparative Potency of this compound
The inhibitory activity of this compound has been evaluated against key signaling pathways and compared with known inhibitors. The following tables summarize the available quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50), a widely accepted measure of inhibitor potency.
NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of immune and inflammatory responses, and its dysregulation is linked to various diseases, including cancer. This compound has been shown to inhibit this pathway.
| Compound | Target | Assay Type | IC50 Value | Reference Cell Line |
| This compound | NF-κB Activation | Luciferase Reporter Gene Assay | 22.7 µM | HeLa |
| BAY 11-7085 | IκBα Phosphorylation | Various (e.g., Reporter Assays) | ~10 µM | Various |
Table 1: Comparative IC50 values for inhibitors of the NF-κB pathway.
JAK/STAT3 Signaling Pathway
The JAK/STAT3 pathway is a critical signaling cascade that transmits information from extracellular signals to the nucleus, playing a key role in cell proliferation, differentiation, and survival. Constitutive activation of this pathway is a hallmark of many cancers. This compound has been identified as a natural inhibitor of JAK2 and JAK3, which in turn suppresses the phosphorylation and activation of STAT3.[1]
While a precise IC50 value for this compound against JAK2/3 has not been reported in the reviewed literature, its inhibitory action is well-documented. For comparison, the potencies of established JAK/STAT3 inhibitors are provided below.
| Compound | Primary Target(s) | Assay Type | IC50 Value | Reference Cell Line/Assay Condition |
| This compound | JAK2, JAK3 | Western Blot (p-STAT3) | Not Reported | Human NSCLC cells |
| AG490 | JAK2 | Tyrosine Kinase Assay | ~10 µM | In vitro kinase assay |
| JSI-124 (Cucurbitacin I) | p-STAT3 Inhibition | Phosphotyrosine STAT3 Cytoblot | ~500 nM | A549 (human lung adenocarcinoma) |
Table 2: Potency of known inhibitors of the JAK/STAT3 pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a chain of proteins in the cell that communicates a signal from a receptor on the surface of the cell to the DNA in the nucleus. It is involved in the regulation of cell proliferation, differentiation, and apoptosis. The effect of this compound on the MAPK pathway is currently a subject of differing reports. Some studies suggest that this compound does not significantly inhibit the phosphorylation of key MAPK proteins such as JNK, ERK, and p38[2], while other research indicates an inhibitory effect on the MAPK pathway[3][4].
Due to these conflicting findings and the absence of a definitive IC50 value for this compound against specific MAPK pathway kinases, a direct quantitative comparison is not feasible at this time. However, for context, the potencies of well-established MAPK pathway inhibitors are presented below.
| Compound | Primary Target(s) | Assay Type | IC50 Value | Reference Assay Condition |
| SB203580 | p38α/β MAPK | In vitro kinase assay | 50 - 600 nM | Purified enzyme |
| U0126 | MEK1/2 | In vitro kinase assay | 58 - 72 nM | Purified enzyme |
Table 3: Potency of known inhibitors of the MAPK pathway.
Experimental Protocols
The following are generalized protocols for assays commonly used to determine the inhibitory activity of compounds against the NF-κB, JAK/STAT3, and MAPK signaling pathways.
NF-κB Luciferase Reporter Gene Assay
This assay is used to quantify the transcriptional activity of NF-κB.
-
Cell Culture and Transfection: HeLa cells are stably transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of the test compound (e.g., this compound) for a specified period (e.g., 1 hour).
-
Stimulation: NF-κB activation is induced by treating the cells with a stimulant such as tumor necrosis factor-alpha (TNF-α).
-
Lysis and Luciferase Assay: After incubation, cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer. The light output is proportional to the transcriptional activity of NF-κB.
-
Data Analysis: The IC50 value is calculated by plotting the luciferase activity against the concentration of the inhibitor and fitting the data to a dose-response curve.
Western Blot for Phosphorylated STAT3 (p-STAT3)
This method is used to qualitatively and semi-quantitatively assess the inhibition of STAT3 activation.
-
Cell Culture and Treatment: Human non-small cell lung cancer (NSCLC) cells with constitutively active STAT3 are treated with different concentrations of this compound for various time points.
-
Protein Extraction: Cells are lysed, and total protein is extracted. Protein concentration is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensity is quantified using densitometry software. The ratio of p-STAT3 to total STAT3 is calculated to determine the extent of inhibition.
In Vitro Kinase Assay (for MAPK)
This assay directly measures the enzymatic activity of a specific kinase and its inhibition by a test compound.
-
Reaction Setup: The assay is typically performed in a microplate format. Each well contains the purified kinase (e.g., p38α or MEK1), a specific substrate peptide, and ATP in a reaction buffer.
-
Inhibitor Addition: Serial dilutions of the test compound (e.g., SB203580 or U0126) are added to the wells.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set period.
-
Detection of Activity: Kinase activity is determined by measuring the amount of phosphorylated substrate or the amount of ATP consumed. This can be done using various methods, including radioactivity (if using ³²P-ATP), fluorescence, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
-
IC50 Determination: The IC50 value is calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the signaling pathways discussed and a general workflow for inhibitor screening.
Caption: Simplified NF-κB signaling pathway and points of inhibition.
Caption: Overview of the JAK/STAT3 signaling pathway and inhibitor targets.
Caption: General experimental workflow for inhibitor screening and potency determination.
Conclusion
This compound demonstrates inhibitory activity against the NF-κB and JAK/STAT3 signaling pathways. Its potency in inhibiting NF-κB activation is moderate when compared to the well-established inhibitor BAY 11-7085. While its role as a natural JAK2/3 inhibitor is evident, a direct quantitative comparison of its potency with known JAK inhibitors awaits further investigation through IC50 determination. The effect of this compound on the MAPK pathway requires clarification due to conflicting reports in the current literature.
This comparative guide highlights the potential of this compound as a modulator of key signaling pathways involved in disease. Further research, particularly head-to-head comparative studies under standardized assay conditions, is warranted to fully elucidate its therapeutic potential relative to existing inhibitors.
References
- 1. This compound exerts anti-tumor activity in non-small cell lung cancer cell lines by suppressing JAK/STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Inhibits MAPK and NF-κB Signal Transduction Through Integrin αVβ3 and Exerts Chondroprotective Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Inhibits MAPK and NF-κB Signal Transduction Through Integrin αVβ3 and Exerts Chondroprotective Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Physalin A: A Guide for Laboratory Professionals
This document provides essential safety and logistical procedures for the proper handling and disposal of Physalin A in a laboratory setting. This compound is a biologically active withanolide with demonstrated antitumor and apoptotic properties.[1] Due to its cytotoxic potential, all waste materials contaminated with this compound must be managed as hazardous cytotoxic waste to ensure the safety of laboratory personnel and the environment.[2][3]
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to understand its hazard profile. While some safety data sheets may classify it as non-hazardous for transport, its potent biological effects necessitate careful handling akin to other cytotoxic compounds.[1][4]
Key Safety Precautions:
-
Ventilation: Always handle solid (powder) and concentrated solutions of this compound in a certified chemical fume hood or a biological safety cabinet to prevent inhalation of aerosols or dust.
-
Personal Protective Equipment (PPE): All personnel must wear appropriate PPE when handling this compound or its contaminated waste.
-
Avoid Contamination: Prevent contact with skin and eyes. Do not eat, drink, or smoke in areas where this compound is handled.
-
Storage: Keep this compound containers tightly sealed in a cool, dry, and well-ventilated area, away from strong oxidizing/reducing agents and strong acids/alkalis.
Personal Protective Equipment (PPE)
Consistent use of correct PPE is the primary defense against exposure. All PPE used during the handling and disposal of this compound is considered contaminated and must be disposed of as cytotoxic waste.
| PPE Component | Specification | Purpose |
| Gloves | Chemically resistant, disposable (e.g., double-gloving with nitrile) | Prevents skin contact. |
| Gown | Long-sleeved, impermeable, with closed front and cuffs | Protects skin and personal clothing from contamination. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Prevents eye exposure to dust or splashes. |
| Face Shield | Required when there is a significant risk of splashing | Provides full-face protection. |
| Respiratory Protection | NIOSH-approved respirator (if not handled in a fume hood) | Prevents inhalation of aerosolized particles. |
Waste Segregation and Containment
Proper segregation of waste at the point of generation is critical. All items that come into contact with this compound must be treated as cytotoxic waste and must be kept separate from other laboratory waste streams.
| Waste Type | Container Specification | Labeling Requirement |
| Contaminated Sharps | Puncture-resistant, leak-proof sharps container with a secure lid. | "Cytotoxic Sharps", Biohazard Symbol, Chemical Name |
| Solid Waste | Leak-proof, durable plastic bags (often purple or yellow) placed inside a rigid, lidded container. | "Cytotoxic Waste", Biohazard Symbol, Chemical Name |
| Liquid Waste | Sealable, chemically compatible, shatter-proof container. | "Hazardous Waste", "Cytotoxic", Chemical Name & Concentration |
| Empty Vials | Place directly into the cytotoxic sharps container or solid waste container. | N/A (Disposed of in labeled container) |
| Contaminated PPE | Place in the designated cytotoxic solid waste container. | N/A (Disposed of in labeled container) |
Note: Container color-coding (e.g., purple-lidded, red) may vary by institution and region. Always follow your facility's specific guidelines.
Step-by-Step Disposal Protocol
This protocol outlines the procedural steps for the disposal of this compound and associated contaminated materials.
Experimental Protocol: Waste Handling and Disposal
-
Preparation: 1.1. Designate a specific Satellite Accumulation Area (SAA) for this compound waste, away from general lab traffic. 1.2. Ensure all necessary, correctly labeled waste containers are available in the SAA before beginning work.
-
Waste Collection (at the point of generation): 2.1. Sharps: Immediately dispose of all contaminated needles, syringes, broken glass, and pipettes into the designated "Cytotoxic Sharps" container. Do not overfill the container. 2.2. Solid Waste: Place all contaminated non-sharp items (e.g., gloves, gowns, bench paper, pipette tips, vials) into the designated "Cytotoxic Waste" bag/bin. 2.3. Aqueous Liquid Waste: Collect all contaminated aqueous solutions in a dedicated, sealed, and labeled hazardous waste container. Do not pour any this compound waste down the drain. 2.4. Organic Solvent Waste: Collect any solutions of this compound in organic solvents in a separate, compatible hazardous waste container, clearly labeling all components.
-
Container Management: 3.1. Keep all waste containers securely closed when not in use. 3.2. Once a container is full (typically ¾ capacity), securely seal it. 3.3. Decontaminate the exterior of the container with an appropriate cleaning agent before moving it from the work area. Dispose of the cleaning materials as cytotoxic waste.
-
Final Disposal: 4.1. Transport the sealed and labeled containers to your institution's central hazardous waste storage area. 4.2. Arrange for pickup by a licensed hazardous waste disposal contractor. Ensure all required documentation, such as a hazardous waste consignment note, is completed. 4.3. The required final disposal method for cytotoxic waste is typically high-temperature incineration.
Spill Management
In the event of a spill, immediate and proper cleanup is essential to prevent exposure.
-
Evacuate: Alert others and secure the area.
-
Protect: Don the appropriate full PPE, including respiratory protection if the spill involves powder outside of a fume hood.
-
Contain: Cover the spill with absorbent material, working from the outside in.
-
Clean: Carefully collect all contaminated cleanup materials (absorbent pads, towels) and place them into the cytotoxic solid waste container.
-
Decontaminate: Clean the spill area thoroughly with soap and water or an appropriate laboratory detergent.
-
Dispose: Dispose of all cleanup materials and contaminated PPE as cytotoxic waste.
-
Report: Document the spill and cleanup procedure according to your institution's safety protocols.
Diagrams
Caption: Workflow for the proper segregation and disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Physalin A
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when working with potent bioactive compounds like Physalin A. This guide provides essential safety and logistical information for the handling and disposal of this compound, empowering you to manage this compound responsibly and effectively.
This compound is a naturally occurring steroidal lactone with significant biological activities, including anti-inflammatory and anti-cancer properties.[1][2][3][4] Due to its potency and the limited availability of specific toxicity data, a cautious approach to handling is crucial.
Core Safety and Handling Procedures
When working with this compound, adherence to standard laboratory safety protocols is the first line of defense. This includes working in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[5]
Personal Protective Equipment (PPE):
A comprehensive PPE strategy is essential to prevent skin and eye contact, as well as respiratory exposure. The following PPE is mandatory when handling this compound:
-
Hand Protection: Chemical-resistant gloves are required. Given that this compound is often dissolved in organic solvents like DMSO, chloroform, or methanol, it is crucial to select gloves rated for the specific solvent being used. Always inspect gloves for any signs of degradation or perforation before use and dispose of them immediately after handling the compound.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles that meet appropriate government standards (e.g., NIOSH in the US or EN 166 in the EU) must be worn at all times.
-
Skin and Body Protection: A fully buttoned laboratory coat should be worn to protect the skin and clothing. Additional protective clothing may be necessary depending on the scale of the operation and the potential for splashes.
-
Respiratory Protection: To prevent inhalation of this compound, which is typically a powder in its pure form, a respirator is necessary, especially when handling the solid compound or preparing solutions. Ensure the respirator is properly fitted and equipped with the appropriate cartridges for organic vapors and particulates.
Quantitative Safety Data
While specific occupational exposure limits (OELs) for this compound have not been established by regulatory agencies like OSHA or ACGIH, it is prudent to handle it as a compound with high potency and unknown long-term toxicological effects. The available data and physical properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₂₈H₃₀O₁₀ | |
| Molecular Weight | 526.5 g/mol | |
| Physical Description | Powder | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc. | |
| Occupational Exposure Limits (OELs) | No established Permissible Exposure Limit (PEL), Threshold Limit Value (TLV), or other official OELs have been found. Handle with high caution. | |
| Toxicity Data (LD50) | Specific LD50 data for this compound is not readily available. In animal studies, some physalins have shown toxic effects at higher doses. |
Experimental Workflow for Safe Handling
The following diagram outlines a standard operational procedure for safely handling this compound in a laboratory setting, from preparation to disposal.
Disposal Plan
All waste materials contaminated with this compound, including disposable PPE, weighing papers, pipette tips, and excess solutions, must be collected in a designated and clearly labeled hazardous waste container. Follow your institution's and local regulations for the disposal of chemical waste. Do not dispose of this compound or its solutions down the drain.
By implementing these safety measures and operational plans, you can confidently and safely incorporate this compound into your research, contributing to advancements in science and medicine while prioritizing the well-being of all laboratory personnel.
References
- 1. Therapeutic Applications of Physalins: Powerful Natural Weapons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | P. alkekengi | antifibrotic | TargetMol [targetmol.com]
- 3. This compound attenuates inflammation through down-regulating c-Jun NH2 kinase phosphorylation/Activator Protein 1 activation and up-regulating the antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [wap.guidechem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
